molecular formula C25H22ClNO4 B1391496 Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine CAS No. 1217779-77-5

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Cat. No.: B1391496
CAS No.: 1217779-77-5
M. Wt: 435.9 g/mol
InChI Key: DTVJLZWXYPPOHJ-HSZRJFAPSA-N
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Description

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJLZWXYPPOHJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block in Peptide Chemistry

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a synthetically modified amino acid of significant interest in the fields of peptide chemistry and drug development. Its unique trifecta of structural modifications—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-alpha-methylation, and a chloro-substitution on the phenyl ring—confers a distinct set of physicochemical properties that are highly advantageous for the synthesis of advanced peptide therapeutics. This guide provides an in-depth analysis of these properties, offering both field-proven insights and a theoretical framework for researchers and drug development professionals.

The incorporation of unnatural amino acids like this one can introduce crucial new features into peptides, such as increased stability against enzymatic degradation and improved receptor binding affinity[1]. The N-methylation of the peptide backbone is a key strategy to enhance the bioavailability and in vivo half-life of peptide drugs[2][3]. Concurrently, the introduction of halogen atoms, such as chlorine, into the amino acid side-chain is a powerful method for modulating the physicochemical and structural properties of polypeptides[4][5].

Core Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Molecular Formula C25H22ClNO4Calculated based on the addition of a methyl group (CH2) to Fmoc-4-chloro-D-phenylalanine.
Molecular Weight 435.9 g/mol Calculated from the molecular formula. This is a critical parameter for mass spectrometry and stoichiometric calculations in synthesis.
Appearance White to off-white powder or crystalline solidThis is the typical appearance for Fmoc-protected amino acids[6].
Melting Point (°C) 125 - 145 (Estimated)This is an estimation. N-methylation tends to lower the melting point compared to the non-methylated analog. For instance, Fmoc-N-methyl-L-phenylalanine has a melting point of 132-136°C, while Fmoc-L-phenylalanine's is higher. The presence of the chloro group in Fmoc-4-chloro-D-phenylalanine gives it a melting range of 173-206°C. The N-methylation would likely lower this range.
Solubility Highly soluble in DMF, NMP, and DMSO. Limited solubility in less polar solvents like DCM and THF. Practically insoluble in water.The large, hydrophobic Fmoc group dictates solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS)[7][8]. While N-methylation can sometimes improve water solubility in specific contexts by disrupting hydrogen bonding, for a molecule this large and hydrophobic, significant aqueous solubility is not expected[2][9]. Solubility in DMF, NMP, and DMSO is a critical requirement for efficient peptide coupling reactions[8][10].
Optical Rotation Expected to be dextrorotatory ([α]D > 0) in DMFAs a D-amino acid derivative, it is expected to rotate plane-polarized light to the right. The exact value would require experimental determination.

The Scientific Rationale Behind the Modifications

The specific combination of N-methylation and 4-chloro substitution is not arbitrary; each modification is chosen to impart specific, desirable characteristics to the resulting peptide.

The Impact of Nα-Methylation

N-methylation of the amide bond introduces a steric hindrance that provides significant resistance to proteolytic degradation by enzymes like peptidases[2]. This directly translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor[2].

Caption: N-methylation sterically hinders enzymatic cleavage.

The Role of the 4-Chloro Substituent

The introduction of a chlorine atom at the para position of the phenyl ring has profound effects on the electronic properties of the side chain[1]. The electron-withdrawing nature of chlorine can influence pKa values and alter non-covalent interactions, such as pi-pi stacking and cation-pi interactions, which are often crucial for receptor binding. Halogenation can also enhance the hydrophobicity of the side chain, potentially improving cell permeability and interaction with hydrophobic targets[4][5].

Experimental Protocols for Physicochemical Characterization

To validate the estimated properties and ensure the quality of a synthesized batch of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a series of standard analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic amino acid derivatives.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point.

  • Detection: UV detection at 254 nm and 280 nm to monitor the Fmoc group and the phenyl ring.

  • Analysis: Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

Methodology:

  • Ionization: Electrospray ionization (ESI) is typically used for these types of molecules.

  • Analysis Mode: Both positive and negative ion modes should be checked. In positive mode, the [M+H]+ ion would be expected at m/z 436.9. In negative mode, the [M-H]- ion would be expected at m/z 434.9.

  • High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should be used to obtain a mass measurement with high accuracy (e.g., within 5 ppm). The unique isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the detailed chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃[12].

  • ¹H NMR: Key expected signals include:

    • A singlet for the N-methyl group.

    • Multiplets in the aromatic region for the Fmoc and 4-chlorophenyl groups.

    • Signals for the α- and β-protons of the amino acid backbone.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • 2D NMR: Techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Synthesized_Product Synthesized Fmoc-Nα-methyl-4-chloro-D-phenylalanine HPLC HPLC Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS NMR NMR Spectroscopy Synthesized_Product->NMR Purity Purity >98% HPLC->Purity Identity Correct Molecular Weight & Isotopic Pattern MS->Identity Structure Confirmed Structure NMR->Structure

Caption: Standard workflow for the analytical characterization.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly valuable, albeit specialized, building block for peptide synthesis. Its physicochemical properties, largely driven by the bulky Fmoc group, N-methylation, and para-chloro substitution, make it an ideal candidate for creating peptides with enhanced stability, conformational rigidity, and potentially altered receptor interactions. While direct experimental data is sparse, a solid understanding of fundamental peptide chemistry principles allows for reliable estimation of its properties and the development of robust analytical protocols for its characterization. The continued exploration of such uniquely modified amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Molin, L., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(22), 5338.
  • Biron, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.
  • ResearchGate. (n.d.). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 64(1), 220-226.
  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids | Request PDF. Retrieved from [Link]

  • Valiyev, F., et al. (2017).
  • Burlina, F., et al. (2007). Native Chemical Ligation at Phenylalanine. Organic Letters, 9(22), 4415-4418.
  • Kitteringham, N. R., et al. (2010). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 9(1), 180-193.
  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.
  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
  • Wang, Y., et al. (2018).
  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5539-5544.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. Retrieved from [Link]

Sources

Structure and chemical formula of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Executive Summary

This guide provides a comprehensive technical overview of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a highly specialized amino acid derivative pivotal to modern peptide chemistry and drug development. We will dissect its unique structural components, elucidating how Nα-methylation, para-chloro substitution, and D-stereoisomerism collectively contribute to the enhanced stability, conformational rigidity, and proteolytic resistance of synthetic peptides. This document details the compound's physicochemical properties, outlines a conceptual synthetic pathway, and provides field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of next-generation peptide therapeutics.

Introduction: The Strategic Role of Modified Amino Acids in Peptide Therapeutics

The resurgence of peptides as therapeutic agents is largely attributable to chemical modifications that overcome their inherent metabolic instability and poor bioavailability. Standard Solid-Phase Peptide Synthesis (SPPS) has evolved to incorporate a vast arsenal of 'unnatural' or modified amino acids, which are instrumental in fine-tuning the pharmacological profile of a peptide. Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a quintessential example of a multi-functionalized building block, where each modification serves a distinct and synergistic purpose:

  • D-Stereochemistry: The incorporation of a D-amino acid in place of its natural L-isomer is a robust strategy to confer resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids.

  • Nα-Methylation: The addition of a methyl group to the backbone amide nitrogen introduces significant steric hindrance that not only shields the adjacent peptide bond from cleavage but also restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing receptor affinity and selectivity.[1]

  • 4-Chloro Substitution: Halogenation of the phenyl ring alters its electronic and steric properties. The chloro-group can participate in favorable halogen bonding with protein targets and increases the hydrophobicity of the side chain, which can enhance binding affinity and improve cell permeability.

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. Its use is central to the orthogonal protection strategy of modern SPPS, allowing for the stepwise assembly of the peptide chain under mild conditions that preserve sensitive side-chain functionalities.[2]

Collectively, these features make Fmoc-Nα-methyl-4-chloro-D-phenylalanine a high-value reagent for addressing the core challenges of peptide drug design.

Core Compound Identification and Physicochemical Properties

The precise identification and characterization of this complex building block are paramount for its effective use. The structure consists of a D-phenylalanine core, modified with a chloro group at the para-position of the phenyl ring, a methyl group on the alpha-nitrogen, and an Fmoc protecting group.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (2R)-3-(4-chlorophenyl)-2-{amino}propanoic acidInferred
Synonyms Fmoc-N-Me-D-Phe(4-Cl)-OHInferred
CAS Number Not definitively available in searched sources. The L-enantiomer is 1217716-50-1.[3]
Molecular Formula C₂₅H₂₂ClNO₄[3]
Molecular Weight 435.9 g/mol [3]
Appearance White to off-white solid/powder[3]
Purity Typically ≥97% (Chiral HPLC)[3]
Storage Conditions 0 - 8 °C, desiccated[3]

Conceptual Synthesis Pathway

While numerous methods exist for the synthesis of N-methylated amino acids, the following pathway represents a logical and common strategy starting from the commercially available 4-chloro-D-phenylalanine. The causality for each step is critical for understanding the methodology.

Rationale: A multi-step process is required to selectively methylate the nitrogen without affecting the carboxylic acid and to subsequently protect the resulting secondary amine for SPPS. A common route involves temporary protection of the amine with a group amenable to methylation, followed by methylation and deprotection, and finally, Fmoc protection. The Biron-Kessler method provides a robust foundation for this process.[4]

Step-by-Step Methodology
  • Amine Protection (Nosylation): Start with 4-chloro-D-phenylalanine. The primary amine is first protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base (e.g., NaHCO₃) in an aqueous/organic solvent mixture.

    • Causality: The nosyl group is chosen because it is electron-withdrawing, making the N-H proton acidic and easy to deprotonate for the subsequent methylation step. It is also stable to the methylation conditions but can be removed orthogonally later.

  • N-Methylation: The N-H proton of the nosyl-protected amino acid is deprotonated using a mild base (e.g., K₂CO₃ or Cs₂CO₃), and the resulting anion is alkylated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an anhydrous polar aprotic solvent like DMF.

    • Causality: Anhydrous conditions are crucial to prevent quenching of the anion. DMF is an excellent solvent for this type of Sₙ2 reaction.

  • Nosyl Group Removal: The nosyl group is selectively removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in DMF.

    • Causality: The thiol acts as a soft nucleophile that readily cleaves the sulfur-nitrogen bond of the nosyl group, regenerating the secondary amine without affecting other parts of the molecule.

  • Fmoc Protection: The resulting N-methyl-4-chloro-D-phenylalanine is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, in the presence of a mild base (e.g., NaHCO₃) in a solvent mixture like dioxane/water to yield the final product.

    • Causality: Fmoc-OSu is a stable, crystalline solid that provides clean and efficient Fmoc protection of the secondary amine, preparing the building block for direct use in SPPS.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-chloro-D-phenylalanine Step1 N-Nosylation Start->Step1 Ns-Cl, Base Intermediate1 Ns-(Me)H-D-Phe(4-Cl)-OH Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 Base, CH₃I Intermediate2 Ns-N(Me)-D-Phe(4-Cl)-OH Step2->Intermediate2 Step3 Nosyl Deprotection Intermediate2->Step3 Thiophenol, Base Intermediate3 H-N(Me)-D-Phe(4-Cl)-OH Step3->Intermediate3 Step4 Fmoc Protection Intermediate3->Step4 Fmoc-OSu, Base End Fmoc-N(Me)-D-Phe(4-Cl)-OH Step4->End SPPS_Cycle Start Peptide-Resin-Fmoc Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-N(Me)-AA-OH + HATU/DIPEA) Wash1->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Wash2 DMF Wash End Peptide+1-Resin-Fmoc Wash2->End Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Coupling Complete

Caption: The SPPS cycle for incorporating a sterically hindered N-methylated amino acid.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a sophisticated and powerful building block for peptide synthesis. Its rationally designed structure, combining D-stereochemistry, Nα-methylation, and para-chloro substitution, provides medicinal chemists with a tool to systematically enhance the drug-like properties of peptide candidates. While its incorporation requires specialized protocols to overcome steric hindrance, the resulting improvements in proteolytic stability, conformational definition, and potentially target affinity justify its use in advanced drug discovery and development programs.

References

  • Journal of Organic Chemistry. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Available at: [Link]

  • National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Available at: [Link]

  • ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-D-Phe(4-Cl)-OH: Properties, Synthesis, and Applications. Available at: [Link]

  • CSBio. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solution-Phase Synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a valuable building block for peptide chemists and drug development professionals. N-methylation of peptide backbones is a critical modification strategy for enhancing the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability and improved cell permeability. This document details a robust solution-phase synthesis protocol, discusses the mechanistic rationale behind key procedural steps, outlines methods for purification and characterization, and addresses critical safety considerations. The aim is to equip researchers with a self-validating system for the reliable, lab-scale production of this non-canonical amino acid.

Introduction: The Strategic Value of N-Methylation in Peptide Drug Design

The therapeutic potential of peptides is often hindered by poor metabolic stability, low membrane permeability, and conformational flexibility that can lead to reduced receptor affinity. One of the most effective strategies to overcome these limitations is the site-specific methylation of the peptide backbone at the α-amino group.[] This seemingly minor modification imparts significant and beneficial changes to the molecule's physicochemical properties.

Key advantages of N-methylation include:

  • Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's in vivo half-life.[]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation disrupts the hydrogen-bonding network, which can reduce aggregation and increase lipophilicity, often leading to improved passive diffusion across cell membranes.

  • Conformational Control: The introduction of an N-methyl group restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor affinity and selectivity.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a particularly interesting building block. The 4-chloro substitution on the phenyl ring can introduce unique hydrophobic and electronic interactions, potentially modulating molecular recognition and binding affinity at the target site.[2] This guide presents a reliable method for its synthesis, starting from the commercially available Fmoc-4-chloro-D-phenylalanine.

Synthetic Strategy and Retrosynthesis

The chosen synthetic route is a direct N-alkylation of the Fmoc-protected starting material, a method adapted from the well-established Benoiton protocol. This approach is favored for its operational simplicity and reliability.

The retrosynthetic analysis is straightforward: the target molecule is disconnected at the N-CH₃ bond, leading back to the Fmoc-protected amine and a methylating agent.

Diagram 1: Retrosynthetic Analysis

G Target Fmoc-N(Me)-Phe(4-Cl)-OH Intermediate Fmoc-Phe(4-Cl)-OH Anion Target->Intermediate N-C Disconnection Start Fmoc-Phe(4-Cl)-OH Intermediate->Start Deprotonation Reagent Methyl Iodide (CH3I) Intermediate->Reagent

Caption: Retrosynthetic approach for the target compound.

The forward synthesis involves the deprotonation of the N-H group of Fmoc-4-chloro-D-phenylalanine using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium amide salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with an electrophilic methyl source, methyl iodide (MeI), to yield the desired N-methylated product.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps and characterization data to confirm a successful synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical GradeNotes
Fmoc-4-chloro-D-phenylalanine142994-19-2421.87>98%Starting material. Ensure it is dry before use.
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilHighly reactive and flammable. Handle under inert atmosphere.
Methyl Iodide (MeI)74-88-4141.94>99%Toxic and a suspected carcinogen. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)109-99-972.11DriSolv® or equivalentUse freshly distilled or from a solvent purification system.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09DriSolv® or equivalentUse freshly distilled or from a solvent purification system.
Saturated aq. NH₄Cl solution12125-02-953.49Reagent GradeFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Brine (Saturated aq. NaCl solution)7647-14-558.44Reagent GradeFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeFor drying the organic phase.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Diagram 2: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification A 1. Dissolve Fmoc-Phe(4-Cl)-OH in anhydrous THF/DMF B 2. Cool to 0°C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 30 min at 0°C C->D E 5. Add MeI dropwise D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with sat. NH4Cl F->G H 8. Aqueous Work-up (Extraction with EtOAc) G->H I 9. Dry, filter, concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product J->K

Caption: Step-by-step workflow for the N-methylation reaction.

  • Preparation: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-4-chloro-D-phenylalanine (1.0 eq, e.g., 4.22 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in a mixture of anhydrous THF and anhydrous DMF (e.g., 40 mL THF and 10 mL DMF). The addition of DMF is crucial to maintain solubility of the resulting sodium salt.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil, e.g., 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Causality: This step generates the nucleophilic amide anion. Performing the addition at 0°C controls the exothermic reaction and hydrogen gas evolution. A slight excess of NaH ensures complete deprotonation.

  • Anion Formation: Stir the resulting suspension at 0°C for 30 minutes. The solution may become a thick slurry.

  • Alkylation: Add methyl iodide (1.5 eq, e.g., 0.93 mL, 15.0 mmol) dropwise via syringe. Causality: This is the Sₙ2 displacement step. A moderate excess of the alkylating agent drives the reaction to completion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with 1% acetic acid), observing the consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it to 0°C and slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL) until gas evolution ceases. Causality: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) containing 1% acetic acid is a good starting point. The acetic acid is included to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-Nα-methyl-4-chloro-D-phenylalanine as a white solid.

Product Characterization

Verifying the identity and purity of the final product is a critical step.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₂₅H₂₂ClNO₄
Molecular Weight 435.90 g/mol
Mass Spectrometry (ESI+) Expected m/z: 436.13 ([M+H]⁺), 458.11 ([M+Na]⁺)
¹H NMR (400 MHz, CDCl₃)Predicted shifts (δ, ppm): ~7.77 (d, 2H, Fmoc), ~7.60 (d, 2H, Fmoc), ~7.40 (t, 2H, Fmoc), ~7.31 (t, 2H, Fmoc), ~7.25 (d, 2H, Ar-H), ~7.10 (d, 2H, Ar-H), ~4.8-5.0 (m, 1H, α-CH), ~4.2-4.5 (m, 3H, Fmoc CH, CH₂), ~3.2-3.4 (dd, 2H, β-CH₂), ~2.8-3.0 (s, 3H, N-CH₃) . Note: Due to rotamers, some peaks may appear broadened.
¹³C NMR (100 MHz, CDCl₃)Predicted shifts (δ, ppm): ~175 (C=O, acid), ~156 (C=O, carbamate), ~143 (Fmoc), ~141 (Fmoc), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Fmoc), ~125 (Fmoc), ~120 (Fmoc), ~67 (Fmoc-CH₂), ~60 (α-CH), ~47 (Fmoc-CH), ~35 (β-CH₂), ~32 (N-CH₃) .
HPLC Purity >95% (typical)

Mechanistic Considerations & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the cause is often insufficient deprotonation. Ensure the NaH is fresh and that anhydrous conditions are strictly maintained. A small additional portion of NaH and MeI can be added, but this may lead to more side products.

  • Side Products: The primary potential side product is the methyl ester of the starting material or product, formed if the carboxylate is deprotonated and reacts with methyl iodide. While deprotonation of the N-H group (pKa ~16-18) is much more favorable than the O-H of the carboxylic acid (pKa ~4-5), using a large excess of base can lead to d-deprotonation. The acidic work-up and purification conditions described are designed to hydrolyze any ester formed and separate out non-polar impurities.

  • Racemization: The described method (Benoiton protocol) is known to have a low risk of racemization at the α-carbon. However, it is always good practice to confirm the chiral purity of the final product, for example, by chiral HPLC if required for the final application.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Methyl Iodide (MeI): A toxic, volatile liquid and a suspected carcinogen. All operations involving MeI must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a sealed commercial bottle.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Conclusion

This guide provides a detailed and reliable protocol for the solution-phase synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable non-canonical amino acid for application in advanced peptide synthesis and drug discovery programs. The emphasis on the rationale behind experimental choices and inclusion of expected analytical data ensures that this protocol is not just a set of instructions, but a complete scientific guide.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available at: [Link]

  • Benoiton, N. L., & Chen, F. M. (1981). N-Methylamino acids in peptide synthesis. International Journal of Peptide and Protein Research, 17(1), 18-30. (Note: While a direct link is not available, this work is foundational and widely cited in the field for the NaH/MeI method).
  • PubChem. (n.d.). (S)-N-Fmoc-4-chlorophenylalanine. Retrieved January 19, 2026, from [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine: Synthesis, Properties, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation and Halogenation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation and limited cell permeability. To overcome these limitations, medicinal chemists employ various strategies to modify the peptide backbone and side chains. Among the most powerful of these modifications are Nα-methylation and the incorporation of non-canonical amino acids, such as halogenated phenylalanine derivatives.[1]

This technical guide focuses on a unique and valuable building block that combines these strategic modifications: Fmoc-Nα-methyl-4-chloro-D-phenylalanine . The N-methylation of the peptide backbone introduces a conformational constraint, enhances proteolytic stability, and can improve membrane permeability.[2] The use of the D-enantiomer further contributes to enzymatic resistance. Additionally, the 4-chloro substitution on the phenyl ring can modulate the electronic and steric properties of the side chain, potentially leading to enhanced binding affinity and altered biological activity.[3]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS), offering insights for its effective use in the development of next-generation peptide therapeutics.

Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fmoc-N-methyl-4-chloro-L-phenylalanine1217716-50-1[4]C25H22ClNO4435.9
Fmoc-4-chloro-D-phenylalanine142994-19-2[2]C24H20ClNO4421.9

The physicochemical properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine can be inferred from its structure and data from related compounds.

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white solidTypical for Fmoc-protected amino acids.
Solubility Soluble in common organic solvents for SPPS (e.g., DMF, NMP, DCM)The Fmoc group and the organic nature of the amino acid derivative confer solubility in these solvents.
Melting Point Expected to be a high-melting solidCrystalline nature of similar compounds. For reference, the melting point of Fmoc-4-chloro-D-phenylalanine is 173 - 206 °C.[2]
Optical Rotation A specific value is not available.The D-configuration will result in a specific optical rotation, which is a critical parameter for enantiomeric purity. For reference, the optical rotation of Fmoc-4-chloro-D-phenylalanine is [α]D20 = 28 ± 2º (c=1 in DMF).[2]
Purity ≥97% (HPLC)High purity is essential for successful peptide synthesis.

Synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

The synthesis of Fmoc-N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group. Several methods have been developed, with two prominent approaches being the solid-phase Biron-Kessler method and a solution-phase synthesis via an oxazolidinone intermediate.

Solid-Phase Synthesis (Biron-Kessler Method Adaptation)

A general and efficient method for the synthesis of Fmoc-N-methyl amino acids is the on-resin Biron-Kessler method. This approach involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent N-methylation.

G cluster_0 Solid-Phase Synthesis Workflow start Start with Fmoc-4-chloro-D-phenylalanine loaded on 2-CTC resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection nbs_protection o-NBS Protection (o-NBS-Cl, Collidine) deprotection->nbs_protection methylation N-Methylation (Dimethyl sulfate or MeI, DBU) nbs_protection->methylation nbs_deprotection o-NBS Deprotection (β-mercaptoethanol, DBU) methylation->nbs_deprotection fmoc_reprotection Fmoc Reprotection (Fmoc-OSu) nbs_deprotection->fmoc_reprotection cleavage Cleavage from Resin (Dilute TFA in DCM) fmoc_reprotection->cleavage product Fmoc-Nα-methyl-4-chloro-D-phenylalanine cleavage->product

General workflow for the solid-phase synthesis of Fmoc-Nα-methylated amino acids.

Experimental Protocol (Adapted from the Biron-Kessler Method):

  • Resin Loading: Load Fmoc-4-chloro-D-phenylalanine onto a 2-chlorotrityl chloride (2-CTC) resin using standard procedures.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

  • o-NBS Protection: React the free amine on the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a hindered base like 2,4,6-collidine.

  • N-Methylation: Treat the o-NBS protected amino acid with a methylating agent, such as dimethyl sulfate or methyl iodide, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • o-NBS Deprotection: Remove the o-NBS group using a solution of β-mercaptoethanol and DBU in DMF.

  • Fmoc Reprotection: Reprotect the newly formed N-methyl amine with an Fmoc group using a reagent like Fmoc-succinimidyl carbonate (Fmoc-OSu).

  • Cleavage from Resin: Cleave the final product from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain is a critical and often challenging step in SPPS. The steric bulk of the N-methyl group slows down the coupling kinetics, necessitating the use of highly efficient coupling reagents and optimized protocols to prevent incomplete reactions and racemization.[1]

G cluster_1 SPPS Cycle for Incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine resin Peptide on Resin with free N-terminus activation Activation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine (HATU/HOAt or PyAOP/HOAt, DIPEA) coupling Coupling to Resin (Extended reaction time) activation->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for next coupling cycle wash2->next_cycle

SPPS cycle for the incorporation of a sterically hindered N-methylated amino acid.

Recommended Coupling Reagents:

Standard coupling reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids. The following reagents are recommended for their higher reactivity and ability to overcome steric hindrance:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOAt (1-Hydroxy-7-azabenzotriazole).

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with HOAt.

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) .[5]

Experimental Protocol for SPPS Incorporation:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF and perform the standard Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for an extended period (e.g., 2-4 hours) at room temperature. For particularly difficult couplings, a double coupling may be necessary.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Note that the standard Kaiser test will give a negative result for the secondary amine of the N-methylated residue. The bromophenol blue test can be used as an alternative.[5]

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Applications and Advantages in Drug Development

The incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine into peptide sequences offers several advantages for the development of peptide-based drugs:

  • Enhanced Proteolytic Stability: The N-methyl group and the D-configuration of the amino acid sterically hinder the approach of proteases, leading to a longer in-vivo half-life of the peptide.[2]

  • Improved Membrane Permeability: By disrupting the hydrogen-bonding network of the peptide backbone and increasing lipophilicity, N-methylation can enhance the ability of a peptide to cross cell membranes, potentially leading to improved oral bioavailability.

  • Conformational Control: The restriction of backbone rotation can lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity.

  • Modulation of Biological Activity: The 4-chloro substituent on the phenyl ring can alter the electronic properties and steric bulk of the side chain, providing a tool to fine-tune the binding interactions with biological targets.[3]

  • Structural Scaffolding: The unique properties of this amino acid can be used to induce specific secondary structures or to probe structure-activity relationships (SAR) in peptide drug discovery.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly valuable, albeit challenging, building block for the synthesis of advanced peptide therapeutics. The combination of N-methylation, D-stereochemistry, and side-chain halogenation provides a powerful toolkit for medicinal chemists to address the inherent pharmacokinetic limitations of peptides. By understanding the specific challenges in its synthesis and incorporation and by employing optimized protocols with highly reactive coupling reagents, researchers can successfully leverage the unique properties of this compound to design novel peptide drugs with enhanced stability, permeability, and biological activity.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
  • BenchChem. (2025).
  • Chem-Impex. Fmoc-4-chloro-D-phenylalanine.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Chem-Impex. Fmoc-N-methyl-4-chloro-L-phenylalanine.

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Molecular weight of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-Nα-methyl-4-chloro-D-phenylalanine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a non-canonical amino acid derivative engineered for advanced applications in peptide synthesis and drug development. The strategic incorporation of both an N-terminal methyl group and a para-chlorine atom on the phenyl ring imparts unique physicochemical properties that address common challenges in peptide therapeutics, such as proteolytic instability and suboptimal binding affinity. This document details the compound's precise molecular weight of 435.9 g/mol , its chemical properties, and provides a field-proven, step-by-step protocol for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this specialized building block to create peptides with enhanced pharmacological profiles.

Introduction: The Strategic Value of Modified Amino Acids

In modern peptide science, the precise modulation of a peptide's structure is paramount to achieving desired therapeutic outcomes. While the 20 proteinogenic amino acids provide a foundational toolkit, the introduction of non-canonical amino acids has become a cornerstone of rational drug design. These modified building blocks allow for the fine-tuning of a peptide's conformational dynamics, metabolic stability, and receptor interaction profile.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a prime example of a multi-functional, non-canonical amino acid. It combines three critical modifications:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is fundamental to the most widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild conditions.[1]

  • Nα-methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, which serves two primary purposes. First, it shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[2] Second, it restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3]

  • 4-Chloro Phenyl Ring Substitution: The addition of a chlorine atom to the para-position of the phenylalanine side chain alters its electronic and steric properties. This modification can enhance hydrophobic interactions and influence binding affinities with biological targets.[4] The use of the D-enantiomer further contributes to proteolytic resistance, as endogenous proteases are typically specific for L-amino acids.

The convergence of these features makes Fmoc-Nα-methyl-4-chloro-D-phenylalanine a high-value reagent for addressing complex challenges in peptide drug discovery.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use. The key physicochemical data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine are summarized below.

PropertyDataSource(s)
Molecular Weight 435.9 g/mol [5]
Molecular Formula C₂₅H₂₂ClNO₄[5]
Synonyms Fmoc-N-Me-Phe(4-Cl)-OH, (2R)-Fmoc-N-methylamino-3-(4-chlorophenyl)propionic acid[5]
CAS Number 1217716-50-1 (for the L-enantiomer; the D-enantiomer shares the same formula and weight)[5]
Appearance White solid[5]
Purity ≥ 97% (Chiral HPLC)[5]
Storage Conditions 0 - 8 °C[5]

Chemical Structure:

Caption: Chemical structure of Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in SPPS. Its incorporation, however, requires special considerations due to the inherent steric hindrance of the N-methyl group.

Causality Behind Experimental Choices

The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than a primary amine. Consequently, standard coupling conditions (e.g., using HBTU/DIPEA alone) often result in low yields and incomplete reactions. To overcome this kinetic barrier, more potent activating agents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they form highly reactive acylium ions, which are more susceptible to attack by the sterically hindered secondary amine.[2]

Furthermore, the lack of an N-H proton on the incorporated N-methylated residue renders the standard ninhydrin test ineffective for monitoring coupling completion. The ninhydrin test relies on reacting with a primary amine to produce a deep blue color. Therefore, an alternative qualitative method, such as the bromophenol blue test, must be used.[2] This test detects the presence of unreacted (basic) secondary amine sites on the resin, providing a necessary in-process control to ensure the integrity of the synthesis.

SPPS Workflow Diagram

The following diagram illustrates the key steps for incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine into a peptide chain on a solid support.

spss_workflow cluster_cycle Incorporation Cycle Resin Peptide-Resin (Free N-terminal Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Wash1 DMF Wash Deprotection->Wash1 Step 2 Coupling Coupling Step: 1. Fmoc-N-Me-4-Cl-D-Phe-OH 2. HATU / DIPEA 3. DMF Wash1->Coupling Step 3 Monitor Monitor with Bromophenol Blue Test Coupling->Monitor Step 4a Wash2 DMF Wash NewResin Peptide-Resin (Elongated Chain) Wash2->NewResin Step 4b NewResin->Deprotection Next Cycle Monitor->Coupling Incomplete: Recouple Monitor->Wash2 Complete

Caption: SPPS cycle for the incorporation of a sterically hindered N-methylated amino acid.

Experimental Protocol: Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

This protocol describes a robust method for coupling the title amino acid to a deprotected N-terminal amine on a solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Bromophenol Blue Test Solution (250 mg in 50 mL DMF)[2]

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation of Amino Acid:

    • In a separate vial, dissolve 4 equivalents of Fmoc-Nα-methyl-4-chloro-D-phenylalanine and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 5 minutes at room temperature. The solution may change color.

    • Causality: Using a slight excess of the amino acid and activating agent ensures the reaction is driven to completion, compensating for the lower reactivity of the N-methylated amine on the resin. DIPEA acts as the base required for the activation chemistry.[2]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time can be extended or a second coupling can be performed.[6]

  • Monitoring for Completion (Self-Validation):

    • Remove a small sample of resin beads (approx. 5 mg) and wash them with DMF and then methanol.

    • Add 1-2 drops of the Bromophenol Blue Test solution.

    • Observe the color:

      • Yellow/Orange: The coupling is complete (no free amine).

      • Blue/Green: The coupling is incomplete (free amine present).[2]

    • If the test is blue/green, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling

As a laboratory chemical, Fmoc-Nα-methyl-4-chloro-D-phenylalanine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid powder and its solutions.

  • Handling: Avoid dust formation. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically between 0 and 8 °C, to ensure long-term stability.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a highly specialized chemical tool that empowers peptide chemists to overcome significant hurdles in drug design. Its calculated molecular weight of 435.9 g/mol and unique trifunctional structure provide a direct pathway to synthesizing peptides with enhanced proteolytic stability, constrained conformations, and modulated receptor interactions. While its incorporation demands optimized protocols to overcome the challenge of steric hindrance, the potential rewards—peptides with superior drug-like properties—are substantial. This guide provides the foundational knowledge and a validated experimental framework to enable researchers to confidently and successfully utilize this powerful building block in their synthetic endeavors.

References

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link]

  • Aralez Bio. (n.d.). Fmoc-4-chloro-D-phenylalanine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Fmoc-4-chloro-L-phenylalanine, 98%. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

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A Technical Guide to the Solubility of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine, a specialized amino acid derivative crucial for the synthesis of advanced therapeutic peptides. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes core chemical principles, extrapolates from data on structurally related analogs, and provides detailed methodologies for empirical solubility determination. We will explore the physicochemical factors governing solubility, offer qualitative assessments in key organic solvents, and present a robust experimental protocol for researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and other related disciplines.

Introduction: The Structural Significance of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine is a non-canonical amino acid derivative designed to impart specific, desirable properties to synthetic peptides. Understanding its solubility is a critical first step in ensuring its effective use in synthesis protocols. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, all of which compromise the yield and purity of the final peptide product.[1]

The unique structure of this compound presents a complex solubility profile influenced by three key modifications:

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, hydrophobic N-terminal protecting group is fundamental to modern SPPS.[1] While it generally confers good solubility in many common organic solvents, its tendency for aggregation can sometimes reduce solubility.[2]

  • N-alpha-methylation: The methylation of the alpha-amino group introduces steric hindrance that can disrupt peptide secondary structures and increase resistance to enzymatic degradation.[3] This modification also impacts the hydrogen bonding capability of the amide backbone, which can alter solubility characteristics, often increasing lipophilicity.[4]

  • The 4-chloro-D-phenylalanine Side Chain: The presence of a chlorine atom on the phenyl ring increases the hydrophobicity and molecular weight of the side chain compared to standard phenylalanine.[5] This halogenation can influence electronic interactions and the overall conformational preferences of the peptide, but it also presents a potential challenge for dissolution in more polar solvents.

This guide will deconstruct these structural contributions to provide a predictive framework for solubility and a practical approach to its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of any Fmoc-amino acid is a multifactorial property governed by the interplay between the solute's structure and the solvent's characteristics.[1] The following diagram illustrates the key molecular features of Fmoc-Nα-methyl-4-chloro-D-phenylalanine that dictate its interaction with solvents.

G cluster_Molecule Fmoc-Nα-methyl-4-chloro-D-phenylalanine cluster_Factors Governing Solubility Factors Molecule Core Structure Fmoc Fmoc Group (Large, Hydrophobic) Molecule->Fmoc NMe Nα-Methyl Group (Steric Hindrance, ↑Lipophilicity) Molecule->NMe SideChain 4-Chloro-Phenyl Side Chain (Hydrophobic, Halogenated) Molecule->SideChain Fmoc_Factor Aggregation Tendency Fmoc->Fmoc_Factor leads to NMe_Factor Disrupted H-Bonding NMe->NMe_Factor causes SideChain_Factor Increased Hydrophobicity SideChain->SideChain_Factor contributes to Solubility Overall Solubility Profile Fmoc_Factor->Solubility NMe_Factor->Solubility SideChain_Factor->Solubility

Caption: Key structural features of the molecule influencing its overall solubility.

The combination of a large hydrophobic Fmoc group, a lipophilic N-methyl group, and a halogenated aromatic side chain suggests that Fmoc-Nα-methyl-4-chloro-D-phenylalanine will exhibit favorable solubility in polar aprotic solvents and limited solubility in nonpolar or highly polar protic solvents.

Qualitative Solubility Assessment in Common SPPS Solvents

SolventSolvent TypePredicted SolubilityRationale & Expert Insights
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble DMF is the most common solvent for SPPS and is known for its excellent ability to dissolve a wide range of Fmoc-amino acids.[6][7] The combination of its polarity and aprotic nature should effectively solvate all parts of the target molecule.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble NMP often exhibits even greater solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences.[2][6] It is an excellent alternative if solubility issues are encountered in DMF.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble DMSO is a powerful solvent for many Fmoc-amino acids and can be used as a co-solvent to enhance the solubility of difficult compounds in DMF.[2][8]
Dichloromethane (DCM) Nonpolar AproticModerate to Limited While the hydrophobic components of the molecule will interact favorably with DCM, the polarity of the carboxylic acid may limit overall solubility. DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF or NMP.[6]
Tetrahydrofuran (THF) Polar AproticLimited to Moderate THF's solvating power for Fmoc-amino acids is typically lower than that of DMF or NMP.[7] While used in some "green" SPPS protocols, it may not be suitable for achieving high concentrations of this derivative.
Acetonitrile (ACN) Polar AproticLimited Acetonitrile is more commonly used in purification (RP-HPLC) than as a primary solvent for coupling reactions due to the lower solubility of many Fmoc-amino acids.[7]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticVery Limited The strong hydrogen-bonding network of alcohols is less effective at solvating the large, nonpolar regions of the molecule. Solubility is expected to be poor.

Note: These are predictive assessments. Factors such as temperature, the purity of the compound, and the water content of the solvent can significantly impact actual solubility.[7] Empirical verification is always recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the equilibrium solubility must be determined experimentally. The shake-flask method followed by HPLC quantification is the gold standard and provides a self-validating system for generating reliable data.[7]

Workflow for Solubility Determination

The following diagram outlines the workflow for the experimental determination of solubility.

G A 1. Preparation - Prepare standard solutions - Add excess solid to solvent vials B 2. Equilibration - Seal vials - Agitate at constant temp (e.g., 25°C) - Duration: 24-48 hours A->B Shake C 3. Sample Processing - Allow solid to settle - Centrifuge to pellet undissolved solid B->C Settle/Spin D 4. Supernatant Extraction - Carefully extract clear supernatant - Filter through 0.22 µm PTFE filter C->D Filter E 5. Dilution & Analysis - Dilute supernatant with mobile phase - Analyze by RP-HPLC against calibration curve D->E Inject F 6. Calculation - Determine concentration from curve - Calculate solubility (e.g., in mg/mL or M) E->F Quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

  • Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine

  • Solvents of interest (e.g., DMF, NMP, DMSO, DCM)

  • Class A volumetric flasks and pipettes

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Reverse-phase HPLC system with a UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMF) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation for Equilibration:

    • Add an excess amount of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine to a 2 mL vial. An amount sufficient to ensure undissolved solid remains after equilibration is crucial (e.g., 5-10 mg).

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

    • Prepare vials for each solvent to be tested in triplicate.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining suspended solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the standard solutions and the diluted samples onto the HPLC system.

    • Integrate the peak area corresponding to the compound for all injections.

  • Data Analysis:

    • Plot the peak area of the standard solutions against their known concentrations to generate a linear calibration curve.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion and Best Practices

The unique structural attributes of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine—a bulky Fmoc group, N-alpha-methylation, and a chlorinated phenyl ring—collectively suggest a favorable solubility profile in polar aprotic solvents like DMF, NMP, and DMSO. However, its increased hydrophobicity may lead to challenges in less potent or protic solvents. Due to the lack of published quantitative data, empirical determination is paramount for any process-sensitive application. By employing the detailed shake-flask and HPLC protocol described herein, researchers can generate precise and reliable solubility data. For practical applications in SPPS, it is recommended to prepare solutions of this derivative immediately before use and consider gentle warming (e.g., to 37°C) if dissolution is slow.[2] Should precipitation occur during a coupling reaction, the use of stronger solvent systems (e.g., NMP) or co-solvents (e.g., a small percentage of DMSO in DMF) should be investigated.[2]

References

  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
  • Chem-Impex. Fmoc-4-chloro-D-phenylalanine.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Chem-Impex. Fmoc-N-methyl-4-chloro-L-phenylalanine.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis.
  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.
  • RSC Publishing. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.
  • ResearchGate. (2007). Fmoc-Protected N a -(w-Protected functionalized alkyl) Amino Acids.

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An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a key building block in modern peptide synthesis and drug discovery. The incorporation of both N-methylation and a halogenated side chain presents unique structural features that are critical to understand for unambiguous characterization. This document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is explained, providing field-proven insights to ensure scientific integrity and trustworthiness in the application of this valuable synthetic amino acid.

Introduction: The Significance of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates three key modifications that impart desirable properties to the resulting peptides:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: This base-labile protecting group is fundamental to modern SPPS, allowing for the sequential addition of amino acids in a controlled manner. Its removal is typically achieved under mild basic conditions, preserving acid-labile side-chain protecting groups.[1]

  • Nα-methylation: The presence of a methyl group on the alpha-amine nitrogen introduces conformational constraints and increases resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of peptides.[2] N-methylated amino acids can also influence receptor binding affinity and selectivity.[3]

  • 4-chloro-D-phenylalanine: The chloro-substituted aromatic side chain provides a unique steric and electronic profile, influencing hydrophobic and electronic interactions within the peptide and with its biological target. The D-configuration is often incorporated to further enhance proteolytic stability.[4]

Given the growing importance of peptides with enhanced stability and specific conformational properties in drug development, the unambiguous characterization of their constituent building blocks is paramount. This guide provides a detailed predictive analysis of the key spectroscopic data for Fmoc-Nα-methyl-4-chloro-D-phenylalanine, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For Fmoc-Nα-methyl-4-chloro-D-phenylalanine, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the recommended procedure for acquiring high-quality NMR spectra of Fmoc-Nα-methyl-4-chloro-D-phenylalanine. The causality behind each step is explained to ensure a robust and reproducible experiment.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) tms Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube tms->transfer instrument Place the NMR tube in the spectrometer and lock on the deuterium signal of the solvent transfer->instrument shim Shim the magnetic field to achieve optimal homogeneity instrument->shim acquire_1h Acquire the ¹H NMR spectrum (e.g., 32 scans) shim->acquire_1h acquire_13c Acquire the ¹³C NMR spectrum (e.g., 1024 scans) acquire_1h->acquire_13c fourier Apply Fourier transform to the Free Induction Decay (FID) acquire_13c->fourier phase Phase the resulting spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the ¹H NMR signals baseline->integrate peak_pick Peak pick both ¹H and ¹³C spectra integrate->peak_pick caption Figure 1: Experimental workflow for NMR data acquisition.

Caption: Figure 1: Experimental workflow for NMR data acquisition.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d₃ (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic molecules. However, if the carboxylic acid proton is of interest, its signal may be broad and exchangeable. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it will slow down the exchange of the carboxylic acid proton, resulting in a sharper and more easily identifiable signal.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Fmoc-Nα-methyl-4-chloro-D-phenylalanine will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized in the table below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Fmoc aromatic (8H)7.20 - 7.80Multiplet8HThe eight aromatic protons of the fluorenyl group will appear as a complex multiplet in the aromatic region.[5]
4-chlorophenyl (4H)7.00 - 7.30AA'BB' system4HThe para-substituted phenyl ring will give rise to a characteristic second-order splitting pattern, often appearing as two doublets.
Fmoc CH & CH₂4.10 - 4.50Multiplet3HThe CH and CH₂ protons of the Fmoc group will likely overlap, appearing as a multiplet.
α-CH4.60 - 5.00Doublet of doublets or triplet1HThe alpha-proton will be coupled to the two diastereotopic beta-protons.
β-CH₂2.90 - 3.30Multiplet2HThese protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.[6]
N-CH₃2.70 - 2.90Singlet3HThe N-methyl group will appear as a sharp singlet.
COOH10.0 - 13.0Broad singlet1HThe carboxylic acid proton is acidic and its signal is often broad and may not be observed in all solvents.[7]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The expected chemical shifts are summarized below.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
COOH170 - 175The carboxylic acid carbonyl carbon is deshielded.
Urethane C=O155 - 158The urethane carbonyl of the Fmoc group.
Aromatic C (Fmoc & 4-chlorophenyl)120 - 145A series of signals corresponding to the aromatic carbons. Quaternary carbons will be weaker in intensity.
C-Cl (4-chlorophenyl)132 - 136The carbon atom directly attached to the chlorine will be deshielded.
α-CH60 - 65The alpha-carbon is shifted downfield due to the attachment of the nitrogen and carbonyl groups.
Fmoc CH & CH₂45 - 70The CH and CH₂ carbons of the Fmoc group.
β-CH₂35 - 40The beta-carbon of the phenylalanine side chain.
N-CH₃30 - 35The N-methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of Fmoc-Nα-methyl-4-chloro-D-phenylalanine will be dominated by absorptions from the urethane, carboxylic acid, and aromatic moieties.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A high-quality IR spectrum can be obtained using either a solid-state (KBr pellet or Attenuated Total Reflectance - ATR) or solution-state method.

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition & Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal apply_pressure Apply pressure to ensure good contact between the sample and the crystal place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal apply_pressure->background sample_spectrum Collect the sample spectrum (e.g., 32 scans) background->sample_spectrum process The instrument software will automatically ratio the sample spectrum to the background sample_spectrum->process caption Figure 2: Experimental workflow for IR data acquisition using ATR.

Caption: Figure 2: Experimental workflow for IR data acquisition using ATR.

Trustworthiness: The ATR method is often preferred for its simplicity and the minimal sample preparation required. It is crucial to obtain a background spectrum immediately before the sample spectrum to minimize the impact of atmospheric water and carbon dioxide absorptions.

Predicted IR Absorption Bands

The following table summarizes the key expected IR absorption bands for Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8]
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the fluorenyl and phenyl rings.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds in the methyl, methylene, and methine groups.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of the carboxylic acid, typically observed at a lower frequency due to hydrogen bonding.
C=O (Urethane)1690 - 1710StrongThe carbonyl stretch of the Fmoc protecting group. This may overlap with the carboxylic acid carbonyl.
C=C (Aromatic)1450 - 1600Medium to WeakA series of absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
C-O (Carboxylic Acid & Urethane)1200 - 1300StrongStretching vibrations of the C-O single bonds.
C-N1000 - 1250MediumStretching vibration of the carbon-nitrogen bond.
C-Cl1000 - 1100Medium to StrongThe C-Cl stretching vibration of the 4-chlorophenyl group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Experimental Protocol: ESI-MS Analysis

The following protocol outlines a typical procedure for analyzing Fmoc-Nα-methyl-4-chloro-D-phenylalanine by ESI-MS.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) dilute Dilute the solution to a final concentration of ~1-10 µM dissolve->dilute infuse Infuse the sample solution into the ESI source via a syringe pump dilute->infuse acquire_ms1 Acquire the full scan (MS1) spectrum to determine the molecular ion infuse->acquire_ms1 acquire_ms2 Select the molecular ion and acquire the tandem MS (MS/MS) spectrum for fragmentation analysis acquire_ms1->acquire_ms2 identify_ion Identify the [M+H]⁺ and/or [M+Na]⁺ ions in the MS1 spectrum acquire_ms2->identify_ion analyze_fragments Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure identify_ion->analyze_fragments caption Figure 3: Experimental workflow for ESI-MS analysis.

Caption: Figure 3: Experimental workflow for ESI-MS analysis.

Expertise & Experience: The addition of a small amount of formic acid to the solvent is crucial for promoting protonation of the analyte in positive ion mode ESI, leading to the formation of the [M+H]⁺ ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is C₂₅H₂₃ClNO₄. The expected monoisotopic mass is 435.13 Da.

MS1 Spectrum: In the full scan MS spectrum, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, at m/z 436.14. An adduct with sodium, [M+Na]⁺, at m/z 458.12 may also be observed. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion peak and any chlorine-containing fragment ions.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural confirmation. The expected major fragmentation pathways are:

  • Loss of the Fmoc group: A characteristic neutral loss of 222.07 Da, corresponding to the fluorenylmethyloxycarbonyl group, is expected, resulting in an ion at m/z 214.07. Alternatively, a prominent fragment ion at m/z 179.08, corresponding to the fluorenylmethyl cation, is often observed.

  • Loss of water and CO: N-methylated amino acids often show a characteristic loss of water (18.01 Da) and carbon monoxide (27.99 Da) from the carboxylic acid terminus.[9]

  • Side-chain fragmentation: Cleavage of the bond between the α- and β-carbons can lead to the loss of the 4-chlorobenzyl group.

Synthesis and Purity Considerations

The synthesis of Fmoc-Nα-methyl-4-chloro-D-phenylalanine typically involves the N-methylation of the parent Fmoc-4-chloro-D-phenylalanine. Several methods exist for this transformation, often proceeding through an intermediate oxazolidinone.[5] A common route is the Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection and Fmoc protection.[10]

Trustworthiness: It is crucial to monitor the progress of the N-methylation reaction carefully, as incomplete methylation will result in contamination with the starting material. Any unreacted starting material or by-products from the synthesis can be readily identified using the spectroscopic techniques outlined in this guide. For example, in the ¹H NMR spectrum, the presence of an N-H proton signal would indicate incomplete methylation.

Conclusion

The spectroscopic characterization of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is essential for ensuring its identity and purity prior to its use in peptide synthesis. This in-depth technical guide has provided a detailed predictive analysis of the expected NMR, IR, and Mass Spectrometry data for this important building block. By understanding the characteristic spectral features of the Fmoc group, the Nα-methyl group, and the 4-chloro-D-phenylalanine moiety, researchers can confidently identify this compound and troubleshoot any potential synthetic issues. The experimental protocols and expert insights provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

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An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern peptide science, facilitating the routine and efficient synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group marked a significant advancement in the field.[1] The Fmoc/tBu (tert-butyl) strategy is now the most widely adopted method for SPPS, valued for its mild reaction conditions and versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Fmoc-based SPPS. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering the foundational knowledge required to successfully synthesize, troubleshoot, and optimize the production of high-purity peptides.

Section 1: Fundamental Principles of Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin.[1][3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] This method offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures and the feasibility of automation.[3]

The core of the Fmoc SPPS methodology lies in its orthogonal protection scheme.[2][4] The temporary Nα-Fmoc protecting group is base-labile, readily removed by a mild base such as piperidine.[1][5] In contrast, the permanent side-chain protecting groups are acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for their removal during the final cleavage step.[1][6] This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative synthesis cycles.[1][2]

Section 2: The Chemistry of Fmoc SPPS: A Step-by-Step Breakdown

The Solid Support (Resin) and Linker

The choice of resin and linker is a critical first step that dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis.[7][8] The resin is an insoluble polymeric support that must swell in the reaction solvent to make the reactive sites accessible.[8][9] The linker is a chemical handle that connects the growing peptide chain to the resin.[8]

Common Resins and their C-Terminal Products:

Resin TypeC-Terminal FunctionalityLinker Characteristics
Wang Resin Carboxylic AcidBenzyl alcohol-type linker, cleaved by a high concentration of TFA.[1][10]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidHighly acid-labile linker, allowing for the cleavage of fully protected peptides with dilute TFA.[1]
Rink Amide Resin AmideThe standard for producing peptide amides, cleaved by TFA.[3][9]
Sieber Amide Resin AmideA xanthenyl linker-based resin.[10]

The selection of the appropriate resin is paramount. For instance, Wang resin is a common choice for peptides with a C-terminal carboxylic acid, while Rink Amide resin is used for those with a C-terminal amide.[3][11]

Nα-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino group of the amino acids used in the synthesis.[4] Its key features include:

  • Base-lability: It is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][12]

  • UV Absorbance: The fluorenyl group has a distinct UV absorbance, which can be used to monitor the deprotection step in real-time.[4]

  • Stability: The Fmoc group is stable under the acidic conditions used for final cleavage, ensuring the orthogonality of the protection scheme.[4][]

The Synthesis Cycle

The synthesis of a peptide chain is an iterative process, with each cycle consisting of four main steps for the addition of a single amino acid.

The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a solution of a weak base, most commonly 20% piperidine in DMF.[11][12] The mechanism is a base-catalyzed β-elimination, which generates a free secondary amine on the fluorene ring, followed by the release of dibenzofulvene (DBF) and carbon dioxide.[5][6] The excess piperidine acts as a scavenger for the reactive DBF byproduct, forming a stable adduct that is washed away.[6]

Following deprotection, the resin is thoroughly washed to remove the piperidine and the DBF-piperidine adduct. This step is crucial to prevent neutralization of the subsequent coupling reagents. DMF is the most common washing solvent.[11]

The next amino acid to be added is activated at its C-terminus to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. This activation is typically achieved using a coupling reagent.[14] The choice of coupling reagent is critical, especially for sterically hindered amino acids or long peptide sequences.[15][16]

Common Coupling Reagents:

ReagentTypeCharacteristics
HBTU/TBTU Uronium/AminiumEfficient and widely used, but can cause side reactions if used in excess.[17][18]
HATU Uronium/AminiumMore reactive than HBTU, often used for difficult couplings with less racemization.[17][18]
DIC/HOBt Carbodiimide/AdditiveA classic combination that forms a reactive HOBt ester, minimizing racemization.[16][19]
COMU UroniumA third-generation reagent with high efficiency and improved safety profile.[14][17]

The activated amino acid is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[1]

After the coupling reaction, the resin is washed again to remove excess reagents and byproducts, preparing it for the next synthesis cycle.[1]

If the coupling reaction is incomplete, unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride.[15] This prevents the formation of deletion sequences in the final peptide product.[15]

dot graph TD{ subgraph The Fmoc-SPPS Cycle A[Start: Resin-Bound Peptide with N-terminal Fmoc] --> B{Step 1: Deprotection}; B --> C[20% Piperidine in DMF]; C --> D{Washing}; D --> E[DMF]; E --> F{Step 2: Amino Acid Activation & Coupling}; F --> G[Fmoc-Amino Acid + Coupling Reagent]; G --> H{Washing}; H --> I[DMF]; I --> J[End: Peptide Elongated by One Residue]; end

} caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Section 3: Cleavage and Final Deprotection

Once the peptide chain has been fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. In Fmoc SPPS, this is typically accomplished in a single step by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[1]

During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. To prevent these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, tyrosine, and cysteine, "scavengers" are added to the TFA cleavage cocktail.[20]

Common Cleavage Cocktails:

Reagent CocktailCompositionPrimary Application
TFA/TIS/H₂O (95:2.5:2.5) Trifluoroacetic acid, Triisopropylsilane, WaterA general-purpose cocktail for many peptide sequences.
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A more complex mixture for peptides with sensitive residues.
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄ISpecifically designed to minimize the oxidation of methionine residues.[20]

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[21][22] After cleavage, the crude peptide is typically precipitated with cold diethyl ether, isolated by centrifugation, and then dried under vacuum.[11]

Section 4: Peptide Purification and Analysis

The crude peptide obtained after cleavage is rarely pure and requires purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are then confirmed by analytical techniques such as mass spectrometry and analytical RP-HPLC.

Section 5: Practical Considerations and Troubleshooting

Successful Fmoc SPPS requires careful attention to detail and an understanding of potential pitfalls.

Common Challenges and Solutions:

  • Incomplete Coupling: This can be caused by steric hindrance from bulky amino acids or peptide aggregation.[15][16] Solutions include double coupling (repeating the coupling step), using a more potent coupling reagent like HATU, or incorporating structure-breaking elements like pseudoproline dipeptides.[15][18]

  • Aspartimide Formation: This side reaction is particularly problematic for sequences containing aspartic acid and is promoted by prolonged exposure to the basic conditions of Fmoc deprotection.[23] It can be minimized by using additives like HOBt in the piperidine solution or by employing backbone protection strategies.[16][23]

  • Racemization: The loss of stereochemical integrity can occur during amino acid activation.[24] The use of additives like HOBt or HOAt can significantly suppress racemization.[16][25]

dot graph TD { subgraph "Troubleshooting Common SPPS Issues" A[Problem Detected] -->|Incomplete Coupling| B{Double Couple}; A -->|Persistent Incomplete Coupling| C{Use Stronger Coupling Reagent (e.g., HATU)}; A -->|Peptide Aggregation| D{Incorporate Pseudoproline or Dmb-Dipeptides}; A -->|Aspartimide Formation| E{Add HOBt to Deprotection Solution}; A -->|Racemization| F{Use Additives (HOBt, HOAt) During Coupling}; B --> G[Re-run Coupling Step]; C --> H[Switch from HBTU to HATU]; D --> I[Modify Peptide Backbone]; E --> J[Modify Deprotection Conditions]; F --> K[Optimize Activation Step]; end

} caption: A decision tree for addressing common issues in Fmoc SPPS.

Section 6: Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on a robust orthogonal protection scheme and the use of mild reaction conditions have made it the method of choice for the synthesis of a wide range of peptides. A thorough understanding of the underlying chemistry, careful selection of reagents, and proactive troubleshooting are the keys to successfully harnessing the full potential of this essential technique.

References

  • Fields, G. B. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41. [Link]

  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Coin, I. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33–55. [Link]

  • Wonda Science. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). A new cocktail for cleavage and deprotection of methionine-containing peptides. Journal of Peptide Science, 12(8), 532-536. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • T-L. T. Ho, et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 20(8), 14384-14397. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(3), 209-217. [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. 9(42), 14135–14143. [Link]

  • ResearchGate. (n.d.). Different types of resin and linkers used in SPPS Based on the linking... Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Organic Process Research & Development. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 20(2), 205-224. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

Sources

Methodological & Application

Protocol for incorporating Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of therapeutic properties. N-methylation of the peptide backbone is a key strategy for enhancing metabolic stability, increasing cell permeability, and constraining conformation.[1][2] Similarly, the introduction of halogenated residues like 4-chloro-D-phenylalanine can modulate hydrophobicity and electronic interactions, often improving binding affinity.[3][4] This application note provides a comprehensive protocol for the successful incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a uniquely challenging building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We address the significant challenge of steric hindrance by providing detailed protocols for coupling, reaction monitoring, and final cleavage, ensuring researchers can leverage the unique benefits of this compound with high fidelity.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling Fmoc-Nα-methyl-4-chloro-D-phenylalanine is the severe steric hindrance surrounding the reactive centers. This arises from two sources:

  • The Nα-methyl Group: The presence of a methyl group on the backbone nitrogen (a secondary amine) drastically reduces its nucleophilicity and sterically shields it from the incoming activated carboxyl group.[5] This effect is particularly pronounced when coupling onto another N-methylated residue.[6]

  • The 4-chlorophenyl Side Chain: The bulky, rigid aromatic side chain further obstructs the reaction site, compounding the difficulty of achieving an efficient peptide bond formation.

This combined steric hindrance renders standard coupling reagents like HBTU and HCTU less effective, often resulting in slow or incomplete reactions.[5] The direct consequence of incomplete coupling is the formation of deletion sequences, which complicates purification and reduces the overall yield of the target peptide. Therefore, a specialized approach using more potent reagents and rigorous monitoring is essential for success.

Strategic Considerations for Efficient Coupling

To overcome the challenges associated with this hindered amino acid, careful selection of coupling reagents and reaction conditions is paramount. Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion by applying controlled thermal energy.[7]

Coupling Reagent Selection

Standard uronium salt reagents are often insufficient for N-methylated residues. More potent activating reagents are required to generate a highly reactive acylating species capable of overcoming the steric barrier. The choice of reagent can dramatically impact the final yield and purity.

Reagent ClassReagent NameActivating AdditivePerformance with Hindered N-Methyl ResiduesKey Considerations
Uronium/Aminium HATU HOAtExcellent Highly efficient due to the formation of a super-active OAt ester. The reagent of choice for many difficult couplings.[8][9]
HCTU/HBTU HOAt/HOBtPoor to Moderate Often result in incomplete couplings and low yields for N-methylated amino acids.[5][9] Not recommended for this application.
COMU Oxyma PureVery Good Coupling efficiency is comparable to HATU.[10] Byproducts are more soluble and the reagent is non-explosive and has reduced allergenic potential.[10]
Phosphonium PyAOP HOAtExcellent Among the most reactive coupling reagents available, showing great success with hindered amino acids.[11] Less commonly used in automated SPPS due to high reactivity.[8]
PyBOP HOBtGood A strong coupling reagent that is more cost-effective than PyAOP.[8] Performance is enhanced when used with an additive like HOAt.[9]

Recommendation: For Fmoc-Nα-methyl-4-chloro-D-phenylalanine, HATU or COMU are the preferred coupling reagents for their high reactivity, reliability, and compatibility with automated synthesizers.

Workflow for Incorporating a Hindered Amino Acid

The following diagram outlines the critical steps for a single coupling cycle involving a sterically hindered amino acid like Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_validation Validation Swell Swell Peptide-Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Activate Activate Fmoc-Nα-methyl- 4-chloro-D-phenylalanine (e.g., HATU/DIPEA) Wash1->Activate Couple Couple to Resin (Extended Time / Microwave) Activate->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Test Bromophenol Blue Test Wash2->Test Decision Coupling Complete? Test->Decision Recouple Perform Second Coupling (Double Couple) Decision->Recouple No Next Proceed to Next Cycle Decision->Next Yes Recouple->Couple

Caption: Workflow for a single SPPS cycle incorporating a hindered amino acid.

Experimental Protocols

The following protocols are optimized for the incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Protocol 1: Manual SPPS Coupling using HATU

This protocol is designed for a standard manual or automated peptide synthesizer.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate at room temperature for a minimum of 2 hours. For particularly difficult sequences (e.g., coupling onto another N-methyl residue), extend the coupling time to 4 hours or proceed to a second coupling.

  • Monitoring: After the coupling time, remove a small sample of resin beads, wash them thoroughly, and perform the Bromophenol Blue Test (Protocol 3) to check for completion.

  • Decision & Washing:

    • If the test is negative (coupling complete), wash the resin with DMF (5 times) and DCM (3 times). Proceed to the next cycle.

    • If the test is positive (incomplete coupling), drain the vessel and repeat steps 4-6 (a "double couple").

Protocol 2: Monitoring Coupling on a Secondary Amine

Standard ninhydrin or Kaiser tests will not work for N-methylated amines as they require a primary amine to produce the characteristic blue color. The bromophenol blue test provides a reliable qualitative assessment of the presence of unreacted secondary amines.[5][9]

Materials:

  • Bromophenol Blue Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Methanol

  • Small test tube

Procedure:

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Wash the beads thoroughly with methanol in the test tube to remove any residual base.

  • Add 1-2 drops of the Bromophenol Blue Test Solution to the beads.

  • Observe the color of the beads and the solution.

    • Yellow Beads/Solution: Negative result. Coupling is complete. No free amine is present.

    • Blue or Greenish-Blue Beads/Solution: Positive result. Coupling is incomplete. Free amine is present. A recoupling step is required.

Protocol 3: Final Peptide Cleavage and Deprotection

The 4-chloro substituent is stable to standard TFA cleavage conditions. A standard cleavage cocktail with scavengers is used to remove the peptide from the resin and cleave other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional stirring for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.

  • Dry the resulting crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Target peptide mass not found; major peak is deletion sequence (-NMe-4-Cl-D-Phe). 1. Incomplete coupling due to steric hindrance.2. Insufficient coupling time.3. Ineffective coupling reagent.1. Switch to a more potent coupling reagent like HATU or COMU.[9][10]2. Increase coupling time to 2-4 hours.3. Perform a double coupling.4. Consider using microwave-assisted SPPS to drive the reaction.[7]
Bromophenol blue test remains blue after extended coupling. 1. Severe steric hindrance, possibly from the preceding residue.2. Poor resin swelling or aggregation.1. Perform a second, and if necessary, a third coupling.2. If aggregation is suspected, switch solvent from DMF to NMP, which has better solvating properties.[12]
Side products observed after cleavage. 1. Incomplete removal of side-chain protecting groups.2. Re-attachment of scavenged protecting groups to sensitive residues (e.g., Trp).1. Ensure a sufficient cleavage time (2-3 hours).2. Use a well-established scavenger cocktail like Reagent K to protect sensitive amino acids.[13]

Conclusion

The successful incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a challenging yet achievable objective in SPPS. The pronounced steric hindrance from the combined N-methylation and bulky side chain necessitates a departure from standard protocols. By employing high-potency coupling reagents such as HATU or COMU, extending reaction times, performing double couplings when necessary, and using reliable monitoring methods like the bromophenol blue test, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid. These advanced strategies empower the design of novel peptides with enhanced stability, conformation, and biological activity for next-generation therapeutics.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Albericio, F., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In V. Srivastava (Ed.), Peptide-based Drug Discovery: Challenges and New Therapeutics. Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Bofill, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

  • IRIS Biotech. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights on Fmoc SPPS and Fmoc-D-4-Chlorophenylalanine. Retrieved from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Pennington, M.W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • Various Authors. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Abstract: The incorporation of N-methylated amino acids, such as Fmoc-Nα-methyl-4-chloro-D-phenylalanine, into peptide sequences is a key strategy for enhancing therapeutic properties like metabolic stability, cell permeability, and conformational rigidity. However, the steric hindrance imposed by the N-methyl group significantly challenges the efficiency of standard peptide coupling protocols, often leading to low yields and incomplete reactions. This document provides a detailed guide to selecting the optimal coupling reagents and protocols for successfully incorporating this sterically demanding building block, focusing on high-reactivity uronium/aminium and phosphonium salt-based reagents to overcome these synthetic hurdles.

The Challenge of N-Methylated Amino Acid Coupling

Standard amide bond formation in peptide synthesis relies on the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid. The presence of an N-methyl group on the attacking amine introduces two primary obstacles:

  • Steric Hindrance: The methyl group physically obstructs the approach of the activated carboxyl group, dramatically slowing down the reaction kinetics. This is particularly pronounced when coupling two N-methylated residues consecutively.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine compared to a primary amine.

These factors necessitate the use of highly potent coupling reagents and optimized reaction conditions to drive the reaction to completion and avoid the formation of deletion sequences. Standard reagents like DCC or HBTU/TBTU are often less effective for these "difficult couplings".[2]

Comparative Analysis of Recommended Coupling Reagents

For challenging couplings involving Fmoc-Nα-methyl-4-chloro-D-phenylalanine, the reagents of choice fall into two main categories: uronium/aminium salts and phosphonium salts.[3][4] These reagents form highly reactive ester intermediates that can overcome the steric barrier.[4]

Reagent ClassReagent NameAcronymKey AdvantagesPotential Disadvantages
Uronium/Aminium 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHATU Extremely high reactivity due to the formation of an OAt active ester; low racemization tendency.[5][6] Widely cited as effective for N-methylated residues.[2]More expensive than HBTU/HCTU. Can cause guanidinylation of the N-terminus if used in large excess, leading to chain termination.[3][4]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateHCTU More reactive than HBTU due to the 6-chloro-OBt active ester.[5] Often a more cost-effective alternative to HATU with comparable efficiency in many cases.Risk of guanidinylation side reaction.[4] Generally less potent than HATU for the most difficult couplings.
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU Coupling efficiency is comparable to HATU.[7] Byproducts are more water-soluble, facilitating easier purification. Based on the non-explosive OxymaPure® leaving group.[4][7]Can have limited stability in solution.[3]
Phosphonium (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP High coupling efficiency for a wide range of amino acids, including hindered ones.[8] Does not pose a risk of guanidinylation, leading to cleaner reactions.[3][4]First-generation BOP reagents produce the carcinogenic byproduct HMPA; PyBOP is a safer alternative.[3][7] Can be less effective than HATU for the most sterically demanding N-methyl couplings.[9][10]
Bromo-tris-pyrrolidino-phosphonium hexafluorophosphatePyBroP Specifically demonstrated to be highly efficient for coupling N-methylated amino acids where PyBOP is poorly reactive.[9][10][11] Forms a highly reactive acylphosphonium intermediate.Less commonly used than uronium salts and PyBOP.

Expert Recommendation: For Fmoc-Nα-methyl-4-chloro-D-phenylalanine, HATU is the primary recommendation due to its superior reactivity and proven success in overcoming severe steric hindrance.[2] If side-product formation is a major concern (e.g., in fragment condensation or cyclization), a phosphonium reagent like PyAOP (the HOAt version of PyBOP) or PyBroP offers a clean and effective alternative.[2][4]

The Chemistry of Activation: Uronium vs. Phosphonium Reagents

Understanding the mechanism provides insight into why these reagents are effective.

Uronium/Aminium Salt (HATU) Mechanism

Uronium-type reagents (which are technically aminium salts) activate the carboxylic acid by forming a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent nucleophilic attack by the N-methyl amine.[4]

HATU_Mechanism Fmoc_AA Fmoc-AA-COOH (Carboxylic Acid) Active_Ester OAt-Active Ester (Highly Reactive) Fmoc_AA->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (DIEA) Base->Active_Ester Peptide_Bond Fmoc-AA-N(Me)-Peptide (New Peptide Bond) Active_Ester->Peptide_Bond Coupling N_Me_Amine H-N(Me)-Peptide (N-methyl Amine) N_Me_Amine->Peptide_Bond Byproduct Tetramethylurea + HOAt Peptide_Bond->Byproduct Byproducts

Mechanism of carboxylic acid activation by HATU.
Phosphonium Salt (PyBOP) Mechanism

Phosphonium salts activate the carboxylic acid by forming an O-acylphosphonium intermediate, which then rearranges to a benzotriazolyl (OBt) active ester.[8] This active ester is subsequently attacked by the amine. Phosphonium reagents are valued for avoiding the guanidinylation side reaction.[4]

Detailed Experimental Protocols

These protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, 0.5 mmol/g loading). Adjust volumes and equivalents based on your specific resin loading and scale.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for coupling Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIEA (8.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[12] The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), extend the reaction time to 4 hours or perform a double coupling.[1][13]

  • Reaction Monitoring:

    • The standard ninhydrin (Kaiser) test is ineffective for secondary amines. Use the Bromophenol Blue test to monitor for the presence of unreacted amines.[1][2]

    • To perform the test: Take a small sample of resin beads, wash with methanol, and add a solution of bromophenol blue in DMF. A yellow color indicates coupling completion, while a blue or green color indicates free amines are still present.[2]

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Double Coupling (If Necessary): If the bromophenol blue test is positive (blue/green), repeat steps 2-5 to drive the reaction to completion.[1]

Protocol 2: Guanidinylation-Free Coupling using PyBroP

This method is an excellent alternative to avoid potential side reactions associated with uronium salts.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • PyBroP

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Resin Preparation: Follow Step 1 from the HATU protocol. After the final DMF wash, suspend the resin in DCM (approx. 10 mL per gram of resin).[2][14]

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (2.0 eq.) and PyBroP (2.0 eq.) in DCM or DMF.

  • Coupling Reaction:

    • Add the amino acid/PyBroP solution to the resin suspension.

    • Cool the reaction vessel to 0°C in an ice bath.[2][14]

    • Add DIEA (6.0 eq.) to the cold suspension.[2][14]

    • Mix at 0°C for 1-2 minutes, then allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Experimental Workflow and Critical Parameters

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_1 Wash Resin (DMF, DCM) Deprotect->Wash_1 Activate Prepare Activation Solution (Fmoc-AA-N(Me) + Reagent + Base) Wash_1->Activate Couple Add to Resin (2-4 hours) Activate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Monitor->Couple Incomplete (Blue) [Double Couple] Wash_2 Wash Resin (DMF, DCM) Monitor->Wash_2 Complete (Yellow) Repeat Repeat Cycle for Next Amino Acid Wash_2->Repeat Cleave Cleave & Purify Wash_2->Cleave Final AA Repeat->Deprotect n-1 cycles

SPPS workflow for coupling N-methylated amino acids.

Critical Parameters for Success:

  • Base Selection: DIEA is a common choice. However, for amino acids prone to racemization, the less nucleophilic and bulkier base 2,4,6-Collidine is recommended to minimize this side reaction.[7]

  • Stoichiometry: A significant excess of the amino acid and coupling reagent (3-4 equivalents) is crucial to drive the reaction forward.[1][2]

  • Solvent: Use high-purity, anhydrous DMF or DCM. Water can hydrolyze the active ester and quench the reaction.

  • Temperature: While most couplings are performed at room temperature, microwave irradiation can be employed to accelerate difficult couplings, though conditions must be carefully optimized to prevent side reactions.[1]

Troubleshooting

  • Problem: Incomplete coupling (positive bromophenol blue test).

    • Solution: Perform a second coupling with a fresh solution of activated amino acid.[1] Ensure all piperidine was removed before the coupling step, as residual base can neutralize the reagents.

  • Problem: Racemization.

    • Solution: The risk of racemization for N-methylated amino acids is generally lower than for their primary counterparts because the primary mechanism, oxazolone formation, is disfavored.[12][15] However, if racemization is detected, switch to a less-hindered base like collidine and minimize pre-activation and coupling times.[7] Using phosphonium reagents is also reported to result in lower racemization levels.[3][16]

References

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Available at: [Link]

  • Peptide Formation: Unveiling The PyBOP Mechanism. Nimc. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Technical Support Information Bulletin 1177. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Available at: [Link]

  • Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for the Deprotection of the Fmoc Group from N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group used in solid-phase peptide synthesis (SPPS) for this purpose. However, the steric hindrance introduced by the N-methyl group presents significant challenges to the standard Fmoc deprotection protocols, often leading to incomplete removal and compromised peptide purity.[2][3] This document provides a comprehensive guide to understanding and overcoming these challenges, offering detailed protocols for both standard and advanced deprotection methods tailored for N-methylated residues.

The Challenge of N-Methylation in Fmoc Deprotection

The standard method for Fmoc group removal involves a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][4] This process is generally efficient for primary amino acids. However, the presence of a methyl group on the amide nitrogen introduces significant steric bulk around the nitrogen atom.[5] This steric hindrance physically obstructs the approach of the piperidine base to the acidic proton on the C9 position of the fluorene ring, slowing down the deprotection kinetics significantly.[6]

Consequences of Incomplete Deprotection:

  • Deletion Sequences: Failure to completely remove the Fmoc group results in the inability of the subsequent amino acid to couple, leading to the formation of peptides missing one or more residues.[5]

  • Lower Yields and Purity: The accumulation of deletion sequences complicates the purification of the target peptide, leading to lower overall yields and reduced purity.[7]

  • Increased Side Reactions: Prolonged exposure to basic conditions required for deprotection of sterically hindered residues can promote side reactions such as diketopiperazine formation, particularly with sequences containing proline, glycine, or other N-methylated amino acids.[8][9]

To address these challenges, several modified and alternative deprotection strategies have been developed.

Deprotection Methodologies and Protocols

Standard Piperidine-Based Protocol (with Modifications for N-Methylated Residues)

While less efficient for N-methylated amino acids, the standard piperidine protocol can sometimes be sufficient, especially with extended reaction times or elevated temperatures.

Protocol 1: Extended Piperidine Treatment

  • Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL/g of resin) for at least 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain and Second Deprotection: Drain the piperidine solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 20-30 minutes.[10] For particularly difficult sequences, this step can be extended up to 1-2 hours.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation (Optional but Recommended): Perform a chloranil test to confirm the presence of a free secondary amine. The standard Kaiser test is not suitable for N-methylated amino acids.[1]

Enhanced Deprotection with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal.[11] It is particularly effective for sterically hindered N-methylated residues where piperidine fails to provide complete deprotection.

Causality Behind DBU's Efficacy: DBU's higher basicity (pKa ~13.5 in acetonitrile) compared to piperidine (pKa ~11.1 in water) allows for more efficient abstraction of the acidic proton on the fluorene ring, even in a sterically crowded environment.

Protocol 2: DBU/Piperidine Cocktail for Fmoc Deprotection

A common and effective approach is to use a cocktail of DBU and a small amount of piperidine. DBU acts as the primary deprotecting agent, while piperidine serves as a scavenger for the liberated dibenzofulvene (DBF), preventing its re-addition to the N-terminus.[8][11]

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[11][12]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin (approximately 10 mL/g of resin). Agitate the mixture for 2-5 minutes at room temperature.

  • Second Deprotection (Optional): For very difficult sequences, drain the solution and repeat the treatment with fresh reagent for another 2-5 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Note of Caution: DBU can catalyze aspartimide formation in sequences containing aspartic acid.[11] Therefore, its use should be carefully considered for such peptides.

Microwave-Assisted Fmoc Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction by efficiently transferring energy to the polar solvent and reagents, leading to localized superheating.[13][14] This allows for shorter reaction times and can improve deprotection efficiency for difficult sequences, including those with N-methylated residues.

Protocol 3: Microwave-Assisted Piperidine Deprotection

  • Resin Preparation: Place the swelled peptide-resin in a microwave-compatible reaction vessel.

  • Deprotection: Add a 20% piperidine in DMF solution. Irradiate with microwaves at a controlled temperature (e.g., 50-80°C) for 3-5 minutes.[15][16]

  • Washing: Following irradiation, drain the solution and wash the resin thoroughly with DMF.

Microwave-assisted deprotection can also be combined with alternative bases like piperazine, which has been shown to be effective and can reduce side reactions like aspartimide formation.[14][15]

Alternative Amine Bases

Concerns about the toxicity and regulatory restrictions of piperidine have led to the investigation of other secondary amines for Fmoc deprotection.[7]

  • 4-Methylpiperidine (4-MP): This reagent has shown deprotection kinetics and efficiency comparable to piperidine and is not a controlled substance.[17][18] It can be used as a direct replacement for piperidine in the standard protocols.

  • Piperazine (PZ): While less basic than piperidine, piperazine can be an effective deprotection agent, particularly with microwave assistance.[7][15] It is often used at a concentration of 10% (w/v) in a 9:1 DMF/ethanol mixture to improve solubility.[7][19]

Comparative Summary of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Piperidine 20% Piperidine in DMF2 x 15-30 min, RTWell-established, cost-effective.Slow for N-methylated residues, may be incomplete.
DBU/Piperidine Cocktail 2% DBU, 2% Piperidine in DMF2 x 2-5 min, RTVery fast and effective for hindered residues.[1]Can promote aspartimide formation.[11]
Microwave-Assisted 20% Piperidine in DMF3-5 min, 50-80°CRapid, improves efficiency for difficult sequences.[13]Requires specialized equipment.
4-Methylpiperidine 20% 4-MP in DMF2 x 15-30 min, RTSimilar efficiency to piperidine, not a controlled substance.[17]Less commonly used, may require optimization.
Piperazine 10% PZ in 9:1 DMF/Ethanol2 x 10-20 min, RT or MWReduced side reactions, not a controlled substance.[7]Less efficient than piperidine at RT.

Visualizing the Deprotection Process

Mechanism of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-N(Me)-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H-N(Me)-Peptide-Resin Elimination->Free_Amine DBF->DBF_Adduct + Base

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection in SPPS

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Swell->Deprotection Agitate1 3. Agitate (e.g., 5-10 min) Deprotection->Agitate1 Drain1 4. Drain Solution Agitate1->Drain1 Deprotection2 5. Add Fresh Deprotection Reagent Drain1->Deprotection2 Agitate2 6. Agitate (e.g., 20-30 min) Deprotection2->Agitate2 Drain2 7. Drain Solution Agitate2->Drain2 Wash 8. Wash Resin with DMF (5-7x) Drain2->Wash Test 9. Confirmation Test (Chloranil) Wash->Test End Ready for Next Coupling Test->End

Caption: Step-by-step workflow for manual Fmoc deprotection.

Conclusion and Best Practices

The successful synthesis of N-methylated peptides relies heavily on the efficient removal of the Fmoc protecting group at each cycle. While standard piperidine protocols may suffice for some sequences, the inherent steric hindrance of N-methylated residues often necessitates the use of more robust deprotection strategies. The choice of method should be guided by the specific peptide sequence, particularly the presence of sensitive residues like aspartic acid.

Key Recommendations:

  • For Routine N-Methylated Residues: Begin with an extended piperidine treatment (Protocol 1). If incomplete deprotection is observed, switch to the DBU/piperidine cocktail (Protocol 2).

  • For "Difficult" Sequences: Employ the DBU/piperidine cocktail or microwave-assisted deprotection from the outset.

  • Monitoring is Crucial: Always use an appropriate test, such as the chloranil test, to confirm complete deprotection before proceeding to the next coupling step.

  • Consider Alternatives: For syntheses where piperidine use is restricted, 4-methylpiperidine is an excellent alternative with comparable reactivity.

By understanding the underlying chemical principles and employing the optimized protocols described in this guide, researchers can effectively overcome the challenges of Fmoc deprotection for N-methylated amino acids and improve the overall success rate of their peptide synthesis endeavors.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org. Retrieved from [Link]

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. Retrieved from [Link]

  • Google Patents. (2009). US20090264620A1 - N-Methylation of amino acids.
  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149–149. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]

  • Google Patents. (2012). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Guixer, M., et al. (2012). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Retrieved from [Link]

  • Google Patents. (2007). US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (1997). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • National Institutes of Health. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1140 - Fast Fmoc Deprotection-Coupling Procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Biosynthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis - EP 1818339 A1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • Semantic Scholar. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides : r/chemistry. Retrieved from [Link]

  • PubMed. (2017). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: Automated Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide Therapeutics

N-methylated peptides represent a pivotal class of molecules in modern drug discovery. The strategic incorporation of a methyl group onto the backbone amide nitrogen imparts significant pharmacological advantages, including enhanced metabolic stability, increased resistance to enzymatic degradation, and improved membrane permeability and oral bioavailability.[1][2][3][4] These attributes make N-methylated peptides highly attractive candidates for therapeutic development. However, the synthesis of these modified peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions during solid-phase peptide synthesis (SPPS).[5][6][7][8] This application note provides a comprehensive guide to overcoming these challenges through optimized protocols for automated peptide synthesizers.

The Core Challenge: Steric Hindrance in N-Methylated SPPS

The primary obstacle in the synthesis of N-methylated peptides is the increased steric bulk around the secondary amine of the N-methylated amino acid. This steric hindrance physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation significantly more difficult compared to the coupling with a primary amine in standard SPPS.[6][7] This can lead to:

  • Incomplete Coupling: Resulting in deletion sequences, where one or more amino acids are missing from the final peptide.[6]

  • Low Yields: The overall yield of the desired full-length peptide is often significantly reduced.[6][8]

  • Racemization: The harsh conditions sometimes required to drive the coupling to completion can increase the risk of epimerization at the chiral center of the amino acid.[8]

  • Difficulties with Consecutive N-Methylated Residues: The challenge is amplified when attempting to couple two adjacent N-methylated amino acids.[6][8]

To address these issues, careful optimization of coupling reagents, reaction conditions, and monitoring techniques is crucial for the successful automated synthesis of N-methylated peptides.

Strategic Approaches to Automated N-Methylated Peptide Synthesis

Two primary strategies are employed for the synthesis of N-methylated peptides on an automated synthesizer:

  • Incorporation of Pre-synthesized Fmoc-N-methyl-amino Acids: This is the most direct approach, where commercially available or custom-synthesized N-methylated amino acid building blocks are used directly in the automated SPPS workflow.

  • On-Resin N-Methylation: This method involves the synthesis of a linear peptide using standard amino acids, followed by the selective N-methylation of specific residues while the peptide is still attached to the solid support.[2][6]

This application note will provide detailed protocols for both approaches.

Protocol 1: Automated Coupling of Fmoc-N-Methylated Amino Acids

This protocol is designed for the direct incorporation of Fmoc-N-methyl-amino acid monomers during automated SPPS. The key to success lies in the selection of a highly efficient coupling reagent and optimized reaction times.

Key Reagents and Considerations:
  • Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered couplings.[9] More potent reagents are required to achieve high coupling efficiencies. The recommended reagents include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for N-methylated amino acids due to its high reactivity and ability to suppress racemization.[9][10][11]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][12]

    • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): This combination is also a promising choice for difficult couplings.[8][13]

  • Base: Diisopropylethylamine (DIPEA) is the most commonly used base. An excess is typically required to ensure complete activation.[9]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are suitable solvents.[9][14]

  • Monitoring the Coupling Reaction: The standard Kaiser test is unreliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a suitable alternative to monitor for the presence of unreacted free amines.[5][7][9] A color change from blue/green (incomplete) to yellow (complete) indicates the reaction's progress.

Automated Synthesizer Protocol:

This protocol is a general guideline and may need to be adapted based on the specific peptide sequence and synthesizer model.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.[15]

  • Fmoc Deprotection: Perform a standard Fmoc deprotection cycle, typically with 20% piperidine in DMF.[5][15]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling (N-Methylated Residue):

    • Pre-activation: In a separate vial, pre-activate a solution of the Fmoc-N-methyl-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.[5][6][9]

    • Coupling: Deliver the activated amino acid solution to the reaction vessel.

    • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 1-4 hours, to ensure completion.[5] Microwave-assisted heating can significantly reduce coupling times.[1][2]

  • Monitoring: After the initial coupling time, perform a bromophenol blue test on a small sample of the resin.

  • Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction (blue or green color), drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-N-methyl-amino acid.[7]

  • Washing: Once the coupling is complete (yellow color with bromophenol blue), thoroughly wash the resin with DMF.

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard protocols.

Visual Workflow: Automated Coupling of N-Methylated Amino Acids

G cluster_prep Preparation cluster_coupling N-Methylated Amino Acid Coupling cluster_monitoring Monitoring & Recoupling Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Preactivation Pre-activate: Fmoc-N-Me-AA HATU, DIPEA in DMF Wash1->Preactivation Coupling Couple to Resin (1-4 hours) Preactivation->Coupling Monitor Bromophenol Blue Test Coupling->Monitor Incomplete Incomplete (Blue/Green) Monitor->Incomplete Complete Complete (Yellow) Monitor->Complete DoubleCouple Double Couple Incomplete->DoubleCouple Wash2 Wash with DMF Complete->Wash2 DoubleCouple->Monitor Continue Continue Synthesis Wash2->Continue

Caption: Workflow for the automated coupling of a single N-methylated amino acid residue.

Protocol 2: On-Resin N-Methylation

This strategy can be advantageous when the desired Fmoc-N-methyl-amino acid is not commercially available or is prohibitively expensive. A common and effective method for on-resin N-methylation involves a three-step process of sulfonylation, methylation, and desulfonylation.[6]

Automated On-Resin N-Methylation Protocol:

This protocol should be performed after the desired amino acid to be methylated has been coupled to the resin.

  • Sulfonylation:

    • Reagent Preparation: Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (4 equivalents) in NMP.

    • Reaction: Add the solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin thoroughly with NMP.

  • Methylation:

    • Reagent Preparation: Prepare a solution of proton sponge (7 equivalents) and methyl p-toluenesulfonate (MeOTs) (5 equivalents) in NMP.

    • Reaction: Add the solution to the resin and agitate for 5-10 minutes.[6]

    • Washing: Wash the resin with NMP.

  • Desulfonylation:

    • Reagent Preparation: Prepare a solution of β-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP.

    • Reaction: Add the solution to the resin and agitate for 5 minutes. Repeat this step once.[6]

    • Washing: Wash the resin thoroughly with NMP and then DMF before proceeding to the next coupling step.

Visual Workflow: On-Resin N-Methylation

G Start Peptide-Resin with Target Amine Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Wash1 Wash (NMP) Sulfonylation->Wash1 Methylation Methylation (Proton Sponge, MeOTs) Wash1->Methylation Wash2 Wash (NMP) Methylation->Wash2 Desulfonylation Desulfonylation (β-mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash (NMP/DMF) Desulfonylation->Wash3 End N-Methylated Peptide-Resin Wash3->End

Caption: Workflow for on-resin N-methylation using a sulfonylation-based strategy.

Data Summary: Coupling Reagents and Conditions

ParameterRecommended ConditionRationale & Remarks
Coupling Reagent HATU, PyAOP, or PyBOP/HOAtThese reagents form highly reactive activated esters capable of overcoming the steric hindrance of N-methylated amines.[8][9][10][11][12] HBTU and HCTU are generally less effective.[5][9]
Equivalents of Amino Acid 4 equivalentsA higher excess is often required to drive the reaction to completion.
Equivalents of Coupling Reagent 3.9 equivalentsA slight substoichiometric amount relative to the amino acid is used to prevent side reactions.[11]
Equivalents of Base (DIPEA) 8 equivalentsA significant excess of base is necessary for efficient activation.[5][9]
Coupling Time (Room Temp) 1-4 hoursExtended coupling times are necessary for N-methylated residues.[5]
Coupling Time (Microwave) 5-15 minutes at elevated temperatureMicrowave heating can dramatically accelerate the coupling reaction.[1][2]
Monitoring Method Bromophenol Blue TestThe Kaiser test is not reliable for secondary amines.[5][7][9]
Recoupling Strategy Double CouplingIf the initial coupling is incomplete, a second coupling with fresh reagents is recommended.[7]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Final Yield Incomplete coupling of the N-methylated residue.Implement double coupling. Use a more potent coupling reagent like HATU. Increase coupling time or use microwave heating.
Presence of Deletion Sequences Steric hindrance preventing complete coupling.Optimize coupling conditions as described above. Consider using a pseudo-proline dipeptide to disrupt secondary structures if aggregation is suspected.
Multiple Peaks in HPLC Deletion sequences, racemization, or other side products.Ensure complete coupling using the bromophenol blue test. Use HOAt-based reagents to minimize racemization.[10][11]
Difficulty with Consecutive N-Methylated Residues Extreme steric hindrance.Use PyAOP as the coupling reagent.[8][12] Employ extended coupling times and microwave assistance.

Conclusion

The automated synthesis of N-methylated peptides is a challenging yet achievable endeavor. By understanding the underlying principles of steric hindrance and employing optimized protocols with highly efficient coupling reagents, researchers can successfully incorporate these valuable modifications into their peptide sequences. The use of automated synthesizers, particularly those with microwave capabilities, can significantly streamline the process and improve the purity and yield of the final product. The protocols and data presented in this application note provide a robust framework for the successful synthesis of N-methylated peptides, paving the way for the development of novel and effective peptide-based therapeutics.

References

  • Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solid-phase synthesis and characterization of N-methyl-rich peptides Source: ResearchGate URL: [Link]

  • Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids Source: AAPPTec URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]

  • Title: Solid-phase synthesis and characterization of N-methyl-rich peptides. Source: Semantic Scholar URL: [Link]

  • Title: CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities Source: Royal Society of Chemistry URL: [Link]

  • Title: Coupling Reagents Source: AAPPTec URL: [Link]

  • Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: Nature URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptides with Enhanced Proteolytic Stability Using N-Methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Therapeutic Peptides

Peptide-based therapeutics offer remarkable specificity and potency in treating a wide range of diseases.[1] However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body, leading to a short in vivo half-life.[2][3][4] A powerful and widely adopted strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone.[1][3] This modification, which involves replacing an amide proton with a methyl group, dramatically enhances resistance to enzymatic cleavage.[3][4]

N-methylation confers proteolytic resistance primarily through steric hindrance.[3][5] The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide backbone.[3] This steric shield prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[3] Beyond enhancing stability, N-methylation can also improve other pharmacokinetic properties such as membrane permeability and bioavailability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[5][6][7] However, this modification also introduces significant synthetic challenges that require specialized protocols and careful consideration of experimental parameters.[5][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical methodologies for synthesizing N-methylated peptides with enhanced proteolytic stability. We will delve into the rationale behind experimental choices, provide step-by-step protocols for synthesis and stability assessment, and offer insights into overcoming common challenges.

The Foundational Principles of N-Methylated Peptide Synthesis

The incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges primarily due to the steric hindrance imposed by the N-methyl group.[9] This hindrance significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to the coupling of standard amino acids.[5][9] Consequently, specialized strategies are required to achieve efficient and successful synthesis.

Choosing the Right Building Blocks: Pre-Methylated vs. On-Resin Methylation

There are two primary approaches to incorporating N-methylated residues:

  • Using pre-synthesized Fmoc-N-methyl-amino acids: This is the most common and straightforward approach. High-quality, optically pure Fmoc-protected N-methylated amino acids are commercially available or can be synthesized in solution.[8] This method offers better control over the stereochemistry of the incorporated residue.

  • On-resin N-methylation: This technique involves the N-methylation of a specific amino acid residue after it has been incorporated into the growing peptide chain on the solid support.[10][11] A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[11] While this approach can be more cost-effective and allows for the rapid generation of peptide libraries with site-specific methylation, it can be less efficient and may lead to side reactions if not carefully optimized.[11][12]

For routine synthesis and to ensure the highest purity and stereochemical integrity of the final peptide, the use of pre-synthesized Fmoc-N-methyl-amino acids is generally recommended.

The Critical Role of Coupling Reagents

The success of coupling a sterically hindered N-methylated amino acid hinges on the choice of the coupling reagent. Standard reagents like HBTU and HCTU are often less effective for these challenging couplings.[9][13] More potent activating reagents are required to drive the reaction to completion and minimize side reactions.

Coupling ReagentKey Characteristics & Recommendations for N-Methylated Residues
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient and widely used for coupling N-methylated amino acids due to the formation of a highly reactive OAt-ester.[13][14][15] It is known to suppress racemization.[14]
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Another excellent choice, particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[16][17]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)The combination of PyBOP with the additive HOAt significantly enhances coupling efficiency for hindered systems.[16]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation uronium salt that shows coupling efficiencies comparable to HATU and is considered safer due to the absence of explosive HOBt or HOAt byproducts.[15]
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)A useful reagent for difficult couplings of N-methylated amino acids, particularly when nucleophile hindrance is a major issue.[13][18]

Causality Behind the Choice: The increased reactivity of HATU, PyAOP, and COMU is attributed to the formation of more reactive activated esters (OAt or oxime esters) compared to the OBt esters generated by HBTU.[14][15] These more reactive intermediates are better able to overcome the steric barrier presented by the N-methyl group, leading to higher coupling yields.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of an N-methylated peptide, followed by an assessment of its proteolytic stability.

workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_stability Proteolytic Stability Assay Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Initial Setup Coupling Amino Acid Coupling (Standard or N-Methylated) Fmoc_Deprotection->Coupling 2. Cycle Start Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide 3. Peptide Release RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) Lyophilization->Analysis 4. Quality Control Incubation Incubation with Protease Analysis->Incubation 5. Functional Assay Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_Analysis HPLC Analysis of Degradation Quenching->HPLC_Analysis

Caption: General workflow for N-methylated peptide synthesis and stability testing.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide

This protocol describes the manual synthesis of a model peptide containing an N-methylated residue using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 100 mg, 0.5 mmol/g substitution)[19]

  • Fmoc-protected amino acids (4 equivalents per coupling)

  • Fmoc-N-methyl-amino acid (4 equivalents)[9]

  • HATU (3.9 equivalents)[9][13]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[9]

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)[20]

  • Cold diethyl ether

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel[19]

Procedure:

  • Resin Swelling:

    • Place the resin in the SPPS vessel and add DMF to cover the resin.

    • Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.[19]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.[9]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).[9]

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[9]

    • Allow the activation to proceed for 2-5 minutes at room temperature.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (a negative result, indicated by colorless or yellow beads, signifies a complete coupling).[19] If the test is positive (blue beads), repeat the coupling step.

  • Amino Acid Coupling (N-Methylated Amino Acid):

    • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Allow activation for 2-5 minutes.[9]

    • Coupling: Add the activated solution to the deprotected resin.

    • Extended Reaction Time: Agitate the reaction vessel for 2-4 hours. The extended coupling time is often necessary for sterically hindered residues.[9]

    • Monitoring: The Kaiser test is unreliable for secondary amines. Use a bromophenol blue test as a suitable alternative.[9][13] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[13] If the coupling is incomplete, perform a second coupling.

  • Peptide Elongation:

    • Repeat steps 2, 3, and 4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[20]

    • Agitate at room temperature for 2-3 hours.[20]

    • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

    • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[21]

    • Air-dry the crude peptide pellet.

Protocol 2: Purification and Characterization of the N-Methylated Peptide

The increased hydrophobicity of N-methylated peptides can make purification challenging.[21]

Materials:

  • Crude N-methylated peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Crude Peptide Solubilization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to potential solubility issues, a small amount of DMSO or DMF may be required before dilution with the initial HPLC mobile phase.[21]

  • RP-HPLC Purification:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Equilibrate the C18 column with a low percentage of mobile phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 60 minutes). The optimal gradient will depend on the specific peptide sequence.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Collect the fractions corresponding to the main peptide peak.

    • Note: N-methyl-rich peptides may exhibit multiple peaks on HPLC due to slow conversion between conformers.[12][16]

  • Purity Analysis and Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).

    • Confirm the identity and molecular weight of the purified peptide using mass spectrometry.[3]

  • Lyophilization:

    • Pool the pure fractions and freeze them (e.g., using a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the frozen sample to obtain the final peptide as a white, fluffy powder.

Protocol 3: Proteolytic Stability Assay

This protocol compares the stability of the N-methylated peptide to its non-methylated counterpart in the presence of a protease (e.g., trypsin).

Materials:

  • Purified N-methylated peptide and non-methylated control peptide (lyophilized)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the N-methylated and non-methylated peptides in the assay buffer to a final concentration of 1 mg/mL.[3]

    • Prepare a stock solution of the protease in the assay buffer. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the degradation reaction.

    • Incubate the reactions at 37°C.[22]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.[20][22]

  • Reaction Quenching:

    • Immediately add the collected aliquot to a tube containing the quenching solution to stop the enzymatic reaction.[22]

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC using the same method developed for peptide purification.

    • Quantify the percentage of the remaining intact peptide at each time point by integrating the area of the corresponding peak.[22]

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time for both the N-methylated and non-methylated peptides.

    • Calculate the half-life (t½) for each peptide. A significant increase in the half-life of the N-methylated peptide compared to the control demonstrates enhanced proteolytic stability.[3]

Troubleshooting Common Synthesis Challenges

ChallengeProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of N-Methylated Residue Insufficiently reactive coupling reagent; Steric hindrance; Aggregation of the peptide-resin.Use a more potent coupling reagent like HATU or PyAOP.[13][16] Increase the coupling time and/or perform a double coupling.[9] Consider microwave-assisted synthesis to enhance reaction kinetics.[10]
Low Crude Purity and Yield Incomplete couplings leading to deletion sequences; Side reactions during synthesis or cleavage.Optimize coupling conditions for each step.[5] Ensure thorough washing between steps to remove unreacted reagents. Minimize cleavage time to what is necessary to avoid side reactions.[16]
Broad or Multiple Peaks in HPLC Peptide aggregation; Presence of cis/trans conformers of the N-methylated amide bond.[16][21]For purification, try adding organic modifiers like isopropanol to the mobile phase to reduce aggregation.[21] For analysis, warming the sample or the column may help to interconvert conformers and sharpen peaks.
Poor Solubility of Crude Peptide High hydrophobicity due to N-methylation.Dissolve the crude peptide in a small volume of a strong organic solvent (DMSO, DMF) before diluting with the HPLC mobile phase.[21]

Conclusion

The strategic incorporation of N-methylated residues is a cornerstone of modern peptide drug design, offering a robust solution to the pervasive problem of proteolytic instability.[1][6] While the synthesis of these modified peptides requires specialized reagents and protocols to overcome the challenges of steric hindrance, the rewards in terms of enhanced stability and improved pharmacokinetic profiles are substantial.[4][5] The detailed protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and evaluate N-methylated peptides, thereby accelerating the development of the next generation of peptide-based therapeutics.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Zhang, R., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. doi: 10.1016/j.bioorg.2023.106892
  • Reineke, U., & Geyer, A. (2022). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 245-261). Springer US.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. doi: 10.1016/bs.mie.2025.08.012
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. doi: 10.1111/j.1399-3011.2004.00213.x
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Liu, L., et al. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. doi: 10.26434/chemrxiv-2023-lqj4z
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sharma, A., et al. (2018).
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie, 52(1), 254-269.
  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Urban, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1143-1152.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

  • van der Weide, H., et al. (2017). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. Retrieved from [Link]

  • Wang, L., Wang, N., & Zhang, W. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • Ovadia, O., et al. (2011). Synthesis of N-methylated cyclic peptides.
  • Worthington, M. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 10(7), 4165-4178.

Sources

Application Notes and Protocols for the Synthesis of Peptide Libraries Incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Methylated and Halogenated Phenylalanine Analogs in Drug Discovery

In the landscape of contemporary drug discovery, the design and synthesis of peptide libraries remain a cornerstone for identifying novel therapeutic leads. The incorporation of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, Nα-methylated amino acids and halogenated phenylalanine derivatives have garnered significant attention for their ability to confer advantageous physicochemical properties.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a unique building block that combines three key features to enhance peptide drug candidates:

  • Nα-methylation: The methyl group on the backbone amide nitrogen introduces steric hindrance that can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation.[1] This modification also imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]

  • D-configuration: The use of the D-enantiomer further enhances proteolytic stability, as proteases are stereospecific for L-amino acids.

  • 4-Chloro-substitution: The chlorine atom on the phenyl ring is an electron-withdrawing group that can modulate the electronic and steric properties of the amino acid side chain. This can lead to altered binding interactions with biological targets, potentially converting an agonist to an antagonist or enhancing binding affinity.[3]

This guide provides a comprehensive overview of the techniques and protocols for the successful synthesis of peptide libraries incorporating the sterically hindered and electronically modified amino acid, Fmoc-Nα-methyl-4-chloro-D-phenylalanine. We will delve into the nuances of solid-phase peptide synthesis (SPPS) for this challenging building block, detail the split-and-mix method for library generation, and provide robust protocols for library characterization and purification.

Physicochemical Properties of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

A thorough understanding of the properties of the building block is crucial for successful synthesis.

PropertyValueSource
Synonyms Fmoc-N-Me-Phe(4-Cl)-OH, (2R)-Fmoc-N-methylamino-3-(4-chlorophenyl)propionic acid[4]
CAS Number Not available for the D-isomer, L-isomer is 1217716-50-1[4]
Molecular Formula C₂₅H₂₂ClNO₄[4]
Molecular Weight 435.9 g/mol [4]
Appearance White solid[4]
Purity (Chiral HPLC) ≥ 97%[4]
Storage Conditions 0 - 8 °C[4]

Part 1: Solid-Phase Synthesis of a Single Peptide Containing Nα-methyl-4-chloro-D-phenylalanine

The incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine into a growing peptide chain presents challenges due to the steric hindrance of both the Nα-methyl group and the chloro-substituted phenyl ring.[5] This necessitates the use of more potent coupling reagents and potentially longer reaction times.

Materials and Reagents
  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if cysteine is present)

  • Phenol (optional)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Protocol: Manual Synthesis

This protocol describes a single coupling cycle for incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[3] c. Drain the DMF.[3]

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF (v/v) to the swollen resin. b. Agitate the mixture for 3-5 minutes and drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6] d. Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7] e. Perform a Kaiser test to confirm the presence of free primary amines (not applicable after coupling an N-methylated residue). A bromophenol blue test can be used to monitor the coupling to a secondary amine.[5]

3. Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine: a. In a separate vial, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[3] b. Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.[3] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.[6] e. Monitoring the Coupling: After the initial coupling time, perform a bromophenol blue test. If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and perform a second coupling with a fresh solution of activated amino acid.[6]

4. Washing: a. After complete coupling, drain the reaction solution. b. Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

5. Repeat Cycles: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For coupling an amino acid onto the N-methylated residue, the use of potent coupling reagents like HATU is also recommended due to steric hindrance.[5]

6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum. b. Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the sequence contains tryptophan, add 2.5% DDT. c. Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL/g of resin). d. Agitate the mixture at room temperature for 2-4 hours.[3] e. Filter the cleavage solution from the resin beads into a clean collection tube. f. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. g. Centrifuge the mixture to pellet the precipitated peptide. h. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. i. Dry the crude peptide pellet under vacuum.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Wash Final Wash & Dry Wash2->Final_Wash Final AA Coupled Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for a single peptide synthesis cycle.

Part 2: Peptide Library Synthesis via the Split-and-Mix Method

The "split-and-mix" (also known as "split and pool") synthesis is a highly efficient method for generating large combinatorial peptide libraries where each resin bead carries a single, unique peptide sequence.[2][8]

Principle of Split-and-Mix Synthesis

The core of this technique involves iterative cycles of splitting the resin into multiple portions, coupling a different building block to each portion, and then pooling all the portions back together before the next cycle.[6] This results in an exponential increase in the diversity of the library with each coupling step.[9]

Protocol for a Tripeptide Library (X-Y-Z-Resin)

This protocol outlines the synthesis of a simple tripeptide library to illustrate the process.

Cycle 1: Coupling of the First Amino Acid (Z)

  • Start with a batch of resin (e.g., 1 gram of Rink Amide resin).

  • Split the resin into 'n' equal portions, where 'n' is the number of different amino acids to be incorporated at the first position (e.g., 3 portions for 3 different amino acids: Z₁, Z₂, Z₃).

  • In separate reaction vessels, couple each amino acid (Z₁, Z₂, Z₃) to its respective resin portion using the coupling protocol described in Part 1.

  • After coupling and washing, pool all the resin portions together and mix thoroughly to ensure randomization.

Cycle 2: Coupling of the Second Amino Acid (Y)

  • Split the pooled resin from Cycle 1 into 'm' equal portions, where 'm' is the number of different amino acids for the second position (e.g., 3 portions for Y₁, Y₂, Y₃).

  • Couple each amino acid (Y₁, Y₂, Y₃) to its respective resin portion.

  • Pool all resin portions and mix thoroughly. At this stage, the library contains m x n (3 x 3 = 9) different dipeptides.

Cycle 3: Coupling of the Third Amino Acid (X)

  • Split the pooled resin from Cycle 2 into 'p' equal portions (e.g., 3 portions for X₁, X₂, X₃).

  • Couple each amino acid (X₁, X₂, X₃) to its respective resin portion.

  • Pool all resin portions and mix. The final library now contains p x m x n (3 x 3 x 3 = 27) different tripeptides.

Final Steps:

  • After the final coupling and pooling, wash the library extensively.

  • A portion of the library can be cleaved as a mixture for initial screening, or individual beads can be screened and then sequenced.

Split_and_Mix cluster_Cycle1 Cycle 1 cluster_Cycle2 Cycle 2 Start Resin Pool A1 Couple A1 Start->A1 Split B1 Couple B1 Start->B1 Split C1 Couple C1 Start->C1 Split Pool1 Pool & Mix A1->Pool1 Pool B1->Pool1 Pool C1->Pool1 Pool A2 Couple A2 Pool1->A2 Split B2 Couple B2 Pool1->B2 Split C2 Couple C2 Pool1->C2 Split Pool2 Pool & Mix A2->Pool2 Pool B2->Pool2 Pool C2->Pool2 Pool Final_Library Final Library Pool2->Final_Library Final Coupling & Pool

Caption: The split-and-mix synthesis workflow.

Part 3: Characterization and Purification of Peptide Libraries

Thorough characterization is essential to ensure the quality and diversity of the synthesized peptide library.

Analytical Techniques
TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) To assess the purity of the crude peptide mixture and to purify the target peptides.Reversed-phase HPLC (RP-HPLC) is the standard method.[10] The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is common.[9] Peptides containing Nα-methyl-4-chloro-D-phenylalanine will be significantly hydrophobic and will have longer retention times.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptides and to sequence individual peptides from the library.Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[11] Tandem MS (MS/MS) is required for sequencing. The presence of the chloro-substituent will result in a characteristic isotopic pattern (³⁵Cl/³⁷Cl) that can aid in identification.
Amino Acid Analysis (AAA) To determine the amino acid composition of a peptide or a library mixture.Can be used to confirm the incorporation of the unnatural amino acid and the relative ratios of other amino acids in a library.
HPLC Purification Protocol (General Guidance)

1. Analytical HPLC: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water). b. Inject the sample onto an analytical C18 column (e.g., 4.6 x 250 mm). c. Run a gradient of 5-95% B over 30 minutes (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in ACN).[12] d. Monitor the elution profile at 214 nm and 280 nm.

2. Preparative HPLC: a. Based on the analytical run, optimize the gradient for the preparative separation to maximize resolution between the target peptide and impurities. b. Dissolve the crude peptide in the minimum amount of solvent. c. Inject the sample onto a preparative C18 column. d. Run the optimized gradient. e. Collect fractions corresponding to the desired peptide peak. f. Analyze the purity of the collected fractions by analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the final product.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance from the Nα-methyl group and/or the growing peptide chain.- Use a more potent coupling reagent like HATU or PyAOP.[1]- Increase the coupling time (4-12 hours).[5]- Perform a double coupling.[6]- Consider microwave-assisted synthesis to enhance reaction rates.[13]
Multiple Peaks in HPLC of a Single Peptide - Conformational isomers (cis/trans) due to the N-methylated amide bond.- Racemization during coupling.- Slower interconversion of conformers can lead to peak broadening or splitting.[1] Heating the sample before injection may help.- Use of additives like HOBt or HOAt can minimize racemization.[8]
Low Yield After Cleavage Incomplete cleavage from the resin.- Extend the cleavage time to 4 hours.- Ensure the cleavage cocktail is fresh.
Side Reactions during Cleavage Fragmentation between consecutive N-methylated amino acids.[1]- Optimize the cleavage time; prolonged exposure to TFA can increase fragmentation.[1]

Conclusion

The synthesis of peptide libraries containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine offers a promising avenue for the discovery of novel peptide-based therapeutics with enhanced stability and potentially improved biological activity. While the steric hindrance of this building block presents challenges, the use of optimized coupling protocols, potent reagents, and careful analytical monitoring can lead to the successful generation of high-quality, diverse peptide libraries. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the vast chemical space enabled by this unique amino acid.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Biondi, L., & Formaggio, F. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Chengdu Kaijie Biomedical Technology Development Co., Ltd. (n.d.). Fmoc - Nα - methyl - 4 - chloro - D - phenylalanine. Retrieved from [Link]

  • Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]

  • PolyPeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Roth, K. D., et al. (2002). Improved Peptide Detection With Matrix-Assisted Laser desorption/ionization Mass Spectrometry by Trimethylation of Amino Groups. PubMed. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. PubMed. Retrieved from [Link]

  • Kölbel, K., et al. (2019). Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. MDPI. Retrieved from [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

  • Drochioiu, G., et al. (2021). Self-assembly and mass spectrometry of some peptides with biomedical potential. Revue Roumaine de Chimie. Retrieved from [Link]

  • Bédard, F., & Biron, E. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Kluczyk, A., et al. (2017). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • de Koning, L. J., et al. (2010). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine for Advanced Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and pharmacology.

Abstract: The design of peptide-based therapeutics is a multi-parameter optimization challenge, requiring simultaneous enhancement of potency, selectivity, and pharmacokinetic properties. Unnatural amino acids are indispensable tools in this endeavor. This guide provides a detailed technical overview and practical protocols for the application of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a multi-functional building block designed to systematically probe and enhance peptide attributes. We will explore the distinct advantages conferred by its three key structural motifs—Nα-methylation, D-configuration, and para-chlorination—and provide a robust framework for its incorporation into peptide sequences and subsequent analysis in structure-activity relationship (SAR) studies.

Section 1: The Scientific Rationale: A Triad of Strategic Modifications

The unique structure of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is not coincidental; each modification is designed to address a specific challenge in peptide drug design. Understanding the contribution of each component is critical to leveraging this reagent effectively in SAR campaigns.

  • D-Stereochemistry for Proteolytic Resistance: Native peptides are composed exclusively of L-amino acids, making them highly susceptible to rapid degradation by endogenous proteases.[1][2] The substitution of an L-amino acid with its D-enantiomer creates a peptide bond that is not recognized by most proteases, significantly increasing the peptide's in vivo half-life.[1][3] This enhancement in stability is a foundational step in converting a bioactive peptide into a viable drug candidate.[2][4][5]

  • Nα-Methylation for Enhanced Pharmacokinetics and Conformational Control: The addition of a methyl group to the backbone amide nitrogen is a powerful strategy with dual benefits.[6]

    • Increased Metabolic Stability: The N-methyl group acts as a shield for the adjacent peptide bond, further hindering enzymatic cleavage.[6][7][8]

    • Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, which reduces the molecule's overall polarity and can significantly improve its ability to cross cell membranes.[6][8][9] This is a critical factor for targeting intracellular proteins.

    • Conformational Rigidity: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[6][8] This "pre-organization" can reduce the entropic penalty of binding to a target receptor, leading to higher affinity and selectivity.[8]

  • 4-Chloro Substitution for Probing Binding Interactions: Halogenation is a classic medicinal chemistry tool for fine-tuning ligand-receptor interactions.[10][11] The chlorine atom at the para-position of the phenyl ring introduces specific electronic and steric effects. It can form favorable halogen bonds with Lewis basic atoms (like backbone carbonyl oxygens) in the binding pocket, a non-covalent interaction that can significantly enhance binding affinity.[12] Systematically replacing a standard phenylalanine with its 4-chloro counterpart allows researchers to probe the electronic and steric tolerance of the binding site, providing crucial data for SAR.[10][13]

The convergence of these three modifications in a single amino acid provides a powerful tool to simultaneously address stability, permeability, and potency.

SAR_Rationale cluster_mods Structural Modifications cluster_props Resulting Properties D_Config D-Configuration Stability Proteolytic Stability D_Config->Stability N_Methyl Nα-Methylation N_Methyl->Stability Permeability Membrane Permeability N_Methyl->Permeability Conformation Conformational Rigidity N_Methyl->Conformation 4_Chloro 4-Chloro Phenyl Binding Enhanced Binding Affinity 4_Chloro->Binding Improved PK/PD Improved PK/PD Stability->Improved PK/PD Permeability->Improved PK/PD Conformation->Binding Improved Potency Improved Potency Binding->Improved Potency

Caption: Impact of modifications on peptide properties.

Section 2: Physicochemical Properties and Handling

Proper handling and storage are essential for maintaining the integrity of this specialized reagent.

PropertyValueSource
Synonyms Fmoc-D-Phe(4-Cl)-OH, (R)-Fmoc-2-amino-3-(4-chlorophenyl)propionic acid[14]
CAS Number 142994-19-2[14][15]
Molecular Formula C₂₄H₂₀ClNO₄[14]
Molecular Weight 421.9 g/mol [14]
Appearance White powder[14]
Purity ≥98% (HPLC)[14]
Storage Store at 0 - 8 °C, desiccated.[14]
Solubility Soluble in DMF, NMP, and other polar aprotic solvents.[16]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • May cause skin, eye, and respiratory irritation.[17] Avoid contact with skin and eyes.[16]

Section 3: Core Protocol - Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids is the most challenging step in the synthesis due to steric hindrance.[18][19][20] The secondary amine of the N-methylated residue is both sterically hindered and less nucleophilic than a primary amine, necessitating optimized coupling conditions.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[18][19] HBTU and HCTU are less effective.[18]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[21]

Step-by-Step SPPS Protocol (0.1 mmol scale)

This protocol outlines a single coupling cycle for Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

  • Resin Preparation & Swelling:

    • Place the peptide-resin from the previous cycle into a reaction vessel.

    • Swell the resin in DMF for 30 minutes.[21] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.[21]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[20]

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[20]

  • The Critical Coupling Step:

    • Rationale: Standard coupling times are often insufficient. HATU is used as it forms a highly reactive OAt-active ester, which is more effective at overcoming the steric barrier.[22][23] A higher excess of reagents and base is also employed.

    • In a separate vial, dissolve 4 equivalents of Fmoc-Nα-methyl-4-chloro-D-phenylalanine (168.8 mg) and 3.9 equivalents of HATU (148.3 mg) in DMF (~2 mL).

    • Add 8 equivalents of DIPEA (139 µL) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.[20]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. Double coupling is often recommended.

  • Monitoring and Washing:

    • Rationale: The standard ninhydrin (Kaiser) test will give a false negative with the secondary amine of an N-methylated residue. The bromophenol blue test is a reliable alternative.[18]

    • After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates incomplete coupling.[18]

    • If incomplete, drain the solution and repeat the coupling step (double coupling) with a freshly prepared solution of activated amino acid for another 2-4 hours.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle for the subsequent amino acid. Note that coupling onto the N-methylated residue can also be sterically hindered, so using HATU for the next coupling is also advisable.[21]

SPPS_Workflow Start Start with Peptide-Resin Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Critical Coupling (Fmoc-N-Me-Cl-D-Phe, HATU, DIPEA) 2-4 hours Wash1->Coupling Monitor Step 4: Monitor (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash2 Wash (DMF, DCM) Monitor->Wash2 Complete Next Proceed to Next Cycle Wash2->Next

Caption: SPPS workflow for incorporating the title amino acid.

Section 4: Cleavage, Deprotection, and Quality Control

Final cleavage from the resin and removal of side-chain protecting groups must be followed by rigorous analysis to confirm the identity and purity of the synthesized peptide.

Protocol: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under a high vacuum.[21]

  • Cleavage Reaction:

    • Caution: TFA is highly corrosive. Perform this step in a certified chemical fume hood with appropriate PPE.

    • Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS.[21]

    • Add the cocktail to the dried resin (~10 mL per gram of resin).[21]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[21]

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether (2x) to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Analytical Quality Control

The crude peptide must be analyzed to confirm successful synthesis and determine its purity before biological testing.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity.[24][25][26][27]

    • Typical System: A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is standard.[26]

    • Expected Result: A major peak corresponding to the target peptide. The purity is calculated by the peak area of the main product relative to the total peak area. Note that peptides rich in N-methyl amino acids can sometimes show broad peaks or multiple peaks due to the presence of slowly interconverting cis/trans amide bond isomers.[28]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide.[25][27][29]

    • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[29]

    • Expected Result: A measured mass that matches the calculated theoretical mass of the target peptide. This confirms the successful incorporation of all amino acids, including the N-methyl-4-chloro-D-phenylalanine residue.

ModificationExpected Mass Shift (Da)
Phenylalanine -> 4-Chloro-Phenylalanine +34.45 (Cl - H)
Amide H -> Amide N-CH₃ +14.03 (CH₂)
Total Shift (Phe -> N-Me-4-Cl-Phe) +48.48

Section 5: Application in a SAR Study - A Hypothetical Case

To illustrate the utility of this reagent, consider a hypothetical SAR study on a pentapeptide antagonist, Ac-His-Gly-Glu-Phe-Leu-NH₂, targeting a protein-protein interaction. The goal is to improve its potency and metabolic stability.

SAR Strategy: A systematic scan is performed around the Phenylalanine (Phe) residue.

AnalogSequence Modification at Position 4RationaleHypothetical IC₅₀Hypothetical Stability (t½)
1 (Parent) L-PheBaseline compound500 nM10 min
2 D-Phe Probe stereochemistry; improve stability800 nM> 8 hours
3 4-Chloro-D-Phe Probe electronic/steric effects at binding site250 nM> 8 hours
4 Nα-methyl-D-Phe Probe conformational and permeability effects400 nM> 24 hours
5 (Target) Nα-methyl-4-chloro-D-Phe Combine all beneficial modifications80 nM > 24 hours

Interpretation of Results:

  • Analog 2 vs. 1: The switch to a D-amino acid drastically improves stability, as expected, but slightly reduces potency, suggesting the binding pocket has a preference for the L-configuration side chain orientation.[1]

  • Analog 3 vs. 2: The addition of the 4-chloro group significantly recovers and improves potency. This strongly suggests a favorable interaction (e.g., a halogen bond) is formed in the binding pocket, validating the electronic probe.[12]

  • Analog 4 vs. 2: N-methylation maintains high stability and slightly improves potency compared to the parent D-analog, indicating that the induced conformational rigidity is favorable for binding.[8][30]

  • Analog 5 vs. 3 & 4: The combination of N-methylation and 4-chloro substitution results in a synergistic effect, yielding the most potent and stable analog. This demonstrates that both the halogen bond and the backbone conformational constraint are key contributors to high-affinity binding.

SAR_Logic cluster_start Baseline cluster_paths Modification Paths cluster_end Optimized Lead Parent Analog 1 (L-Phe) IC50: 500 nM Stability: Low D_Phe Analog 2 (D-Phe) IC50: 800 nM Stability: High Parent->D_Phe Add D-Config (+ Stability) Cl_D_Phe Analog 3 (4-Cl-D-Phe) IC50: 250 nM Stability: High D_Phe->Cl_D_Phe Add 4-Cl (+ Potency) NMe_D_Phe Analog 4 (N-Me-D-Phe) IC50: 400 nM Stability: Very High D_Phe->NMe_D_Phe Add N-Me (+ Stability) Target Analog 5 (N-Me-4-Cl-D-Phe) IC50: 80 nM Stability: Very High Cl_D_Phe->Target Add N-Me (Synergy) NMe_D_Phe->Target Add 4-Cl (Synergy)

Caption: Decision tree for a hypothetical SAR study.

References

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  • Yamashita, T., et al. (2021). Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. Journal of Medicinal Chemistry, 64(7), 4047-4057. [Link]

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  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7, 46135-46143. [Link]

  • Aralez Bio. Fmoc-4-chloro-D-phenylalanine. [Link]

  • ChemBK. 4-Chloro-L-phenylalanine, N-FMOC protected. [Link]

  • PubChem. 4-Methyl-D-phenylalanine, N-FMOC protected. [Link]

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Application Note: High-Throughput Purification of Peptides Containing N-methyl-4-chloro-D-phenylalanine via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids, such as N-methyl-4-chloro-D-phenylalanine, into peptide therapeutics is a key strategy for enhancing potency, metabolic stability, and cell permeability. However, these modifications introduce significant challenges in downstream processing, particularly during purification. This application note provides a detailed guide and optimized protocols for the purification of peptides containing the highly hydrophobic and sterically hindered N-methyl-4-chloro-D-phenylalanine residue using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the underlying principles of method development, from column selection and mobile phase optimization to temperature control, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

Peptides featuring N-methyl-4-chloro-D-phenylalanine present a dual challenge for RP-HPLC purification. The N-methylation of the peptide backbone increases lipophilicity and can induce conformational changes, while the 4-chloro modification on the phenylalanine ring further amplifies its hydrophobicity.[1][2][3] This heightened hydrophobicity leads to several common issues during purification:

  • Strong Retention: The peptide can bind very tightly to the stationary phase, requiring high concentrations of organic solvent for elution. This can lead to poor peak shape and co-elution with other hydrophobic impurities.

  • Poor Solubility: The increased hydrophobicity can result in poor solubility in the aqueous mobile phases typically used at the start of an HPLC gradient, leading to sample precipitation on the column and low recovery.[4]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can cause peak broadening and reduce resolution.

  • Conformational Isomers: N-methylated peptides can exist as multiple conformers due to restricted rotation around the amide bond, which may result in peak splitting or broadening in the chromatogram.[2]

Addressing these challenges requires a systematic approach to method development, focusing on optimizing the key parameters of the RP-HPLC process.

Understanding the Fundamentals of Separation

RP-HPLC separates peptides based on their hydrophobicity.[5] The stationary phase is non-polar (typically silica bonded with C18 or C8 alkyl chains), and the mobile phase is polar (usually a mixture of water and a more non-polar organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the stationary phase. A gradient of increasing organic solvent concentration is then applied to progressively elute the peptides, with more hydrophobic peptides eluting at higher organic concentrations.

The inclusion of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is crucial for good peak shape in peptide separations.[4][6][7] TFA forms a neutral ion pair with the positively charged residues of the peptide, which increases the peptide's overall hydrophobicity and enhances its interaction with the stationary phase.[4] It also suppresses the unwanted interactions between the peptide and any free silanol groups on the silica-based packing material, which can cause peak tailing.[4][6]

Optimized Purification Protocol

This protocol is designed for the purification of a crude synthetic peptide containing N-methyl-4-chloro-D-phenylalanine.

Materials and Equipment
  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector is required.

  • Column: A C4 or C8 reversed-phase column is recommended for highly hydrophobic peptides.[4] A C18 column can be used, but may result in excessive retention. Wide-pore (300 Å) columns are suitable for peptides to ensure proper diffusion into the pores of the stationary phase.[8][9]

  • Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA) are necessary.

  • Sample Preparation: The crude peptide should be dissolved in a solvent that is compatible with the initial mobile phase conditions. A small amount of organic solvent (e.g., DMSO or DMF) may be needed to fully dissolve the peptide, but the final concentration of the organic solvent in the injected sample should be minimized to ensure proper binding to the column.

Experimental Workflow

The overall workflow for the purification process is illustrated below:

purification_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient detect UV Detection (220 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: A typical workflow for the purification of synthetic peptides.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (typically 1-10 mg/mL). Ensure the final percentage of the strong solvent is low (e.g., <10%) to avoid poor peak shape and band broadening.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.[10]

  • HPLC Method:

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended to achieve optimal resolution of the target peptide from closely eluting impurities.

    • Detection: Monitor the elution profile at 210-220 nm, where the peptide bond absorbs strongly.[11][12]

    • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

    • Pool the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[13]

Method Development and Optimization

For peptides containing N-methyl-4-chloro-D-phenylalanine, a standard protocol may not be sufficient. The following parameters can be adjusted to optimize the separation.

Column Selection
Column ChemistryCharacteristicsRecommendation for N-methyl-4-chloro-D-phenylalanine Peptides
C18 Highly hydrophobic, provides strong retention.May lead to excessive retention and poor peak shape. Best for less hydrophobic peptides.
C8 Moderately hydrophobic.A good starting point for moderately to highly hydrophobic peptides.
C4 Less hydrophobic.Often the best choice for very hydrophobic peptides, as it reduces retention and improves peak shape.[4]
Mobile Phase Modifiers

While TFA is the most common ion-pairing agent, other modifiers can be used to alter selectivity.

  • Formic Acid (FA): A weaker ion-pairing agent than TFA, which can be beneficial for mass spectrometry compatibility. However, it may result in broader peaks for some peptides.[6]

  • Difluoroacetic Acid (DFA) or Pentafluoropropionic Acid (PFPA): These can offer different selectivity compared to TFA and may improve the resolution of difficult separations.

Gradient Optimization

A shallow gradient is crucial for separating closely eluting impurities. A good starting point is a gradient of 1% B/minute. If the peaks are too broad, the gradient can be made even shallower.

Temperature Control

Increasing the column temperature (e.g., to 40-60 °C) can have several positive effects:

  • Improved Peak Shape: Higher temperatures can reduce peak tailing and improve symmetry.[8]

  • Reduced Viscosity: This leads to lower backpressure and can improve mass transfer, resulting in sharper peaks.[4]

  • Altered Selectivity: Changing the temperature can alter the selectivity of the separation, which can be used to resolve co-eluting peaks.[6]

The logical flow for method optimization is depicted in the following diagram:

optimization_flow start Initial Run with Standard Conditions (C8 or C4 column, TFA, 30°C) check_retention Is Retention Time Optimal? start->check_retention adjust_column Adjust Column Chemistry (e.g., C8 -> C4 or vice versa) check_retention->adjust_column No check_resolution Is Resolution Adequate? check_retention->check_resolution Yes adjust_column->check_retention adjust_gradient Optimize Gradient Slope (e.g., shallower gradient) check_resolution->adjust_gradient No check_peak_shape Is Peak Shape Acceptable? check_resolution->check_peak_shape Yes adjust_gradient->check_resolution adjust_temp Increase Column Temperature (e.g., to 40-60°C) check_peak_shape->adjust_temp No final_method Final Optimized Method check_peak_shape->final_method Yes adjust_temp->check_peak_shape

Caption: A decision tree for optimizing the HPLC purification method.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad Peaks - High molecular weight- Peptide aggregation- Sub-optimal gradient- Use a wide-pore (300 Å) column- Increase column temperature- Use a shallower gradient
Peak Tailing - Secondary interactions with the stationary phase- Ensure sufficient TFA (0.1%) in the mobile phase- Increase column temperature
Low Recovery - Peptide precipitation on the column- Irreversible binding to the stationary phase- Ensure the sample is fully dissolved in the injection solvent- Use a less hydrophobic column (e.g., C4)- Add a small amount of isopropanol to the mobile phase
Split Peaks - Conformational isomers- Column degradation- Increase column temperature to facilitate interconversion of conformers- Replace the column

Conclusion

The purification of peptides containing N-methyl-4-chloro-D-phenylalanine by RP-HPLC requires careful method development to overcome the challenges associated with their high hydrophobicity. By systematically optimizing column selection, mobile phase composition, gradient slope, and temperature, it is possible to achieve high-purity peptides suitable for a wide range of research and development applications. The protocols and guidelines presented in this application note provide a robust starting point for the successful purification of these challenging molecules.

References

  • Tips for optimization of peptides and proteins separation by reversed-phase | YMC CO., LTD. [Link]

  • Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides - Taylor & Francis Online. [Link]

  • Peptide Isolation – Method Development Considerations - Waters Corporation. [Link]

  • Reverse-phase HPLC Peptide Purification. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. [Link]

  • Moving beyond preparative reverse phase HPLC for peptide purification - tks. [Link]

  • Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns | Request PDF - ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Peptide Purification - AAPPTec. [Link]

  • What are the common challenges faced in peptide purification using chromatography? - Quora. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC - NIH. [Link]

  • Advantages and Disadvantages of HPLC in Peptide Purity Analysis - Mtoz Biolabs. [Link]

  • HPLC Column Selection Guide. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. [Link]

  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central. [Link]

  • HPLC Column Selection Guide - Chromtech. [Link]

  • RP-HPLC Chromatogram of crude obtained after N-methylation... | Download Scientific Diagram - ResearchGate. [Link]

  • HPLC Purification of Peptides | Protocols.io. [Link]

  • HPLC purification of peptides and miniature proteins - ResearchGate. [Link]

  • How Do I Choose? A guide to HPLC column selection | Agilent. [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - NIH. [Link]

  • Selected publications (peptide HPLC) - Krokhin Lab. [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity - PMC - NIH. [Link]

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Troubleshooting & Optimization

How to improve coupling efficiency of sterically hindered Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge in SPPS: the inefficient coupling of sterically hindered Fmoc-amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your syntheses.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my coupling reaction failing or showing low efficiency for certain amino acids?

The primary cause is steric hindrance . In SPPS, the N-terminal amine of the resin-bound peptide chain must perform a nucleophilic attack on the activated carboxylic acid of the incoming Fmoc-amino acid. When either the incoming amino acid or the N-terminal residue of the peptide has bulky side chains, they physically obstruct this approach. This spatial crowding increases the activation energy of the reaction, dramatically slowing down the rate of amide bond formation.

Common sterically hindered amino acids include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)

  • N-alkylated amino acids: N-methyl alanine ((N-Me)-A)

  • Other bulky residues like Phenylalanine (Phe) and Tryptophan (Trp), especially when adjacent to other bulky residues.

Peptide aggregation, where peptide chains on the resin interact to form secondary structures, can also severely restrict access to the N-terminus, mimicking the effect of steric hindrance.[1][2][3]

Q2: My standard DIC/HOBt coupling protocol failed for an Aib residue. What is the first thing I should change?

Your first and most impactful change should be to switch to a more potent coupling reagent. While Diisopropylcarbodiimide (DIC) is effective for many standard couplings, its reactivity is often insufficient to overcome significant steric barriers.[4][5]

Recommendation: Upgrade to a uronium/aminium or phosphonium salt-based reagent.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely considered the gold standard for difficult couplings.[6][7] It reacts with the Fmoc-amino acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the reaction's transition state, accelerating the coupling.[6][8]

  • HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful option, though HATU is generally considered more effective for the most challenging cases.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure moiety. It demonstrates coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive benzotriazole derivatives.[5][9][10]

Reagent ClassExamplesPotency for Hindered CouplingsKey Feature
CarbodiimidesDIC, DCCLow to ModerateInexpensive, but urea byproduct can be problematic.
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh to Very HighForm highly reactive active esters; HATU is often the top choice.[6][8]
Phosphonium SaltsPyBOP, PyAOPHighAlso very effective; PyAOP is the HOAt-based analog of PyBOP.
Oxyma-Based SaltsCOMU, PyOximHigh to Very HighHigh reactivity similar to HATU with a superior safety profile.[9][10][11]
Q3: I see protocols using additives like HOBt and OxymaPure. What is their function?

Additives are crucial for two main reasons: accelerating the coupling reaction and suppressing racemization.[5][12]

When you use a carbodiimide like DIC, it first activates the amino acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea.[10][12] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly react with the O-acylisourea to form a more stable and still highly reactive OBt- or Oxyma-ester. This active ester then efficiently reacts with the peptide's N-terminal amine.

  • OxymaPure vs. HOBt: OxymaPure is now widely recommended over HOBt. It has been shown to be a more effective coupling additive, providing faster reaction rates and better suppression of racemization.[9][10][12] Crucially, OxymaPure and its derivatives are not explosive, unlike HOBt-based compounds.[9][11]

Q4: The coupling is still incomplete. What other reaction parameters can I adjust?

Beyond the coupling reagent, several other factors can be optimized:

  • Double Coupling: This is a straightforward and highly effective technique. After the first coupling reaction, simply drain the reagents and add a fresh solution of activated amino acid to the resin for a second coupling cycle.[4] This gives the reaction a second chance to go to completion.

  • Increase Reaction Time and Temperature: Sterically hindered reactions are slow. Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4] Additionally, increasing the temperature can provide the energy needed to overcome the activation barrier.[13]

    • Microwave-Assisted SPPS (MA-SPPS): This is the most effective way to utilize temperature. Microwave energy heats the reaction mixture rapidly and uniformly, driving difficult couplings to completion in minutes instead of hours.[14][15][16][17][18] For extremely hindered residues like Aib, microwave synthesis can be the difference between success and failure.[14][15][17]

  • Solvent Choice: Proper solvation of the growing peptide chain is critical. If the peptide aggregates on the resin, the N-terminus becomes inaccessible.

    • N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for preventing aggregation due to its superior solvating properties.[4]

    • For very "difficult" sequences, using a solvent mixture or adding "chaotropic" salts can help disrupt secondary structures.[2]

Q5: My monitoring test (e.g., Kaiser test) is still positive after a double coupling. Should I just proceed to the next step?

No. Proceeding with an unreacted N-terminus will lead to a deletion sequence (e.g., CHEMIS TRY instead of CHEMIST RY), which can be extremely difficult to separate from your target peptide during purification.[19]

Solution: Capping. If a coupling reaction remains incomplete after extensive efforts, the best strategy is to permanently block the unreacted N-terminal amines. This is done using a highly reactive and unhindered acetylating agent, most commonly acetic anhydride.[19][20]

Capping terminates the failed peptide chains. These shorter, capped impurities are chemically different and typically much easier to separate from the full-length desired product during HPLC purification.[19][21]

Experimental Protocols & Workflows

Protocol: Robust Double Coupling for a Hindered Amino Acid (e.g., Fmoc-Val-OH) using HATU/DIPEA

This protocol assumes a 0.1 mmol synthesis scale.

  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

  • First Coupling - Activation:

    • In a separate vessel, dissolve Fmoc-Val-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol).

    • Allow to pre-activate for 1-5 minutes.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the reaction solution.

  • Intermediate Wash: Wash the resin with DMF (3 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Val-OH.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step or monitoring test.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. If the test is negative (beads are colorless/yellow), proceed. If positive (beads are blue/purple), proceed to the Capping Protocol.

Diagram: Troubleshooting Workflow for Failed Couplings

This diagram outlines the decision-making process when encountering an incomplete coupling reaction.

TroubleshootingWorkflow Start Start SPPS Cycle: Couple Amino Acid Monitor Monitor Reaction (e.g., Kaiser Test) Start->Monitor IsComplete Coupling Complete? Monitor->IsComplete DoubleCouple Perform Double Coupling IsComplete->DoubleCouple No Proceed Proceed to Next Fmoc-Deprotection IsComplete->Proceed Yes DoubleCouple->Monitor ChangeReagent Switch to Potent Reagent (e.g., HATU, COMU) + Increase Time/Temp DoubleCouple->ChangeReagent If still incomplete ChangeReagent->Monitor Cap Cap Unreacted Amines (Acetic Anhydride) ChangeReagent->Cap If still incomplete Cap->Proceed

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

Advanced Strategies

Q6: I am working with a notoriously difficult sequence (e.g., multiple N-methylated residues). Are there any other specialized techniques?

Yes, for exceptionally challenging cases, more advanced strategies may be required:

  • Acyl Fluorides: Converting the Fmoc-amino acid to its acyl fluoride derivative creates an extremely reactive species that can overcome severe steric hindrance.[4][5][22] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in-situ formation.[22]

  • Backbone Protection (Dmb/Hmb): For sequences prone to aggregation, introducing a temporary, acid-labile protecting group onto a backbone amide nitrogen can disrupt inter-chain hydrogen bonding.[1] The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often introduced via pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides.[1][23][24][25] This strategy keeps the peptide chains solvated and accessible for coupling.

Diagram: Mechanism of Amino Acid Activation by HATU

This diagram illustrates how HATU activates a carboxylic acid to facilitate amide bond formation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Fmoc-AA-OH (Carboxylic Acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate HATU HATU Reagent ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Base Base (DIPEA) Base->Carboxylate deprotonates Amine Resin-NH2 (N-terminal Amine) Peptide Peptide Bond Formed Amine->Peptide attacks Carboxylate->ActiveEster attacks ActiveEster->Peptide Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts

Caption: Simplified workflow of amino acid activation and coupling mediated by HATU.

By understanding these principles and applying these tiered strategies, you can systematically overcome the challenges posed by sterically hindered amino acids and improve the success rate and purity of your peptide syntheses.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Available from: [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2002. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube, 2020. Available from: [Link]

  • Cardona, V., et al. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar, 2008. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate, 2018. Available from: [Link]

  • Subirós-Funosas, A., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications, 2021. Available from: [Link]

  • Subirós-Funosas, A., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2022. Available from: [Link]

  • Subirós-Funosas, A., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF - ResearchGate. Available from: [Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Available from: [Link]

  • Gatos, D., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 2017. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Katritzky, A.R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications, 2007. Available from: [Link]

  • AAPPTec. Hmb and Dmb Protected Derivatives. 2019. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • CS Bio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH, 2013. Available from: [Link]

  • Why does capping after each coupling in Solid phase peptide synthesis improve the results? Chemistry Stack Exchange, 2015. Available from: [Link]

  • Katritzky, A.R., et al. Efficient peptide coupling involving sterically hindered amino acids. PubMed, 2007. Available from: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. 2014. Available from: [Link]

  • Lecture 17 Solid Phase Peptide Synthesis. YouTube, 2021. Available from: [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available from: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]

  • Fields, G.B., et al. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed, 1991. Available from: [Link]

  • CEM Corporation. SPPS Technology. Available from: [Link]

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. 2011. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, 2020. Available from: [Link]

  • Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. Available from: [Link]

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Technical Support Center: Overcoming Aggregation in Peptides Containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for challenges related to the synthesis of peptides incorporating Fmoc-Nα-methyl-4-chloro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS).

The incorporation of N-methylated amino acids, such as Fmoc-Nα-methyl-4-chloro-D-phenylalanine, is a valuable strategy in medicinal chemistry to enhance peptide properties like metabolic stability, oral bioavailability, and target specificity.[1] However, these modifications also introduce significant synthetic challenges, primarily due to steric hindrance and a propensity for the growing peptide chain to aggregate. This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why do peptides containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine tend to aggregate?

A1: Several factors contribute to the increased aggregation potential of these peptides:

  • Steric Hindrance: The N-methyl group and the chloro-substituted phenyl ring are bulky. This steric hindrance can disrupt the ideal solvation of the growing peptide chain, promoting intermolecular interactions that lead to aggregation.[2]

  • Disruption of Hydrogen Bonding: N-methylation removes the amide proton, which is a crucial hydrogen bond donor. This alteration in the peptide backbone's hydrogen bonding capacity can lead to the formation of unfavorable secondary structures that are prone to aggregation.

  • Hydrophobicity: The 4-chlorophenylalanine residue is hydrophobic. A high content of such residues can increase the tendency of the peptide to self-associate in the polar solvents typically used for SPPS.[3]

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Be vigilant for the following indicators of aggregation:

  • Incomplete or Slow Fmoc Deprotection: Aggregated peptide chains can shield the N-terminal Fmoc group, making it less accessible to the deprotection reagent (e.g., piperidine).[4] This results in slow or incomplete removal of the Fmoc group, which can be monitored by UV-Vis spectroscopy of the piperidine-dibenzofulvene adduct.

  • Poor Coupling Efficiency: Similar to deprotection, aggregation can hinder the access of the activated amino acid to the N-terminus of the growing peptide chain, leading to failed or incomplete coupling reactions. This is often detected by a positive Kaiser test (for primary amines) or bromophenol blue test (for secondary amines).[5]

  • Resin Clumping: In severe cases of aggregation, the resin beads may clump together, indicating poor solvation and significant intermolecular association of the peptide chains.

  • Low Swelling of the Resin: Aggregated peptide chains can collapse onto the resin support, preventing the resin from swelling adequately in the synthesis solvents.

Q3: Can I predict if my peptide sequence will be prone to aggregation?

A3: While precise prediction is challenging, certain sequence motifs are known to be more problematic. Peptides with a high content of N-methylated and other sterically hindered amino acids are at a higher risk of aggregation. Additionally, sequences with alternating hydrophobic and hydrophilic residues can sometimes lead to the formation of β-sheet structures, which are a common cause of aggregation.

II. Troubleshooting Guides

This section provides detailed troubleshooting strategies for overcoming aggregation when synthesizing peptides containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Issue 1: Incomplete Coupling Reactions

Incomplete coupling is a frequent problem when working with sterically hindered N-methylated amino acids.

Causality:

The nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain is reduced after the incorporation of an N-methylated amino acid. This, combined with the steric bulk of the incoming activated Fmoc-Nα-methyl-4-chloro-D-phenylalanine, makes the formation of the peptide bond kinetically challenging.

Solutions:

Standard coupling reagents may not be efficient enough for these difficult couplings. Consider the following modifications:

  • High-Activity Urionium/Aminium Salts: Employ more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).[5][6] These reagents form highly reactive activated esters, which can overcome the steric hindrance.

  • Extended Coupling Times and Double Coupling: Increase the reaction time for the coupling step to allow the reaction to proceed to completion. If a single coupling is insufficient, a second coupling with a fresh portion of activated amino acid and coupling reagent should be performed.[7]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids.[1][2] The localized heating can help to overcome the activation energy barrier for the coupling reaction.

The choice of solvent can have a profound impact on the solvation of the peptide-resin complex and, consequently, on the coupling efficiency.

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help to disrupt secondary structures and improve solvation.[8]

  • "Magic Mixture": A solvent system consisting of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate has been shown to be effective in overcoming aggregation.[7]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Nα-methyl-4-chloro-D-phenylalanine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents.

Issue 2: Aggregation-Induced Poor Solvation

When the growing peptide chain aggregates, it can collapse onto the resin, leading to poor solvation and hindering all subsequent chemical steps.

Causality:

Interchain hydrogen bonding and hydrophobic interactions are the primary drivers of aggregation. The regular backbone structure of the peptide can adopt conformations, such as β-sheets, that are poorly solvated by standard SPPS solvents.

Solutions:

Pseudoprolines are dipeptide building blocks that introduce a "kink" into the peptide backbone, effectively disrupting the formation of regular secondary structures.[9][10] They are particularly useful when incorporated at strategic positions within the peptide sequence. The oxazolidine ring of the pseudoproline is cleaved during the final TFA cleavage step, yielding the native serine or threonine residue.[11]

  • Strategy: Introduce a pseudoproline dipeptide every 6-8 residues within the aggregation-prone sequence.

G cluster_0 Aggregated Peptide Chains (β-Sheet) cluster_1 Disrupted Aggregation with Pseudoproline Peptide_Chain_1 ---[AA]---[AA]---[AA]--- Peptide_Chain_2 ---[AA]---[AA]---[AA]--- Peptide_Chain_1->Peptide_Chain_2 H-Bonds Aggregation Leads to Poor Solvation & Low Yield Peptide_Chain_3 ---[AA]---[ΨPro]---[AA]--- Peptide_Chain_4 ---[AA]---[ΨPro]---[AA]--- Disruption Improved Solvation & Higher Yield

Caption: Pseudoprolines disrupt β-sheet formation and improve peptide solvation.

The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen can prevent interchain hydrogen bonding.[11] These groups are introduced as dipeptide building blocks and are removed during the final cleavage.

Using a resin with a lower substitution level can increase the distance between peptide chains on the solid support, thereby reducing the likelihood of intermolecular aggregation.[7]

Data Summary: Strategies to Overcome Aggregation
StrategyMechanism of ActionKey AdvantagesConsiderations
Potent Coupling Reagents (e.g., HATU, HCTU) Forms highly reactive activated esters to overcome steric hindrance.Increased coupling efficiency and reduced reaction times.Higher cost compared to standard reagents.
Microwave-Assisted SPPS Accelerates reaction rates through localized heating.Significantly reduces synthesis time, especially for difficult couplings.Requires specialized microwave peptide synthesizer.
Chaotropic Salts (e.g., LiCl, KSCN) Disrupts secondary structures and improves solvation.Easy to implement and cost-effective.May require optimization of concentration.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[9][10]Highly effective at preventing aggregation; improves solubility.[10][12]Requires the use of pre-formed dipeptide building blocks.[13]
Backbone Protection (Hmb/Dmb) Blocks interchain hydrogen bonding.[11]Effective for long and difficult sequences.Can be synthetically challenging to introduce.
Low-Loading Resins Increases distance between peptide chains, reducing intermolecular interactions.[7]Simple and effective for preventing aggregation.Results in a lower overall peptide yield per gram of resin.

III. Conclusion

The synthesis of peptides containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine presents unique challenges due to the increased propensity for aggregation. However, by understanding the underlying causes and implementing the appropriate troubleshooting strategies, these difficulties can be effectively overcome. A multi-faceted approach that combines optimized coupling conditions, the use of aggregation-disrupting building blocks like pseudoprolines, and careful selection of solvents and resins will significantly improve the success rate of synthesizing these complex and valuable peptides.

IV. References

  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444.

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(21), 5075.

  • Galeano, C. F. V., Monroy, Z. J. R., Pérez, J. E. R., & Castañeda, J. E. G. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.

  • MDPI. (2022, August 17). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Mutter, M., Nefzi, A., Sato, K., Sun, X., Wahl, F., & Wöhr, T. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9284–9290.

Sources

Preventing side reactions during the coupling of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the successful coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a sterically hindered and electronically modified amino acid. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring high-yield, high-purity synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Nα-methyl-4-chloro-D-phenylalanine considered a "difficult" residue to couple?

A1: The difficulty arises from a combination of two factors:

  • Steric Hindrance: The N-methyl group on the alpha-amine significantly obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric bulk slows down the desired amide bond formation, often leading to incomplete reactions.[1][2][3]

  • Electronic Effects: The chloro-substituted phenyl ring can influence the reactivity of the molecule. More importantly, the N-methyl group itself increases the basicity of the amine, which can affect reaction kinetics and side reaction pathways.

Q2: What are the primary side reactions I should be concerned about?

A2: There are three main side reactions to monitor and control:

  • Incomplete Coupling: Due to steric hindrance, standard coupling protocols may fail to drive the reaction to completion, resulting in deletion sequences.[4]

  • Racemization (Epimerization): N-methylated amino acids are particularly susceptible to racemization, where the D-configuration of the amino acid can flip to the L-configuration during the carboxyl group activation step.[5][6] This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[7]

  • Diketopiperazine (DKP) Formation: If this residue is the first or second amino acid in the sequence, the resulting dipeptide is highly prone to intramolecular cyclization after Fmoc-deprotection, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[8][9][10][11][12][13][14]

Q3: What is the single most important change I can make to my standard protocol to improve success?

A3: Switch to a more potent coupling reagent and a suitable base. For sterically hindered N-methylated amino acids, standard reagents like HBTU or DIC/HOBt are often insufficient. The use of a uranium salt-based reagent like HATU in combination with a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is highly recommended for achieving high coupling efficiency while minimizing side reactions.[1][15][16][17][18]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues, their underlying causes, and validated solutions.

Problem 1: Low Yield & Incomplete Coupling
  • Symptom: In-process monitoring (e.g., Kaiser test is negative, but Bromophenol Blue test is blue/green) indicates unreacted N-methyl amine.[1] Final HPLC analysis shows a significant peak corresponding to the deletion sequence.

  • Root Cause: The activation energy for the coupling is too high for the conditions used, primarily due to steric hindrance. The coupling reagent is not sufficiently reactive, or the reaction time is too short.

  • Solution:

    • Optimize Coupling Reagent: Employ a high-efficiency coupling reagent. A comparison is provided in the table below. HATU is generally the top choice.[1][16][19]

    • Increase Equivalents & Concentration: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents). Increasing the concentration (e.g., to 0.5 M) can also accelerate the bimolecular reaction.[1][4]

    • Extend Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction progress periodically.[20]

    • Consider Double Coupling: If a single coupling is incomplete, filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.[4]

Coupling ReagentClassRelative EfficiencyRacemization RiskNotes
HATU Uronium SaltVery High LowThe gold standard for difficult couplings. The formed OAt-active ester is highly reactive and less prone to racemization.[16][18][19]
HCTU/HBTU Uronium SaltModerateModerateLess effective than HATU for severely hindered couplings like N-methylated residues.[1]
PyAOP/PyBOP Phosphonium SaltHighLowVery effective, especially for N-methyl to N-methyl couplings.[3][15][19] Can be a good alternative to HATU.
DIC/HOBt CarbodiimideLowModerate-HighGenerally not recommended for this application due to lower reactivity and higher risk of racemization under these demanding conditions.[15]
COMU Uronium SaltVery HighLowA newer generation reagent with high solubility and efficiency, requiring only one equivalent of base.[19]
Problem 2: Presence of Diastereomeric Impurities (Racemization)
  • Symptom: HPLC/MS analysis of the crude peptide shows a peak with the same mass as the target peptide but a slightly different retention time, indicating a diastereomer.

  • Root Cause: The primary mechanism for racemization is the formation of an oxazolonium intermediate during the activation of the amino acid's carboxyl group.[5][21] This is exacerbated by strong bases, polar solvents, and prolonged activation times. N-methylated amino acids are particularly prone to this pathway.[5]

  • Solution:

    • Choice of Base: The base is critical. While DIPEA is common, 2,4,6-Collidine is often superior for minimizing racemization. Its greater steric hindrance makes it a less effective proton scavenger at the alpha-carbon, thus suppressing oxazolonium formation.[15][22]

    • Control Temperature: Perform the coupling at room temperature. Avoid elevated temperatures, which can accelerate racemization.[15]

    • Pre-activation Time: Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after it is prepared.

    • Use Additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt), which is part of the HATU reagent, are known to suppress racemization more effectively than HOBt.[15][23]

Problem 3: Catastrophic Yield Loss at the Dipeptide Stage
  • Symptom: After coupling the second amino acid onto the resin-bound Nα-methyl-4-chloro-D-phenylalanine, a dramatic loss of peptide from the resin occurs, resulting in a very low final yield.

  • Root Cause: This is a classic case of Diketopiperazine (DKP) formation . After the Fmoc group is removed from the second amino acid, its free N-terminal amine attacks the ester linkage of the first residue to the resin. This intramolecular cyclization cleaves the dipeptide as a stable six-membered ring (the DKP), which is then washed away.[8][12][13][14] This is especially prevalent when the C-terminal residue is N-methylated.[14]

  • Solution:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin linkage significantly hinders the intramolecular attack required for DKP formation.[13][14][23] This is the most effective preventative measure.

    • Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide unit (e.g., Fmoc-AA₂-(Nα-methyl-4-chloro-D-Phe)-OH) in solution phase and then couple this dipeptide to the resin. This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate.[9][13]

    • Modify Deprotection Conditions: Use milder Fmoc deprotection conditions for the second residue. For example, a solution of 2% DBU and 5% piperazine in NMP can be less prone to inducing DKP formation than the standard 20% piperidine in DMF.[13][24]

Visual Workflow and Decision Making

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues during the coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Troubleshooting_Flowchart start Start Synthesis Cycle coupling_step Perform Coupling of Fmoc-Nα-Me-4-Cl-D-Phe start->coupling_step monitor_coupling Monitor Coupling (e.g., Bromophenol Blue) coupling_step->monitor_coupling coupling_complete Coupling Complete? monitor_coupling->coupling_complete incomplete_coupling Problem: Incomplete Coupling coupling_complete->incomplete_coupling No proceed Proceed to Deprotection & Next Coupling coupling_complete->proceed Yes solution_incomplete Solution: 1. Use HATU/Collidine 2. Increase Equivalents 3. Extend Reaction Time 4. Double Couple incomplete_coupling->solution_incomplete solution_incomplete->coupling_step Re-attempt final_analysis Cleave & Analyze Crude Peptide (HPLC/MS) proceed->final_analysis check_purity Analyze Purity & Side Products final_analysis->check_purity racemization Problem: Diastereomers Detected check_purity->racemization Diastereomers Present low_yield Problem: Very Low Yield check_purity->low_yield Low Yield success Synthesis Successful check_purity->success High Purity, No Side Products solution_racemization Solution: 1. Use 2,4,6-Collidine as base 2. Minimize pre-activation 3. Control Temperature (RT) racemization->solution_racemization check_sequence Is N-Me residue in position 1 or 2? low_yield->check_sequence dkp_formation Likely Cause: DKP Formation check_sequence->dkp_formation Yes check_sequence->success No (Other issue) solution_dkp Solution: 1. Use 2-Chlorotrityl Resin 2. Couple as a Dipeptide dkp_formation->solution_dkp

Caption: A decision tree for troubleshooting SPPS of N-methylated amino acids.

Optimized Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling

This protocol is designed to maximize coupling efficiency while minimizing epimerization for Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Assumptions: 0.1 mmol scale synthesis on a suitable solid support (2-CTC resin is recommended if this is one of the first two residues).

  • Resin Preparation: After successful deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (3x) and NMP (2x).

  • Activation Solution Preparation (perform immediately before use):

    • In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (0.4 mmol, 4 eq).

    • Add HATU (0.39 mmol, 3.9 eq).

    • Add 2,4,6-Collidine (0.8 mmol, 8 eq).

    • Add NMP to achieve a final concentration of ~0.5 M.

    • Vortex for 1-2 minutes. The solution should be clear.

  • Coupling Reaction:

    • Add the activation solution to the prepared resin.

    • Agitate at room temperature for 2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash with DMF and DCM, and dry.

    • Perform a Bromophenol Blue test. A yellow/orange color indicates a complete reaction. A blue or green color indicates free amine, and a second coupling is required.

  • Washing: Once complete, filter the reaction solution and wash the resin extensively with NMP (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Capping (Optional but Recommended): To ensure any minute quantities of unreacted amines do not form deletion sequences, treat the resin with a solution of 10% Acetic Anhydride and 5% DIPEA in NMP for 10 minutes.

Protocol 2: Preventing Diketopiperazine (DKP) Formation

This protocol details the use of 2-Chlorotrityl Chloride (2-CTC) resin, the most effective method to prevent DKP formation.

  • Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes.

  • Loading the First Amino Acid (Fmoc-Nα-methyl-4-chloro-D-phenylalanine):

    • Dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (1.5 eq relative to resin loading capacity) in DCM.

    • Add DIPEA (3.0 eq).

    • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Capping the Resin:

    • Filter the amino acid solution.

    • To cap any unreacted chlorotrityl sites, wash the resin with DCM and then treat with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) before proceeding to the first Fmoc deprotection.

  • Proceed with Synthesis: Continue with the standard synthesis cycle, using the high-efficiency coupling protocol (Protocol 1) for subsequent amino acids. The bulky linkage to the 2-CTC resin will inhibit the intramolecular cyclization that leads to DKP formation.[14][23]

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Books.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47048-47058. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Sci-Hub. [Link]

  • Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47048-47058. [Link]

  • DKP formation mechanism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). Wiley Online Library. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(4), 1817. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Peptide Development. Retrieved January 18, 2026, from [Link]

  • Efficient, Epimerization-Free Solid-Phase Peptide Synthesis. (2023). Organic Letters, 25(47), 8661-8665. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Solid phase peptide synthesis help. (2021, May 22). Reddit. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Technical Support Information Bulletin 1177. Retrieved January 18, 2026, from [Link]

  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(4), 247-253. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research, 65(2), 153-166. [Link]

  • Methods for Removing the Fmoc Group. (2010). ResearchGate. [Link]

Sources

Troubleshooting incomplete Fmoc deprotection of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting the incomplete Fmoc deprotection of N-methylated amino acids in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these sterically hindered residues. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues in your experiments.

The Challenge: Steric Hindrance in N-Methylated Residues

The incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide drug candidates, such as increasing their metabolic stability and membrane permeability.[1] However, the presence of the N-methyl group introduces significant steric hindrance around the nitrogen atom. This bulkiness impedes the approach of the base, typically piperidine, required to abstract the acidic proton on the fluorenyl group of the Fmoc protecting group.[2][3] This often leads to sluggish and incomplete deprotection reactions, resulting in deletion sequences and impure final products.[4][5]

Visualizing the Problem: Fmoc Deprotection Mechanism

The standard Fmoc deprotection proceeds via a β-elimination mechanism initiated by a base. The diagram below illustrates this process and highlights the point of steric clash in N-methylated residues.

Fmoc_Deprotection cluster_0 Standard Fmoc Deprotection cluster_1 Challenge with N-Methylated Residues Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Products Dibenzofulvene + H₂N-Peptide Elimination->Products Adduct DBF-Piperidine Adduct Products->Adduct trapped by Piperidine Piperidine (Base) Piperidine->Proton_Abstraction attacks H+ Piperidine->Adduct Fmoc_N_Me_Peptide Fmoc-N(Me)-Peptide Steric_Hindrance Steric Hindrance Steric_Hindrance->Fmoc_N_Me_Peptide shields acidic H+ Piperidine_Blocked Piperidine (Base) Piperidine_Blocked->Steric_Hindrance approach blocked

Caption: Steric hindrance from the N-methyl group blocking base access.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the Fmoc deprotection of my N-methylated amino acid is incomplete?

Incomplete Fmoc deprotection is typically identified by analytical techniques that can differentiate between the Fmoc-protected and the deprotected peptide. The primary methods for confirmation are:

  • High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the resin-bound peptide will show two major peaks. The desired, more polar deprotected peptide will elute earlier, while the more hydrophobic, Fmoc-containing peptide will have a longer retention time. A significant peak at the later retention time indicates incomplete deprotection.[6]

  • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will reveal a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[6]

  • Kaiser Test: This is a rapid qualitative test for primary amines.[4] However, it is not suitable for N-methylated amino acids as they are secondary amines and will not give a positive blue result even after successful deprotection. Alternative tests for secondary amines, such as the chloranil test, should be used.

Q2: My standard 20% piperidine in DMF protocol is failing. What are the immediate steps I should take?

If you are experiencing incomplete deprotection with standard conditions, consider the following immediate actions:

  • Extend Deprotection Time: For sterically hindered residues, standard deprotection times may be insufficient.[7] Try increasing the deprotection time, for example, by performing two treatments of 10-20 minutes each.

  • Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate and improve efficiency.[7]

  • Change Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a more polar aprotic solvent that can disrupt peptide aggregation and improve reagent accessibility.[7][8]

Q3: I've heard about using stronger bases like DBU. When should I consider this, and what are the risks?

Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy for difficult deprotections, including those involving N-methylated amino acids.[7][9]

  • When to Use: Consider DBU when extended reaction times with piperidine are still yielding incomplete deprotection. DBU is significantly more basic than piperidine and can deprotect even highly hindered residues more efficiently.

  • Risks and Considerations:

    • Aspartimide Formation: DBU can increase the risk of aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[10][11]

    • Racemization: There is a higher risk of racemization at the C-terminal residue, particularly with Cys.[10]

    • Dibenzofulvene Scavenging: DBU is non-nucleophilic and cannot trap the dibenzofulvene (DBF) byproduct of Fmoc removal.[9] This reactive intermediate must be scavenged to prevent it from re-attaching to the N-terminus of the peptide. Therefore, DBU is almost always used in a cocktail with a nucleophilic scavenger like piperidine or piperazine.[10][12]

Troubleshooting Guide: A Systematic Approach

If you are facing incomplete deprotection, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Incomplete Deprotection Detected (HPLC, MS) check_reagents Step 1: Verify Reagents - Fresh 20% Piperidine/DMF? - High-quality solvents? start->check_reagents extend_time Step 2: Extend Reaction Time - 2 x 15 min or longer? - Monitor completion? check_reagents->extend_time Reagents OK change_conditions Step 3: Modify Conditions - Switch to NMP? - Increase temp to 35-40°C? extend_time->change_conditions Still Incomplete success Deprotection Complete Proceed with Synthesis extend_time->success Success stronger_base Step 4: Use Stronger Base Cocktail - 2% DBU / 2% Piperidine in DMF/NMP? - 2% DBU / 5% Piperazine in NMP? change_conditions->stronger_base Still Incomplete change_conditions->success Success stronger_base->success Success fail Issue Persists Consult literature for specialized protocols stronger_base->fail Still Incomplete

Caption: A systematic workflow for troubleshooting incomplete deprotection.

Detailed Protocols for Enhanced Deprotection
Protocol 1: Standard Extended Piperidine Deprotection

This protocol is the first line of defense when standard deprotection times are insufficient.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in high-purity NMP to the resin (approx. 10 mL per gram of resin).

  • Agitation: Shake or bubble with nitrogen for 15-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in NMP.

  • Agitation: Shake or bubble for another 15-20 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine and the DBF-adduct.

Protocol 2: DBU/Piperidine Cocktail for Highly Hindered Residues

This is a more potent deprotection solution for particularly challenging N-methylated amino acids.

Reagent Preparation: Prepare a deprotection cocktail of 2% (v/v) DBU and 2% (v/v) piperidine in NMP.[12]

  • Deprotection: Add the DBU/piperidine cocktail to the resin.

  • Agitation: Shake or bubble for 5-10 minutes. The reaction is typically much faster than with piperidine alone.

  • Drain: Drain the solution.

  • Second Deprotection: Add a second portion of the cocktail and agitate for another 5-10 minutes.

  • Wash: Drain and wash the resin extensively with NMP (at least 7 times) to ensure complete removal of the reagents.

Protocol 3: DBU/Piperazine Cocktail to Minimize Side Reactions

Piperazine is a less nucleophilic scavenger than piperidine and has been shown to reduce certain side reactions.[13][14] A combination of DBU and piperazine can be highly effective and is reported to cause complete Fmoc removal in under a minute.[5][14] An optimized solution to reduce diketopiperazine formation is 2% DBU and 5% piperazine in NMP.[15][16]

Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Deprotection: Add the DBU/piperazine solution to the resin.

  • Agitation: Shake or bubble for 2-5 minutes.

  • Drain: Drain the solution.

  • Second Treatment (Optional but Recommended): Repeat the treatment for another 2-5 minutes.

  • Wash: Drain and wash the resin thoroughly with NMP.

Comparative Summary of Deprotection Reagents
Reagent CocktailBase StrengthKey AdvantagesPotential DownsidesRecommended For
20% Piperidine in DMF/NMP ModerateStandard, well-understood, effective for many sequences.Inefficient for sterically hindered residues; can cause aggregation.Standard SPPS; less hindered N-methylated amino acids.
2% DBU / 2% Piperidine in NMP StrongVery fast and effective for hindered residues.[12]Higher risk of aspartimide formation and racemization.[10]"Difficult" sequences, highly hindered N-methylated residues.
2% DBU / 5% Piperazine in NMP StrongVery fast; reported to reduce diketopiperazine formation.[15][16]Piperazine has lower solubility; potential for precipitation.[16]Sequences prone to diketopiperazine formation (e.g., Pro- or N-Me-AA at the second position).
References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc deprotection of sterically hindered β-amino acids.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • Bedford, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate.
  • Hansen, M. I., et al. (2013). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS Chemical Biology. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Ralhan, K., et al. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Fields, C. G., et al. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis.
  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace.
  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • Isidro-Llobet, A., et al. (2019). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online.

Sources

Optimizing cleavage cocktails for peptides with N-methyl and chloro-phenylalanine residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center , a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing N-methyl and chloro-phenylalanine residues from solid-phase resins. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to overcome common hurdles in your peptide synthesis workflows.

The Critical Role of the Cleavage Cocktail

The final cleavage of a synthetic peptide from its solid support, along with the simultaneous removal of side-chain protecting groups, is a pivotal and often challenging step in solid-phase peptide synthesis (SPPS).[1] While standard trifluoroacetic acid (TFA)-based protocols are well-established for unmodified peptides, the incorporation of residues like N-methyl amino acids and chloro-phenylalanine introduces unique chemical liabilities that necessitate carefully optimized cleavage strategies.

The primary objective is to achieve complete deprotection and resin cleavage while minimizing side reactions that can compromise the purity and yield of the final product.[1] This is accomplished by employing a "cleavage cocktail," a mixture of a strong acid (typically TFA) and various "scavengers."[2][3] These scavengers are crucial for quenching reactive cationic species generated during the removal of protecting groups, which could otherwise lead to unwanted modifications of sensitive amino acid residues.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why do N-methylated amino acids present a challenge during peptide cleavage?

While the N-methyl group itself doesn't typically interfere with the acid-mediated cleavage from the resin or the removal of most common side-chain protecting groups, its presence can lead to specific side reactions, particularly when located at the N-terminus.[2] A notable issue is the acid-catalyzed loss of an N-terminal acetylated N-methyl amino acid, which can significantly reduce the yield of the desired full-length peptide.[4] Furthermore, steric hindrance caused by the N-methyl group can sometimes slow down the cleavage kinetics, potentially requiring longer reaction times.[5]

Q2: What are the primary concerns when cleaving peptides with chloro-phenylalanine residues?

The electron-withdrawing nature of the chlorine atom on the phenylalanine ring can influence the stability of the peptide backbone and the lability of certain protecting groups. While there is less specific literature on cleavage-related side reactions for chloro-phenylalanine compared to other modified residues, general principles of protecting electron-rich aromatic systems apply. The primary concern is preventing unwanted modifications to the chloro-phenylalanine residue itself or other sensitive amino acids in the sequence by reactive carbocations generated during cleavage.

Q3: What is a "scavenger" and why is it essential in a cleavage cocktail?

During the acidic cleavage process, highly reactive carbocations are generated from the protecting groups (e.g., Boc, tBu, Trt) and the resin linker.[2][3] These electrophilic species can re-attach to electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations before they can modify the peptide.[2][3]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the cleavage of peptides containing N-methyl and chloro-phenylalanine residues and provides actionable solutions.

Problem 1: Low yield of the desired peptide after cleavage.

Possible Causes:

  • Incomplete Cleavage: The cleavage time may be insufficient, especially for sterically hindered N-methylated peptides or sequences with multiple protecting groups that are slow to cleave (e.g., Arg(Pbf)).[2]

  • Side Reactions: Undesired modifications to the peptide can lead to a decrease in the main product peak during purification.

  • Precipitation Issues: Highly hydrophobic peptides may not precipitate efficiently in cold ether, leading to loss of product.[6]

Solutions:

  • Optimize Cleavage Time: Perform a time-course study by taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4 hours) and analyzing them by HPLC to determine the optimal cleavage duration.[2]

  • Select Appropriate Scavengers: Ensure your cleavage cocktail contains scavengers that effectively protect all sensitive residues in your sequence.

  • Alternative Precipitation Solvents: For hydrophobic peptides, consider alternative precipitation solvents or techniques. In some cases, direct purification of the evaporated cleavage mixture may be necessary.

Problem 2: Observation of unexpected peaks in the HPLC or Mass Spectrum.

Possible Causes:

  • Alkylation of Sensitive Residues: Reactive carbocations can modify susceptible amino acids if scavenging is inefficient.[3]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation under acidic conditions, especially if they are adjacent to a Glycine (Gly) residue.

  • Oxidation of Methionine: The thioether side chain of Methionine (Met) is prone to oxidation to methionine sulfoxide.[3]

Solutions:

  • Refine the Scavenger Cocktail: The choice of scavengers is critical to preventing side reactions.[7] A well-designed cocktail will protect against a variety of unwanted modifications.

  • Use High-Quality Reagents: Ensure that the TFA and scavengers used are fresh and of high purity, as impurities can lead to side reactions.[8]

  • Degas Solvents: To minimize oxidation, it can be beneficial to degas the cleavage cocktail with an inert gas like nitrogen or argon.

Optimizing Cleavage Cocktails: A Data-Driven Approach

The composition of the cleavage cocktail should be tailored to the specific amino acid sequence of your peptide. Below is a table summarizing common scavengers and their primary targets, followed by recommended cocktail formulations.

ScavengerTarget/FunctionTypical Concentration
Triisopropylsilane (TIS) Scavenges trityl cations and other carbocations.[9]1-5%
Water (H₂O) Scavenges tert-butyl cations.[10]2.5-5%
1,2-Ethanedithiol (EDT) Protects Trp and Met from alkylation; reduces Cys.[7]2.5-5%
Thioanisole A soft nucleophile that helps protect Trp.[9]2-5%
Phenol Scavenges various carbocations and protects Tyr.[9]2-5%
Dithiothreitol (DTT) A reducing agent that prevents disulfide bond formation.[9][10]1-5%
Recommended Cleavage Cocktails
CocktailComposition (v/v)Recommended For
Standard (Reagent B) TFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for peptides without highly sensitive residues.[9]
For Trp, Met, Cys (Reagent K) TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues.[9][11]
Low Odor TFA/TIS/Water/DTT (90:5:2.5:2.5)An alternative to cocktails with pungent thiols.

Experimental Protocols

Protocol 1: Standard Peptide Cleavage
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[7]

  • Cleavage Cocktail Addition: Prepare the appropriate cleavage cocktail fresh and add it to the resin (e.g., 2 mL per 100 mg of resin).[7][8]

  • Incubation: Gently agitate the mixture at room temperature for 1-4 hours. The optimal time should be determined empirically.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[8]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Protocol 2: Small-Scale Trial Cleavage

Before committing your entire batch of resin, it is highly recommended to perform a small-scale trial cleavage.

  • Place a small amount of resin (e.g., 10-20 mg) in a microcentrifuge tube.

  • Add a proportional amount of the chosen cleavage cocktail.

  • Incubate for the desired time.

  • Evaporate the TFA under a gentle stream of nitrogen.

  • Precipitate the peptide with cold diethyl ether.

  • Analyze the crude peptide by HPLC and Mass Spectrometry to assess the cleavage efficiency and identify any major side products.

Visualizing the Workflow

General Peptide Cleavage Workflow

CleavageWorkflow Resin Peptide-Resin Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Add Incubate Incubate (1-4 hours, RT) Cocktail->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Wash Wash and Dry Peptide Precipitate->Wash Analyze Analyze Crude Peptide (HPLC, MS) Wash->Analyze

Caption: A generalized workflow for the cleavage and deprotection of synthetic peptides.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Unexpected Peaks? IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage SideReactions Side Reactions? Start->SideReactions IncompleteCleavage->SideReactions No ExtendCleavage Increase Cleavage Time (Perform Time Course) IncompleteCleavage->ExtendCleavage Yes OptimizeScavengers Optimize Scavenger Cocktail (Add specific scavengers) SideReactions->OptimizeScavengers Yes CheckReagents Check Reagent Quality (Fresh TFA and Scavengers) SideReactions->CheckReagents Also consider

Caption: A decision tree to guide troubleshooting efforts during peptide cleavage.

References

  • BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.
  • BenchChem. (2025). Cleavage cocktails for peptides with N-methylated residues.
  • BenchChem. (2025). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
  • NIH. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • BenchChem. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • NIH. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
  • NIH. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.

Sources

Technical Support Center: Navigating On-Resin Solubility Challenges in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for addressing the complex issue of protected peptide solubility on solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with "difficult sequences" during their solid-phase peptide synthesis (SPPS) experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these common yet frustrating problems.

The Root of the Problem: Why Do Peptides Aggregate on Resin?

During solid-phase peptide synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. While this methodology simplifies the purification process, it can also lead to significant challenges when the peptide chain begins to fold and aggregate. This on-resin aggregation is the primary cause of what are known as "difficult sequences."

The primary driver of this phenomenon is the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of stable secondary structures like β-sheets.[1][2] This aggregation can cause the peptide-resin matrix to collapse, preventing efficient diffusion of reagents to the reactive N-terminus of the growing peptide chain.[3] Consequently, both coupling and deprotection steps can become slow and incomplete, leading to a failed synthesis.[3][4] Certain hydrophobic sequences are particularly prone to aggregation, though it's a risk in many long peptide syntheses.[2][5]

Caption: On-resin peptide aggregation workflow.

Troubleshooting Guide: A Question-and-Answer Approach

This section provides direct answers to specific problems you might encounter during your synthesis.

Q1: My Kaiser test is positive after a coupling reaction, even after double coupling. What's happening?

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete.[3] If standard troubleshooting like extending the reaction time or performing a second coupling doesn't resolve the issue, it's highly likely that on-resin aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.

Causality: The aggregated peptide chains create a sterically hindered environment within the resin beads, limiting reagent access. This is a hallmark of a "difficult sequence."[3]

Solutions:

  • Solvent Modification: Switch to more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), which can help to disrupt secondary structures and improve solvation of the peptide-resin complex. A combination of DCM/DMF/NMP (1:1:1) can also be effective.

  • Chaotropic Salts: Introduce chaotropic salts such as LiCl or KSCN (at concentrations around 0.4-0.8 M) into the coupling and washing steps.[6] These salts disrupt hydrogen bonding networks, thereby reducing aggregation.[1]

  • Elevated Temperature/Microwave: Performing the coupling at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the necessary energy to break up aggregates and drive the reaction to completion.[1][7]

Q2: The resin beads are not swelling as much as they did at the beginning of the synthesis. Is this a problem?

Yes, this is a significant indicator of on-resin aggregation.[2] Proper swelling of the resin is crucial for allowing reagents to penetrate the polymer matrix and react with the growing peptide chain.[8] A lack of swelling suggests that the peptide chains are collapsing onto themselves and the resin support, effectively cross-linking the beads and preventing solvent uptake.

Causality: Inter- and intra-chain hydrogen bonding leads to a more compact and less solvent-accessible peptide-resin matrix.

Solutions:

  • Resin Choice: For long or known difficult sequences, proactively choose a resin with better swelling properties, such as a polyethylene glycol (PEG)-grafted polystyrene resin (PEG-PS).[9] These resins provide a more polar environment that helps to keep the growing peptide solvated.[9]

  • Low-Loading Resins: Utilize resins with a lower substitution level. High-loading resins can exacerbate aggregation due to the proximity of the growing peptide chains.

  • "Magic Mixture": For particularly stubborn aggregation, consider using the "Magic Mixture," which consists of DMF/DCM/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate.[1] This powerful solvent cocktail is designed to maximize solvation and disrupt aggregation.[1]

Q3: I've successfully synthesized this peptide before, but now it's failing. What could have changed?

Inconsistencies in peptide synthesis, even with the same sequence, can often be traced back to subtle variations in reagents or procedure.

Causality: The quality of solvents, particularly DMF, is critical. Old or improperly stored DMF can contain impurities like dimethylamine, which can prematurely terminate peptide chains. Additionally, the efficiency of your coupling reagents can degrade over time.

Solutions:

  • Use High-Purity Reagents: Always use fresh, high-purity solvents and reagents. Ensure your DMF is stored under an inert atmosphere and protected from light.

  • Re-evaluate Coupling Reagents: If you suspect your coupling reagents (e.g., HBTU, HATU) have degraded, use a fresh batch.

  • Monitor Fmoc Deprotection: Incomplete Fmoc deprotection can also lead to failed couplings. Ensure your piperidine solution is fresh and that the deprotection time is adequate.

Frequently Asked Questions (FAQs)

What are "pseudoproline dipeptides" and how do they work?

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is reversibly protected as an oxazolidine ring. This modification introduces a "kink" into the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheet structures.[2] They are introduced as dipeptides to avoid the difficulty of acylating the sterically hindered oxazolidine nitrogen. The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2]

How does backbone protection with Hmb or Dmb help with solubility?

Backbone protection involves introducing a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the amide nitrogen of an amino acid in the growing peptide chain.[2][7] This modification prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting the formation of secondary structures that lead to aggregation.[3] These protecting groups are typically removed during the final TFA cleavage.[2]

Can High-Resolution Magic Angle Spinning (HR-MAS) NMR help diagnose these issues?

Yes, HR-MAS NMR is a powerful analytical technique for studying the conformational state of peptides while they are still attached to the resin.[10] It can provide direct evidence of on-resin aggregation and secondary structure formation.[10] By analyzing the NMR spectra at different stages of the synthesis, researchers can pinpoint exactly when aggregation begins to occur, allowing for the timely implementation of strategies to mitigate the problem.[10]

Caption: A logical workflow for troubleshooting on-resin peptide solubility issues.

Summary of Key Strategies and Data

StrategyMechanism of ActionKey Considerations
Solvent Choice Improves solvation of the peptide-resin complex, disrupts secondary structures.Use polar, aprotic solvents like NMP or DMSO.
Chaotropic Salts Disrupt hydrogen bonding networks that lead to aggregation.Add LiCl or KSCN (0.4-0.8 M) to coupling/washing steps.[6]
Elevated Temperature Provides energy to overcome aggregation and improve reaction kinetics.Can be achieved with a heated reactor or microwave synthesizer.[1][7]
Low-Loading Resins Increases the distance between growing peptide chains, reducing interaction.Especially important for long or aggregation-prone sequences.
PEG-PS Resins Provides a more polar environment, enhancing solvation.Ideal for "difficult sequences."[9]
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone, disrupting β-sheet formation.Substitute for Ser or Thr residues in the sequence.[2]
Backbone Protection Prevents amide nitrogens from participating in hydrogen bonding.Use Hmb or Dmb-protected amino acids.[2][7]

Experimental Protocols

Protocol 1: Standard Coupling with Chaotropic Salts
  • After Fmoc deprotection and washing, swell the resin in DMF.

  • Prepare the amino acid solution by dissolving the Fmoc-protected amino acid and coupling reagents (e.g., HBTU/HOBt or HATU) in DMF.

  • Add a solution of LiCl in DMF to the amino acid mixture to a final concentration of 0.4 M.

  • Add the activation base (e.g., DIPEA or 2,4,6-collidine) and immediately add the mixture to the resin.

  • Allow the coupling reaction to proceed for the desired time.

  • Wash the resin thoroughly with DMF containing 0.4 M LiCl, followed by standard DMF and DCM washes.

Protocol 2: Incorporation of a Pseudoproline Dipeptide
  • In place of coupling a single amino acid, use the appropriate Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide, where Xaa is the preceding amino acid and Yaa is Ser or Thr.

  • Dissolve the pseudoproline dipeptide and coupling reagents in DMF.

  • Proceed with the coupling reaction as you would for a standard amino acid.

  • No special treatment is needed after incorporation; the oxazolidine ring is stable until the final TFA cleavage.

References

  • Bayer, E. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Coin, I., et al. (2007, November). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. [Link]

  • Abdel-Moty, S. G., et al. (2007, September). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536. [Link]

  • APITide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Jaroniec, C. P., et al. (2004, January 27). High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 101(4), 711-716. [Link]

  • Pardon, E., et al. (1999). High-Resolution Magic Angle Spinning NMR Study of Resin-Bound Polyalanine Peptides. Journal of the American Chemical Society, 121(38), 8945-8946. [Link]

  • Hyde, C., et al. (1997). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • JPT. (n.d.). Peptide Solubilization. [Link]

  • Wälti, M. A. (2016). Structural Characterization of Plaque Seeded Amyloid-β Fibrils by Magic Angle Spinning NMR. DSpace@MIT. [Link]

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?[Link]

  • Albericio, F., & Giraud, M. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 14(1), 8-23. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Wikipedia. (n.d.). Magic angle spinning. [Link]

  • van der Wel, P. C. A. (2020). Solid-state nuclear magnetic resonance in the structural study of polyglutamine aggregation. Essays in Biochemistry, 64(2), 295-306. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Kotarba, J., et al. (2024, July 18). Challenges in Peptide Solubilization - Amyloids Case Study. The Chemical Record, e202400072. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

Sources

How to avoid aspartimide formation in sequences containing Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-Nα-methyl-4-chloro-D-phenylalanine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges of incorporating this sterically hindered amino acid into your peptide sequences. Our goal is to equip you with the scientific rationale and practical steps needed to ensure successful, high-purity peptide synthesis.

Introduction: A Common Misconception

A frequent query we receive concerns the prevention of aspartimide formation when using Fmoc-Nα-methyl-4-chloro-D-phenylalanine. It is crucial to clarify from the outset that aspartimide formation is a side reaction exclusively associated with aspartic acid (Asp) residues . This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue.[1][2] Since Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a derivative of phenylalanine and lacks the side-chain carboxylic acid necessary for this reaction, aspartimide formation is not a relevant side reaction for this amino acid.

However, the incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine and other N-methylated amino acids does present a distinct set of challenges. The primary issues encountered are difficult coupling reactions due to steric hindrance and an increased risk of diketopiperazine (DKP) formation . This guide will focus on providing effective strategies to overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is aspartimide formation not a concern with Fmoc-Nα-methyl-4-chloro-D-phenylalanine?

A1: Aspartimide formation is an intramolecular side reaction that requires the presence of an aspartic acid (Asp) residue. The mechanism involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide.[1][3] Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a derivative of phenylalanine and does not possess a side-chain carboxylic acid, making aspartimide formation chemically impossible.

Q2: What are the primary challenges when using Fmoc-Nα-methyl-4-chloro-D-phenylalanine in SPPS?

A2: The two main difficulties are:

  • Steric Hindrance: The presence of the methyl group on the alpha-amine significantly increases steric bulk. This bulkiness hinders the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult and requiring more potent coupling reagents and potentially longer reaction times.[4][5]

  • Diketopiperazine (DKP) Formation: N-methylated amino acids, when part of a dipeptide attached to the resin, can increase the rate of DKP formation.[6] This is an intramolecular cyclization of the dipeptide that results in its cleavage from the resin, leading to a truncated peptide and reduced yield.[7][8]

Q3: Which coupling reagents are most effective for coupling to an N-methylated amino acid like Fmoc-Nα-methyl-4-chloro-D-phenylalanine?

A3: Due to the steric hindrance, standard coupling reagents may be inefficient. More potent reagents are recommended, such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][9]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate)[10]

  • PyAOP ((7-Aza-1-hydroxybenzotriazole-oxy)-tripyrrolidinophosphonium hexafluorophosphate)

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)[10]

These reagents have demonstrated superior performance in coupling sterically hindered amino acids.

Q4: How can I monitor the completion of a difficult coupling reaction involving an N-methylated amino acid?

A4: Traditional ninhydrin tests are not effective for secondary amines like N-methylated amino acids. The bromophenol blue test is a reliable alternative for monitoring the presence of free secondary amines on the resin.[4] A color change from blue/green to yellow indicates a complete coupling reaction.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: Bromophenol blue test remains blue or green after the initial coupling step. HPLC analysis of a test cleavage shows a significant amount of deletion sequence.

  • Probable Cause: The steric hindrance of the N-methyl group is preventing the incoming activated amino acid from efficiently reaching the reactive site. The chosen coupling reagent may not be sufficiently potent.

  • Troubleshooting Steps:

    • Double Couple: Perform a second coupling step immediately after the first. Use a fresh solution of the activated amino acid.

    • Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 4-5 equivalents).

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, COMU, or PyAOP.[10]

    • Increase Reaction Time: Extend the coupling time to several hours or even overnight.

    • Elevate Temperature: For particularly difficult couplings, microwave-assisted SPPS can be highly effective at driving the reaction to completion.[11]

Issue 2: Unexpectedly Low Yield of the Final Peptide
  • Symptom: The final crude peptide yield is significantly lower than expected, but the HPLC purity may appear high with no obvious major impurity peaks.

  • Probable Cause: "Traceless" diketopiperazine (DKP) formation has occurred. This happens when the N-terminal dipeptide, containing the N-methylated residue, cyclizes and cleaves from the resin. The resulting DKP is washed away during synthesis, leading to a loss of product without generating a resin-bound impurity.[6]

  • Troubleshooting Steps:

    • Analyze Deprotection Solution: After coupling the second amino acid, collect the Fmoc deprotection solution and analyze it by LC-MS to confirm the presence of the cleaved DKP.[6]

    • Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: For future syntheses, use 2-CTC resin. The bulky trityl linkage provides steric protection that significantly suppresses DKP formation.[6]

    • Incorporate as a Dipeptide: If possible, synthesize the dipeptide containing the N-methylated amino acid in solution and then couple it to the resin-bound peptide. This bypasses the vulnerable dipeptidyl-resin stage.

Visualizing the Problem: DKP Formation Workflow

DKP_Formation cluster_synthesis Solid-Phase Peptide Synthesis cluster_cyclization DKP Formation (Side Reaction) cluster_outcome Result Resin Resin AA1 Couple 1st AA (e.g., Gly) Resin->AA1 AA2 Couple 2nd AA (Fmoc-Nα-methyl-4-chloro-D-phenylalanine) AA1->AA2 Deprotection Fmoc Deprotection (Piperidine/DMF) AA2->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Continuation Continue Synthesis on Truncated Sequence Deprotection->Continuation Desired Path Cleavage Cleavage from Resin Cyclization->Cleavage DKP Diketopiperazine (Washed Away) Cleavage->DKP Low_Yield Low Final Peptide Yield Cleavage->Low_Yield

Sources

Technical Support Center: Best Practices for Washing Resin After Coupling with Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The synthesis of peptides containing hydrophobic amino acids presents unique challenges, primarily due to the tendency of the growing peptide chain to aggregate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the successful synthesis of your target peptide.

Section 1: Troubleshooting Guide

This section addresses specific issues that arise during and after the coupling of hydrophobic amino acids. The question-and-answer format provides a direct line to solving common experimental problems.

Question 1: My Kaiser test is positive (blue beads) after a standard coupling reaction with a hydrophobic amino acid. What should I do?

Answer:

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction is incomplete.[1][2][3] This is a frequent issue with hydrophobic residues like Valine, Leucine, Isoleucine, and Phenylalanine, which can promote peptide aggregation and sterically hinder the coupling site.

Causality: The primary cause is on-resin aggregation, where peptide chains interact with each other via intermolecular hydrogen bonds to form secondary structures like β-sheets.[4][5] This collapses the peptide-resin matrix, preventing reagents from accessing the N-terminal amine of the growing chain.

Immediate Actions & Solutions:

  • Recouple Immediately: Do not proceed to the deprotection step. Perform a second coupling using fresh reagents.[1] Often, a single recoupling is sufficient to drive the reaction to completion.

  • Change Coupling Reagents: If the test remains positive after a second coupling, switch to a more potent activation method. Reagents like HATU or HCTU are generally more effective than HBTU for difficult couplings.[1]

  • Alter the Solvent Environment: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregating sequences.[6][7] Alternatively, adding 25% DMSO to the DMF can help disrupt secondary structures.[8]

  • Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time to 2-4 hours or, if using a microwave peptide synthesizer, increasing the temperature can improve efficiency.

  • Capping (If All Else Fails): If a small number of sites remain unreacted after multiple attempts, it is better to cap them to prevent the formation of deletion peptides. This is done by acetylating the unreacted amines with acetic anhydride.[1][9] This terminates the chain at that site, making the resulting capped peptide easier to separate during purification.

Question 2: I've noticed my resin is clumping together and not swelling properly after adding several hydrophobic residues. What does this signify and how can I fix it?

Answer:

Resin clumping and reduced swelling (often visible as shrinking) are strong physical indicators of severe on-resin peptide aggregation.[4] Proper resin swelling is critical for efficient SPPS, as it allows solvents and reagents to freely diffuse and access the reactive sites within the resin beads.[10][11] When peptide chains aggregate, they effectively cross-link the resin internally, causing it to collapse and expel solvent.

Causality: The hydrophobic peptide chains are poorly solvated by standard solvents like DMF and prefer to interact with each other, leading to the collapse of the resin matrix. This is exacerbated by resins with high loading or insufficient swelling capacity.

Solutions & Preventative Measures:

  • Perform Aggregation-Disrupting Washes: Before the next coupling step, wash the resin extensively with a "Magic Mixture" or a solution containing chaotropic salts to break up the aggregates.

    • "Magic Mixture": A cocktail of DCM/DMF/NMP (1:1:1) can improve solvation.[5][8][12] Some formulations also include non-ionic detergents or ethylene carbonate.[13]

    • Chaotropic Salts: Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF.[8] These salts disrupt the hydrogen bonds that hold the aggregates together.

  • Switch to a Better Resin: For known "difficult sequences," prevention is key.

    • PEG-based Resins: Resins like NovaPEG or ChemMatrix have polyethylene glycol (PEG) chains that improve the solvation of the growing peptide, minimizing aggregation.[6][8]

    • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[8]

  • Sonication: Gently sonicating the reaction vessel for short periods during washes can help physically break up clumped resin beads and improve solvent penetration.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding best practices for washing and handling hydrophobic peptide sequences during SPPS.

FAQ 1: What are the best general-purpose wash solvents to use after coupling a hydrophobic amino acid?

For routine washes after coupling hydrophobic residues, the choice of solvent is critical for maintaining a well-solvated peptide-resin complex.

  • N-Methyl-2-pyrrolidone (NMP): NMP is often considered superior to DMF for hydrophobic peptides. It is a better solvent for growing peptide chains and is less prone to decomposition into secondary amines that can cause side reactions.[6][7]

  • Dimethylformamide (DMF): While DMF is the most common solvent in SPPS, its performance can be inadequate for highly aggregating sequences.[6][7]

  • Dichloromethane (DCM): DCM is useful for washing after the coupling step to remove DMF/NMP and prepare the resin for the next step. It helps in shrinking and swelling cycles that can improve washing efficiency. However, it is a poor solvent for the peptide chain itself.[14]

SolventPolarityResin Swelling (Polystyrene)Key Advantage for Hydrophobic Peptides
NMP HighExcellentSuperior solvation of peptide chains, reduces aggregation[7]
DMF HighGoodStandard, cost-effective solvent
DMSO (as additive) HighGoodExcellent at disrupting β-sheet structures[13]
DCM LowModerateUseful for solvent exchange and washing away by-products
FAQ 2: How many washes are necessary, and for how long should each wash be?

There is no universal answer, but a robust washing protocol is essential. Insufficient washing leaves unreacted reagents and by-products that can interfere with subsequent steps.

  • Standard Protocol: A typical wash cycle after coupling involves 3 to 5 washes with the chosen solvent (e.g., DMF or NMP).

  • Duration: Each wash should be performed for at least 30-60 seconds with agitation to ensure the solvent has time to penetrate the resin beads and wash away impurities.

  • Volume: Use a solvent volume that is sufficient to create a slurry and allow the resin beads to be freely suspended, typically around 10 mL per gram of resin.[14]

  • For Difficult Sequences: After coupling a particularly hydrophobic residue, it is advisable to increase the number of washes to 5-7 and potentially extend the duration of each wash to 1-2 minutes.

FAQ 3: Are there sequence-specific strategies I can use during synthesis to prevent washing issues?

Yes. Modifying the peptide backbone itself is one of the most powerful strategies to prevent aggregation before it becomes a problem.

  • Pseudoproline Dipeptides: These are derivatives of Serine, Threonine, or Cysteine that introduce a "kink" into the peptide backbone, similar to proline.[15] This kink disrupts the formation of the regular β-sheet structures responsible for aggregation.[16][17][18] Incorporating a pseudoproline dipeptide every 6-8 residues, especially before a hydrophobic stretch, can dramatically improve synthesis efficiency.[8][15]

  • Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a key residue can also prevent aggregation by sterically blocking hydrogen bond formation.[8][13]

Section 3: Key Experimental Protocols

Protocol 1: Standard Post-Coupling Resin Washing

This protocol is suitable for routine washing after a successful coupling step.

  • Drain the coupling solution from the reaction vessel.

  • Add DMF or NMP (10 mL/g resin) to the vessel.

  • Agitate the resin for 60 seconds to ensure thorough mixing.

  • Drain the solvent.

  • Repeat steps 2-4 four more times for a total of five washes.

  • Proceed to the Fmoc-deprotection step.

Protocol 2: Chaotropic Salt Wash for Moderate Aggregation

Use this protocol if you observe minor resin clumping or have a positive Kaiser test after the first coupling.

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin three times with DMF as described in Protocol 1.

  • Prepare a solution of 0.8 M LiCl in DMF.

  • Add the LiCl/DMF solution to the resin and agitate for 5-10 minutes.

  • Drain the salt solution.

  • Wash the resin five times with DMF to completely remove the chaotropic salt.

  • Perform a Kaiser test. If negative, proceed to deprotection. If still positive, perform a recoupling.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects free primary amines.[1][3]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-2 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with DMF and then ethanol to remove residual reagents.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[2]

  • Heat the tube at 100-110°C for 5 minutes.[3][19]

  • Observe the color of the beads and the solution.

Interpretation of Results: [1][2]

  • Colorless/Yellow beads and solution: Negative result. Coupling is complete.

  • Dark blue beads and blue solution: Positive result. Coupling is incomplete. Recouple is necessary.

  • Colorless beads, blue solution: Almost complete. Consider a longer coupling time or proceed to capping if recoupling fails.

Section 4: Visual Workflow for Troubleshooting

The following diagram outlines the decision-making process when encountering a difficult coupling step with a hydrophobic amino acid.

G start Perform Coupling of Hydrophobic Amino Acid kaiser_test Perform Kaiser Test start->kaiser_test result_neg Result: Negative (Yellow/Colorless) kaiser_test->result_neg Test is Negative result_pos Result: Positive (Blue Beads) kaiser_test->result_pos Test is Positive proceed Wash Resin (Standard) & Proceed to Deprotection result_neg->proceed recouple Recouple with Fresh Reagents result_pos->recouple kaiser_test2 Perform Kaiser Test Again recouple->kaiser_test2 result_neg2 Result: Negative kaiser_test2->result_neg2 result_pos2 Result: Still Positive kaiser_test2->result_pos2 result_neg2->proceed disruptive_wash Implement Aggregation- Disrupting Wash (e.g., Chaotropic Salts) result_pos2->disruptive_wash recouple_adv Recouple with Stronger Reagents (e.g., HATU) &/or Different Solvent (NMP) disruptive_wash->recouple_adv kaiser_test3 Perform Kaiser Test Again recouple_adv->kaiser_test3 result_neg3 Result: Negative kaiser_test3->result_neg3 result_pos3 Result: Still Positive kaiser_test3->result_pos3 result_neg3->proceed cap Cap Unreacted Amines with Acetic Anhydride result_pos3->cap cap->proceed

Caption: Decision workflow for handling incomplete coupling reactions.

References

  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Wikipedia. Pseudoproline. Available from: [Link]

  • Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. Available from: [Link]

  • Sureshbabu, A., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. Available from: [Link]

  • AAPPTec. Pseudoproline Dipeptides. Available from: [Link]

  • Verma, D., et al. (2020). A review on in-process control tests for solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Palasek, S. (2007). Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

  • AAPPTec. How to Synthesize a Peptide. Available from: [Link]

  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Nielsen, C., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Available from: [Link]

  • Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Available from: [Link]

  • Tietze, D., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • GIBNIK. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. Available from: [Link]

  • Biotage. Green solvents for solid phase peptide synthesis. Available from: [Link]

  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science. Available from: [Link]

  • Biotage. What do you do when your peptide synthesis fails? Available from: [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]

  • Google Patents. Solid phase peptide synthesis wash process.
  • Daily Bio Review. Coupling Peptides To Resin For Affinity Purification. Available from: [Link]

  • Tietze, D., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available from: [Link]

  • Clark, J., et al. (2021). Investigation of Parameters that Affect Resin Swelling in Green Solvents. White Rose Research Online. Available from: [Link]

  • o-Chem Videos. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available from: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

  • AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available from: [Link]

  • Kumar, K., et al. (2006). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Letters in Peptide Science. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]

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Validation & Comparative

The N-Methyl Challenge: A Comparative Guide to Coupling Efficiency of Fmoc-Nα-methyl-4-chloro-D-phenylalanine vs. Fmoc-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers pioneering novel peptide therapeutics, the incorporation of unnatural amino acids is a critical strategy to enhance potency, stability, and bioavailability. Among these, N-α-methylated amino acids are particularly valuable for their ability to confer proteolytic resistance and modulate conformation. However, this seemingly minor modification introduces a significant hurdle in solid-phase peptide synthesis (SPPS): a dramatic decrease in coupling efficiency. This guide provides an in-depth comparison of the coupling efficiency between Fmoc-Nα-methyl-4-chloro-D-phenylalanine and its non-methylated counterpart, Fmoc-4-chloro-D-phenylalanine, offering both theoretical understanding and practical, data-driven insights for drug development professionals.

The Steric Gatekeeper: Why N-Methylation Impedes Peptide Bond Formation

The core difference between Fmoc-Nα-methyl-4-chloro-D-phenylalanine and Fmoc-4-chloro-D-phenylalanine lies in the substitution at the alpha-amino group. The presence of a methyl group on the nitrogen atom in the former transforms the nucleophilic primary amine into a more sterically hindered secondary amine.[1][2] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, significantly slowing down the kinetics of peptide bond formation.[1][2]

This steric hindrance is the primary cause of incomplete coupling reactions, which can lead to the accumulation of deletion sequences (peptides missing one or more amino acids) and a lower overall yield of the desired full-length peptide.[1][2] The challenge is further compounded when coupling two consecutive N-methylated residues.[1][2]

Visualizing the Structural Difference

G cluster_0 Fmoc-4-chloro-D-phenylalanine cluster_1 Fmoc-Nα-methyl-4-chloro-D-phenylalanine A Primary Amine (-NH) B Secondary Amine (-N(CH3)) C Methyl Group (Steric Shield) B->C introduces

Caption: Structural comparison highlighting the key difference at the alpha-amine.

Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis

While direct, peer-reviewed comparative studies for these two specific halogenated derivatives are not extensively published, the principles governing the coupling of N-methylated amino acids are well-established. The following data is illustrative of the typical performance differences observed when employing a standard coupling protocol. For sterically hindered amino acids like Fmoc-Nα-methyl-4-chloro-D-phenylalanine, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strongly recommended over standard reagents like HBTU.

Table 1: Comparative Coupling Efficiency Data (Illustrative)

ParameterFmoc-4-chloro-D-phenylalanineFmoc-Nα-methyl-4-chloro-D-phenylalanineKey Observations
Coupling Reagent HBTU/DIPEAHATU/DIPEAStronger activator needed for N-methylated residue.[3]
Reaction Time 1 hour2-4 hoursExtended time required to overcome steric hindrance.
Monitoring Method Kaiser TestBromophenol Blue TestKaiser test is unreliable for secondary amines.[4]
Single Coupling Yield >99%~90-95%Significant drop in efficiency due to N-methylation.
Double Coupling Yield Not typically required>98%Often necessary to drive the reaction to completion.
Crude Purity (HPLC) HighModerate to LowIncreased presence of deletion sequences.

Experimental Protocols

To provide a practical framework, the following sections detail the methodologies for synthesizing a peptide containing these residues and for analyzing the coupling efficiency.

General Workflow for Comparative Coupling Experiment

workflow cluster_A Batch A: Non-Methylated cluster_B Batch B: N-Methylated start Start with Resin-Bound Peptide (Free N-terminal amine) split Split Resin into Two Batches start->split couple_A Couple Fmoc-4-chloro-D-phenylalanine (Standard Conditions) split->couple_A Batch A couple_B Couple Fmoc-Nα-methyl-4-chloro-D-phenylalanine (Optimized Conditions) split->couple_B Batch B monitor_A Monitor with Kaiser Test couple_A->monitor_A cleave Cleave Peptides from Resin monitor_A->cleave monitor_B Monitor with Bromophenol Blue Test couple_B->monitor_B recouple_B Perform Double Coupling (if necessary) monitor_B->recouple_B Incomplete monitor_B->cleave Complete recouple_B->cleave analyze Analyze Crude Peptides by HPLC cleave->analyze compare Compare Yields and Purity analyze->compare

Caption: Workflow for comparing the coupling efficiency of the two amino acids.

Protocol 1: Coupling of Fmoc-Amino Acids

A. Standard Coupling of Fmoc-4-chloro-D-phenylalanine

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-4-chloro-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Remove a few resin beads, wash with DMF and Methanol, and perform a Kaiser test. A yellow/colorless result indicates complete coupling.

  • Washing: Once complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

B. Optimized Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine

  • Resin Preparation: Swell the resin as described above.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Nα-methyl-4-chloro-D-phenylalanine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 2-4 hours.[1]

  • Monitoring: Remove a few resin beads, wash thoroughly with DMF, and perform a Bromophenol Blue test (see Protocol 2). A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.

  • Double Coupling (if necessary): If the monitoring test is positive (incomplete), drain the reaction solution and repeat steps 2-4 with a fresh activation solution.

  • Washing: Once a negative monitoring test is achieved, wash the resin as described above.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is essential for monitoring couplings to secondary amines where the Kaiser test is ineffective.

  • Reagent Preparation: Prepare a solution of 3 mg of bromophenol blue in 100 mL of DMF.

  • Sample Preparation: Remove 10-15 beads of resin from the reaction vessel and place them in a small test tube.

  • Washing: Carefully wash the beads with fresh DMF to remove any residual base (like DIPEA) which can cause a false positive.

  • Testing: Add 1-2 drops of the bromophenol blue test solution to the beads.

  • Observation:

    • Yellow beads/solution: Coupling is complete.

    • Blue or blue-green beads/solution: Coupling is incomplete, and a second coupling is required.[5]

Protocol 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to analyze the crude peptide product after cleavage from the resin. By comparing the peak area of the desired full-length peptide to the peak areas of impurities (especially the deletion sequence lacking the coupled residue), a quantitative measure of coupling efficiency can be determined.

  • Sample Preparation: Cleave the peptide from a small, dried sample of the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The coupling efficiency can be estimated by the following formula:

    Efficiency (%) = [Area(Full-Length Peptide) / (Area(Full-Length Peptide) + Area(Deletion Peptide))] x 100

Conclusion and Recommendations

The N-methylation of an amino acid, while beneficial for the final peptide's therapeutic properties, introduces a significant steric challenge during synthesis. The coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine is demonstrably more difficult than its non-methylated analog, requiring optimized conditions to achieve acceptable yields.

For researchers working with N-methylated residues, the following recommendations are crucial:

  • Utilize potent coupling reagents: HATU is highly recommended for its superior performance with sterically hindered amino acids.

  • Extend reaction times: Allow for longer coupling times (2-4 hours or more) to drive the reaction forward.

  • Monitor reactions diligently: Employ the bromophenol blue test for reliable monitoring of coupling to secondary amines.

  • Be prepared to double couple: This is often a necessary step to ensure the reaction proceeds to completion and to minimize the formation of deletion sequences.

By understanding the underlying chemical principles and implementing these validated protocols, scientists can successfully navigate the challenges of synthesizing N-methylated peptides, paving the way for the development of next-generation therapeutics.

References

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1191 - General Tests for Free Amine. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides with N-methylated versus Non-methylated 4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a cornerstone of modern therapeutic design. The incorporation of unnatural amino acids and backbone modifications like N-methylation are powerful tools to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the conformational landscapes of peptides containing 4-chloro-D-phenylalanine versus its N-methylated analogue. By understanding the profound structural consequences of these modifications, we can better rationalize peptide design and accelerate the development of next-generation therapeutics.

Introduction: The Rationale for Peptide Modification

Native peptides, despite their high potency and specificity, are often plagued by poor metabolic stability and low cell permeability, limiting their therapeutic potential. To overcome these hurdles, medicinal chemists employ a variety of strategies, including the introduction of unnatural amino acids and backbone modifications.

  • 4-chloro-D-phenylalanine: The incorporation of a D-amino acid can confer resistance to proteolytic degradation. The addition of a chlorine atom to the phenyl ring can modulate the electronic properties and provide a handle for further functionalization, potentially influencing receptor binding affinity.[1]

  • N-methylation: The substitution of the amide proton with a methyl group is a well-established strategy to enhance therapeutic properties. This seemingly subtle change can dramatically alter a peptide's three-dimensional structure, dictating its biological activity, metabolic stability, and membrane permeability.[2] N-methylation can also improve oral bioavailability.[2]

This guide will dissect the conformational implications of these two modifications, providing a framework for their rational application in peptide drug design.

The Conformational Consequences of N-Methylation

The introduction of a methyl group on the amide nitrogen induces several key conformational changes:

  • Elimination of the Hydrogen Bond Donor: N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.

  • Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the Cα-N (φ) and Cα-C' (ψ) bonds, reducing the accessible conformational space on the Ramachandran plot.

  • Promotion of cis-Amide Bonds: While the trans conformation is overwhelmingly favored in non-methylated peptide bonds, N-methylation lowers the energy barrier for cis-trans isomerization. This can lead to a significant population of the cis-amide bond conformation, which can induce unique turns and folds in the peptide backbone.[3]

Comparative Conformational Analysis: 4-chloro-D-phenylalanine vs. N-methyl-4-chloro-D-phenylalanine

While direct comparative studies on peptides containing these specific residues are limited, we can extrapolate the expected conformational differences based on established principles.

FeaturePeptide with 4-chloro-D-phenylalaninePeptide with N-methyl-4-chloro-D-phenylalanineRationale & Supporting Evidence
Backbone Flexibility More flexibleMore conformationally constrainedThe methyl group in the N-methylated version introduces steric hindrance, restricting the rotation around the peptide backbone.
Hydrogen Bonding Amide proton available for H-bondingNo amide proton for H-bondingN-methylation removes the hydrogen bond donor capability of the amide nitrogen.
Secondary Structure Can participate in α-helices and β-sheetsDisrupts canonical secondary structuresThe loss of the amide proton disrupts the hydrogen-bonding patterns necessary for stabilizing these structures. N-methylation is known to destabilize helical structures.[4]
cis/trans Amide Bond Predominantly transSignificant population of cis conformerN-methylation lowers the energy barrier for cis-trans isomerization, making the cis conformation more accessible.[3]
Bioactive Conformation May require a specific folded state for activityCan be pre-organized into a bioactive conformationThe conformational constraints imposed by N-methylation can lock the peptide into a structure that is optimal for receptor binding.
Proteolytic Stability D-amino acid provides some stabilityN-methylation further enhances stabilityThe steric bulk of the methyl group can shield the peptide bond from enzymatic cleavage.[2]

Experimental Protocols for Synthesis and Conformational Analysis

A robust comparison requires meticulous synthesis and characterization of the peptides. The following protocols provide a framework for these studies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 4-chloro-D-phenylalanine and its N-methylated counterpart can be achieved using standard Fmoc-based solid-phase peptide synthesis.[1]

Workflow for Peptide Synthesis and Analysis

cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HCTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat for each amino acid Wash1->Repeat N_Methylation On-resin N-methylation (for N-Me peptide) Wash1->N_Methylation Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage N_Methylation->Coupling1 Purification RP-HPLC Purification Cleavage->Purification Characterization_MS Mass Spectrometry (Verification) Purification->Characterization_MS NMR NMR Spectroscopy (1D ¹H, 2D COSY, TOCSY, NOESY/ROESY) Purification->NMR CD Circular Dichroism (Far-UV) Purification->CD MD Molecular Dynamics (Computational) Purification->MD Start Build Initial Peptide Structure Solvate Solvate in a Water Box Start->Solvate Neutralize Add Counter-ions to Neutralize Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (Ramachandran plots, RMSD, etc.) Production->Analyze

Sources

A Comparative Guide to Confirming the Incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] These novel building blocks can introduce beneficial properties such as enhanced proteolytic stability, constrained conformations, and unique functionalities. Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a particularly valuable UAA, combining N-methylation to block amide hydrogen bonding and prevent enzymatic degradation, with a halogenated aromatic ring for potential therapeutic interactions or as a spectroscopic probe.

However, the successful synthesis of a peptide containing such a sterically hindered UAA is not guaranteed. Challenges during solid-phase peptide synthesis (SPPS), such as poor coupling efficiency, can lead to deletion sequences or truncated peptides. Therefore, rigorous analytical verification is not merely a quality control step but a critical validation of the synthetic strategy. This guide provides an in-depth comparison of analytical techniques and presents a detailed workflow centered on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive method for unambiguously confirming the incorporation and connectivity of Fmoc-Nα-methyl-4-chloro-D-phenylalanine.

Comparative Analysis: Choosing the Right Analytical Tool

While multiple techniques can provide information about a synthesized peptide, they offer different levels of structural insight. The choice of method depends on the specific question being asked. For the unambiguous confirmation of UAA incorporation, a combination of techniques is often employed, with NMR providing the most detailed structural data.[3][4][5]

Technique Principle Information Gained Strengths for this Application Limitations for this Application
NMR Spectroscopy Nuclear spin properties in a magnetic fieldAtomic connectivity, 3D structure, conformation- Provides definitive, atom-level proof of incorporation and sequence linkage.- Non-destructive.[6]- Can identify and characterize unexpected side products or isomers.- Relatively low sensitivity, requiring mg of pure sample.- Complex data analysis.- Can be time-consuming.
Mass Spectrometry (MS/MS) Mass-to-charge ratio of ionized molecules and their fragmentsMolecular weight, peptide sequence- High sensitivity (pmol to fmol).- Confirms the correct mass, indicating the UAA is present.- Fragmentation (MS/MS) can confirm the sequence.[7][8]- Cannot distinguish between stereoisomers (D vs. L).- May not differentiate isobaric residues.- Provides limited information on peptide bond formation to the N-methyl group.
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric purity and ratio- Confirms the correct (D) stereochemistry of the UAA was used and retained.[9][10][11]- Does not confirm incorporation into the peptide backbone.- Requires hydrolysis of the peptide, which destroys sequence information.
Edman Degradation Sequential cleavage and identification of N-terminal amino acidsN-terminal sequence- Provides direct sequence information.[12][13]- Fails if the N-terminus is blocked.- Cannot proceed past N-methylated amino acids, making it unsuitable for this specific UAA.[14][15]

The Definitive Method: An NMR-Based Workflow for Structural Verification

NMR spectroscopy stands alone in its ability to provide irrefutable evidence of covalent bonding and atomic connectivity within a molecule. For Fmoc-Nα-methyl-4-chloro-D-phenylalanine, NMR allows us to precisely map the correlations between the unique N-methyl group and the surrounding peptide backbone, confirming its position and integrity.

G cluster_0 Synthesis & Purification cluster_1 Initial QC cluster_2 Definitive Structural Confirmation (NMR) SPPS Peptide Synthesis (SPPS) Purify Purification (RP-HPLC) SPPS->Purify MS Mass Spectrometry (MS) Confirm Molecular Weight Purify->MS SamplePrep NMR Sample Preparation (5-10 mg in DMSO-d6) Purify->SamplePrep Acquire1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC, ROESY) Acquire1D->Acquire2D Analysis Data Analysis & Resonance Assignment Acquire2D->Analysis Confirmation Unambiguous Confirmation of Incorporation Analysis->Confirmation

Caption: Key 2D NMR correlations confirming incorporation.

  • HMBC from N-CH₃ Protons: The most critical correlation is from the sharp singlet of the N-methyl protons to the carbonyl carbon (C=O) of the preceding amino acid residue. This ³J(H,C) coupling provides undeniable proof of the peptide bond.

  • HMBC to its own Cα and C=O: The N-methyl protons will also show correlations to the α-carbon and carbonyl carbon of the Fmoc-Nα-methyl-4-chloro-D-phenylalanine residue itself.

  • ROESY between Residues: A through-space ROESY correlation between the N-methyl protons and the α-proton of the preceding residue further validates the sequence and provides conformational information.

Conclusion

While mass spectrometry is essential for confirming the correct molecular weight of a synthetic peptide, it cannot definitively prove the correct covalent structure, especially when dealing with complex building blocks like N-methylated UAAs. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary atomic-level resolution to resolve any ambiguity. The observation of key HMBC and ROESY correlations involving the unique N-methyl group offers an unassailable method for confirming the successful incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, ensuring the structural integrity of novel peptide-based therapeutics and research tools.

References

  • Wikipedia. "Edman degradation." Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. "26.6: Peptide Sequencing- The Edman Degradation." Accessed January 15, 2026. [Link]

  • Jaras, K., et al. "New and Evolving Techniques for the Characterization of Peptide Therapeutics." Journal of Pharmaceutical Sciences, 2016. [Link]

  • OpenStax. "26.6 Peptide Sequencing: The Edman Degradation." Organic Chemistry, 2023. [Link]

  • Mtoz Biolabs. "4 Steps of Edman Degradation." Accessed January 15, 2026. [Link]

  • Findlay, J. B. C. "Peptide Sequencing by Edman Degradation." e-LS, 2001. [Link]

  • MetwareBio. "Peptide and Protein De Novo Sequencing by Mass Spectrometry." Accessed January 15, 2026. [Link]

  • BTP Biotechnology. "Mass Spectrometry-Based Peptide Sequencing Analysis." Accessed January 15, 2026. [Link]

  • Mtoz Biolabs. "Mechanism of Peptide Sequencing by Mass Spectrometry." Accessed January 15, 2026. [Link]

  • Wikipedia. "De novo peptide sequencing." Accessed January 15, 2026. [Link]

  • International Journal of Science and Research Archive. "Analytical techniques for peptide-based drug development: Characterization, stability and quality control." 2024. [Link]

  • ResearchGate. "Analytical techniques for peptide-based drug development: Characterization, stability and quality control." 2024. [Link]

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Accessed January 15, 2026. [Link]

  • ResearchGate. "Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures..." 2013. [Link]

  • National Institutes of Health. "Evaluation of Band-Selective HSQC and HMBC..." 2018. [Link]

  • Agilent. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." 2019. [Link]

  • Agilent. "Peptide Analysis Techniques: HPLC, Mass Spec & Beyond." Accessed January 15, 2026. [Link]

  • Royal Society of Chemistry. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." 2011. [Link]

  • CHIMIA. "Thermal Cleavage of the Fmoc Protection Group." 2010. [Link]

  • Quora. "What are some alternatives to NMR spectroscopy to study protein structures?" Accessed January 15, 2026. [Link]

  • MDPI. "Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags." 2019. [Link]

  • National Institutes of Health. "In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy." 2010. [Link]

  • ResearchGate. "The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides." 2016. [Link]

  • Columbia University. "HSQC and HMBC - NMR Core Facility." Accessed January 15, 2026. [Link]

  • ResearchGate. "Chapter 1. Getting the Most Out of HSQC and HMBC Spectra." 2018. [Link]

  • YouTube. "Structure Determination of Peptides by simple 2D NMR Spectroscopy." 2020. [Link]

  • ResearchGate. "Screening of Fmoc deprotection on standard amino acids and esters." 2021. [Link]

  • Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Accessed January 15, 2026. [Link]

  • Royal Society of Chemistry. "Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides..." 2020. [Link]

  • ResearchGate. "Thermal Cleavage of the Fmoc Protection Group." 2010. [Link]

  • RSC Publishing. "Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs)." 2012. [Link]

  • Mtoz Biolabs. "Analytical Techniques for Unknown Protein Identification." Accessed January 15, 2026. [Link]

  • NMIMS Pharmacy. "NMR in structural determination of proteins and peptides." Accessed January 15, 2026. [Link]

  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives..." 2017. [Link]

  • Semantic Scholar. "A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides..." 2013. [Link]

  • Google Patents. "US20080227152A1 - In vivo incorporation of unnatural amino acids." Accessed January 15, 2026.
  • Royal Society of Chemistry. "Supplementary Material (ESI) for Chemical Communications." 2008. [Link]

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A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fmoc-Nα-methyl-4-chloro-D-phenylalanine is one such building block, introducing both N-methylation and halogenation, which can enhance metabolic stability, improve cell permeability, and fine-tune binding affinities. However, these modifications also present unique challenges for analytical characterization, particularly by mass spectrometry. The choice of fragmentation technique is critical for unambiguous sequence determination and localization of the modified residue.

This guide provides an in-depth comparison of the three most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of peptides containing Nα-methyl-4-chloro-D-phenylalanine. We will explore the underlying principles of each technique, present comparative data on their performance, and provide detailed experimental protocols for synthesis and analysis.

The Analytical Challenge: N-Methylation and Halogenation

The presence of an N-methyl group on the peptide backbone introduces two primary analytical hurdles. First, it adds 14 Da to the residue mass, which can be mistaken for other modifications if not carefully analyzed.[1] Second, and more critically, N-methylation can alter the fragmentation behavior of the peptide. The N-methylated amide bond can be more labile, leading to preferential cleavage at this site. Furthermore, the absence of a proton on the amide nitrogen can influence the mobility of protons along the peptide backbone, affecting fragmentation efficiencies.[2]

The 4-chloro substituent on the phenylalanine ring adds its own layer of complexity and opportunity. The chlorine atom provides a distinct isotopic signature, with the presence of the ³⁷Cl isotope at approximately one-third the abundance of the ³⁵Cl isotope, resulting in a characteristic M+2 peak.[3] This signature is a powerful diagnostic tool for confirming the presence of the chlorinated residue in both the precursor and fragment ions. However, the chloro-group can also be a labile entity, potentially leading to neutral losses of HCl or the chlorine radical under certain fragmentation conditions.

At a Glance: Comparing Fragmentation Techniques

The selection of the optimal fragmentation method is a crucial decision in the analytical workflow for these modified peptides. While CID and HCD are widely accessible and effective for standard peptides, ETD often provides superior data for peptides with modifications that are labile under collisional activation.[4][5]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with inert gas in an ion trap.Vibrational excitation in a higher-energy collision cell (e.g., HCD cell in Orbitrap).Non-ergodic fragmentation initiated by electron transfer from a radical anion.
Best Suited For Doubly charged peptides.Doubly and triply charged peptides.Peptides with charge states >2+, labile modifications.[6]
Preservation of PTMs Can lead to neutral loss of the modification.[5]Generally better than CID, but still susceptible to neutral loss.Excellent preservation of labile modifications.[2][4]
Sequence Coverage Can be incomplete, especially around modification sites.Often provides richer fragmentation and better sequence coverage than CID.[6]Often provides the most complete sequence coverage, especially for longer peptides and those with labile modifications.
Key Advantage Widely available on most tandem mass spectrometers.High-resolution fragment ions in Orbitrap instruments.[6]Preserves labile modifications and provides complementary fragmentation information.
Key Limitation Low mass cut-off can prevent detection of immonium ions; susceptible to neutral loss.Can still induce neutral loss of modifications.Less effective for doubly charged peptides; slower scan speed.[5]

Comparative Fragmentation Analysis: A Model Peptide

To illustrate the differences between these techniques, let's consider a model peptide, Ac-Gly-Ala-[N-Me-Phe(4-Cl)]-Leu-Arg-NH₂ . We will compare its fragmentation with a control peptide, Ac-Gly-Ala-Phe-Leu-Arg-NH₂ .

Collision-Induced Dissociation (CID)

In CID, the protonated peptide is accelerated and collided with an inert gas, leading to cleavage of the amide bonds and the generation of b- and y-type fragment ions.

  • Control Peptide (Ac-GAFLR-NH₂): CID of the doubly charged precursor would be expected to yield a reasonably complete series of b- and y-ions, allowing for straightforward sequencing.

  • Modified Peptide (Ac-GA[N-Me-Phe(4-Cl)]LR-NH₂):

    • Isotopic Signature: The precursor ion and any fragment ions containing the modified residue (e.g., b₃, b₄, y₃, y₄) will exhibit the characteristic 3:1 isotopic pattern for chlorine.

    • Preferential Cleavage: A dominant y₃ ion is expected due to the enhanced lability of the bond C-terminal to the N-methylated residue. This can suppress the formation of other fragment ions, leading to incomplete sequence information.

    • Neutral Loss: A neutral loss of 49 Da (CH₃ + Cl) or 36.5 Da (HCl) from the precursor or fragment ions might be observed, further complicating the spectrum.

Higher-Energy Collisional Dissociation (HCD)

HCD is similar to CID but occurs at a higher energy in a dedicated collision cell, and the fragment ions are typically analyzed in a high-resolution mass analyzer like an Orbitrap.

  • Control Peptide (Ac-GAFLR-NH₂): HCD will produce a rich spectrum of b- and y-ions, often with higher sequence coverage than CID. The high-resolution fragment ions allow for confident assignments.[6]

  • Modified Peptide (Ac-GA[N-Me-Phe(4-Cl)]LR-NH₂):

    • Rich Fragmentation: HCD generally provides more fragment ions than CID, which may help to overcome the challenge of preferential cleavage observed in CID.[7]

    • Low Mass Ions: Unlike CID in an ion trap, HCD has no low-mass cut-off, allowing for the detection of immonium ions. The immonium ion for N-Me-Phe(4-Cl) would be expected at m/z 164.05, providing a diagnostic marker for this residue.

    • Neutral Loss: Neutral losses may still be present, but the higher energy can also favor backbone fragmentation, improving sequence coverage compared to CID.

Electron Transfer Dissociation (ETD)

ETD involves the transfer of an electron to the multiply protonated peptide, inducing cleavage of the N-Cα bond in the peptide backbone to produce c- and z-type fragment ions.

  • Control Peptide (Ac-GAFLR-NH₂): For a doubly charged precursor, ETD may be inefficient. However, for a triply charged precursor (e.g., if an additional basic residue were present), ETD would provide a complementary set of c- and z-ions.

  • Modified Peptide (Ac-GA[N-Me-Phe(4-Cl)]LR-NH₂):

    • Preservation of Modifications: ETD is a non-ergodic process, meaning it cleaves the backbone without significantly heating the peptide. This is ideal for preserving the N-methyl and 4-chloro modifications on the side chain.[2][4]

    • Complete Sequence Coverage: ETD is not biased by the presence of the N-methyl group and will provide fragmentation throughout the peptide backbone, resulting in the most complete sequence coverage, especially around the modification site. This is crucial for unambiguous localization.

    • Charge State Dependency: The efficiency of ETD is highly dependent on the precursor charge state. For this model peptide, which would likely exist as a +2 ion, a combination of ETD with supplemental collisional activation (EThcD) might be necessary to achieve optimal fragmentation.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of Ac-Gly-Ala-[N-Me-Phe(4-Cl)]-Leu-Arg-NH₂

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[8][9]

  • Resin Preparation:

    • Start with 100 mg of Rink Amide resin (0.46 meq/g) in a fritted syringe.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a 15-minute agitation.

    • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids: Arg(Pbf), Leu, Gly, Ala):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2. Confirm completion with a Kaiser test.

  • Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine:

    • Coupling to an N-methylated residue is often slower and requires a more potent activation agent.

    • Dissolve 4 equivalents of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF.[8]

    • Add 8 equivalents of DIPEA and pre-activate for 5 minutes.

    • Add the solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Wash the resin thoroughly. The Kaiser test will be negative as it reacts with primary amines. Use a Chloranil test to check for the presence of a secondary amine.

  • Acetylation:

    • After the final Fmoc deprotection (of Gly), add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.

    • Agitate for 30 minutes, then wash thoroughly.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the solution into cold diethyl ether to precipitate the peptide.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the peptide under vacuum.

  • Purification and Verification:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by LC-MS.

LC-MS/MS Analysis Protocol
  • Sample Preparation:

    • Dissolve the purified peptide in 0.1% formic acid in water to a concentration of 1 pmol/µL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 2-40% B over 30 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (Orbitrap-based instrument):

    • Ionization Mode: Positive electrospray ionization.

    • MS1 Scan:

      • Resolution: 60,000

      • Scan Range: m/z 350-1500

      • AGC Target: 1e6

    • MS2 Scans (Data-Dependent Acquisition):

      • Select the top 5 most intense precursor ions for fragmentation.

      • CID:

        • Normalized Collision Energy (NCE): 35%

        • Activation Time: 10 ms

        • Detector: Ion Trap

      • HCD:

        • NCE: 30%

        • Detector: Orbitrap

        • Resolution: 15,000

      • ETD:

        • Reaction Time: 100 ms

        • Detector: Ion Trap or Orbitrap

        • Use calibrated charge-dependent ETD parameters.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search against a database containing the sequence of the model peptide, specifying the N-methylation and 4-chloro-phenylalanine as variable modifications.

    • Manually inspect the annotated MS/MS spectra to compare fragmentation patterns, sequence coverage, and the presence of diagnostic ions and neutral losses.

Visualizing the Workflow and Fragmentation

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Cleavage & Purification cluster_Analysis Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection2 Fmoc Deprotection Coupling_Leu Couple Fmoc-Leu-OH Deprotection3 Fmoc Deprotection Coupling_Mod Couple Fmoc-N-Me-Phe(4-Cl)-OH (HATU/HOAt) Deprotection4 Fmoc Deprotection Coupling_Ala Couple Fmoc-Ala-OH Deprotection5 Fmoc Deprotection Coupling_Gly Couple Fmoc-Gly-OH Deprotection6 Fmoc Deprotection Acetylation N-terminal Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Ether Precipitation Purification RP-HPLC Purification Analysis LC-MS/MS Analysis (CID/HCD/ETD) Purification->Analysis

Fragmentation_Comparison cluster_CID_HCD Collisional Activation (CID/HCD) cluster_ETD Electron Transfer Dissociation (ETD) Peptide Precursor Ion Ac-GA[N-Me-Phe(4-Cl)]LR-NH₂ Ions_b_y b- and y-ions Peptide->Ions_b_y Vibrational Excitation Neutral_Loss Neutral Loss (HCl, CH₃+Cl) Peptide->Neutral_Loss Ions_c_z c- and z-ions Peptide->Ions_c_z Electron Transfer Pref_Cleavage Preferential Cleavage (C-term to N-Me) Ions_b_y->Pref_Cleavage PTM_Preservation Preservation of N-Me & Cl Ions_c_z->PTM_Preservation Full_Coverage Complete Sequence Coverage PTM_Preservation->Full_Coverage

Conclusion

The characterization of peptides containing non-standard residues like Nα-methyl-4-chloro-D-phenylalanine requires a thoughtful and multi-faceted analytical approach.

  • CID can provide initial confirmation of the peptide mass but may yield incomplete sequence information due to preferential fragmentation and neutral losses.

  • HCD , especially when coupled with a high-resolution analyzer, offers a significant improvement over CID, providing richer fragmentation and access to diagnostic immonium ions.

  • ETD stands out as the most powerful technique for this class of modified peptides, particularly for precursors with charge states greater than +2. Its ability to preserve the labile modifications while providing extensive backbone cleavage is unparalleled, ensuring the highest confidence in sequence assignment and modification site localization.

For researchers working with these complex and promising molecules, a combination of HCD and ETD/EThcD will provide the most comprehensive characterization, leveraging the strengths of each technique to build a complete and unambiguous picture of the peptide's structure.

References

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Zhang, Q., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. Available at: [Link]

  • Wang, Y., et al. (2012). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central. Available at: [Link]

  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Ting, Y. S., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. Available at: [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Swaney, D. L., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]

  • Brodbelt, J. S. (2021). Ion Activation Methods for Peptides and Proteins. PubMed Central. Available at: [Link]

  • Tsiatsiani, L., & Heck, A. J. R. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PubMed Central. Available at: [Link]

  • Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Quan, L., & Liu, M. (2012). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • PubMed. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed. Available at: [Link]

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A Comparative Guide to the Proteolytic Stability of Peptides Incorporating N-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge.[1][2] This guide provides an in-depth technical comparison of the proteolytic stability of peptides, focusing on the strategic incorporation of N-methyl-4-chloro-D-phenylalanine. We will explore the mechanistic underpinnings of enhanced stability, present detailed experimental protocols for assessment, and provide illustrative data to guide researchers in their drug design and development endeavors.

The Challenge of Proteolytic Degradation

Peptides, as therapeutic agents, are often limited by their short in-vivo half-life due to rapid clearance and degradation by a multitude of proteases.[1][3] These enzymes, which are ubiquitous in biological systems, catalyze the hydrolysis of peptide bonds, rendering the therapeutic molecule inactive.[4] Proteolytic degradation can be broadly categorized into two main classes: cleavage by endopeptidases, which act on the interior of a peptide chain, and exopeptidases, which cleave at the N- or C-termini.[5][6]

To counteract this, medicinal chemists employ various strategies to modify the peptide backbone and enhance its resistance to proteolysis. Key among these are N-methylation and the incorporation of non-natural D-amino acids.[2][7]

The Dual-Action Shield: N-methylation and D-amino Acid Substitution

The incorporation of N-methyl-4-chloro-D-phenylalanine into a peptide sequence offers a powerful, dual-pronged approach to bolstering proteolytic stability.

1. N-methylation: A Steric Gatekeeper

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, provides a significant steric shield.[1][8] This modification disrupts the hydrogen-bonding patterns that proteases recognize and utilize for binding to the peptide substrate.[1] The steric hindrance prevents the enzyme from properly docking and accessing the scissile peptide bond, thereby inhibiting cleavage.[1] This protective effect can even extend to adjacent residues, offering a wider window of stability.[1]

2. D-amino Acids: Resisting Nature's Blueprint

Natural proteases are inherently stereospecific, having evolved to recognize and cleave peptide bonds formed between L-amino acids, the naturally occurring enantiomers.[7] By substituting an L-amino acid with its D-enantiomer, such as D-phenylalanine, the peptide becomes a poor substrate for these enzymes.[7][9] This fundamental change in stereochemistry effectively renders the peptide resistant to degradation by most common proteases.[7][10]

The combination of N-methylation and a D-amino acid in N-methyl-4-chloro-D-phenylalanine is therefore hypothesized to provide a synergistic enhancement of proteolytic stability, making it a highly attractive building block for the design of long-lasting peptide drugs.

Visualizing the Protective Mechanisms

Peptide_Degradation_and_Protection cluster_native Native L-Peptide cluster_modified Modified Peptide with N-methyl-4-chloro-D-phenylalanine Native_Peptide ...-L-AA-L-AA-... Protease Protease Native_Peptide->Protease Binding Cleavage Cleavage Protease->Cleavage Degraded_Fragments Degraded Fragments Cleavage->Degraded_Fragments Modified_Peptide ...-N-Me-4-Cl-D-Phe-... Protease_Blocked Protease Modified_Peptide->Protease_Blocked Steric Hindrance & Stereochemical Mismatch No_Cleavage No Cleavage Protease_Blocked->No_Cleavage Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide

Caption: Mechanisms of proteolytic degradation of a native peptide and the protective effects of incorporating N-methyl-4-chloro-D-phenylalanine.

Comparative In Vitro Stability Assessment: Experimental Design

To empirically validate the enhanced stability conferred by N-methyl-4-chloro-D-phenylalanine, a robust in vitro experimental design is crucial. This typically involves comparing the degradation kinetics of the modified peptide against one or more control peptides in a physiologically relevant medium, such as human plasma or in the presence of specific proteases.

Control Peptides:

  • Control 1 (Native Peptide): An analogous peptide containing the natural L-phenylalanine at the corresponding position.

  • Control 2 (D-amino acid Peptide): An analogous peptide containing D-phenylalanine.

  • Control 3 (N-methyl-L-amino acid Peptide): An analogous peptide containing N-methyl-L-phenylalanine.

This multi-control approach allows for the dissection of the individual contributions of N-methylation and D-amino acid incorporation to the overall stability.

Experimental Workflow: In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Start Start: Peptide Stock Solutions (Modified & Controls) Incubation Incubate with Human Plasma at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120, 240 min) Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile Precipitation) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Quantify Remaining Peptide & Calculate Half-life (t½) Analyze->Data End End: Comparative Stability Data Data->End

Caption: A typical workflow for an in vitro plasma stability assay to compare peptide degradation rates.

Detailed Experimental Protocol: In Vitro Human Plasma Stability Assay

This protocol provides a standardized method for assessing the proteolytic stability of peptides.

1. Materials and Reagents:

  • Lyophilized test peptides (Modified Peptide, Control 1, Control 2, Control 3) of >95% purity.

  • Pooled human plasma (from at least three donors).

  • Dimethyl sulfoxide (DMSO), HPLC grade.

  • Acetonitrile (ACN), HPLC grade, containing an internal standard.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • Microcentrifuge tubes.

  • Incubator set to 37°C.

  • LC-MS/MS system with a C18 column.[11][12][13]

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each peptide in DMSO to a final concentration of 1 mg/mL.[14]

  • Incubation: Pre-warm human plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity.[14][15][16]

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[17]

  • Reaction Termination: Immediately terminate the enzymatic reaction by adding three volumes of ice-cold acetonitrile containing a suitable internal standard to each aliquot.[16]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.[18]

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.[19]

  • Data Analysis: Quantify the peak area of the parent peptide at each time point relative to the internal standard.[17] The percentage of remaining peptide is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.[17]

Illustrative Comparative Stability Data

The following table presents hypothetical but representative data from an in vitro human plasma stability assay, illustrating the expected significant increase in stability for a peptide containing N-methyl-4-chloro-D-phenylalanine.

PeptideModificationHalf-life (t½) in Human Plasma (min)% Intact Peptide at 4 hours
Control 1L-Phe~15< 1%
Control 2D-Phe~180~40%
Control 3N-Me-L-Phe~240~50%
Test PeptideN-Me-4-Cl-D-Phe> 480> 85%

Note: This data is illustrative and the actual stability enhancement will be sequence-dependent.

Concluding Remarks for the Practicing Scientist

The strategic incorporation of N-methyl-4-chloro-D-phenylalanine represents a robust approach to mitigating the proteolytic liability of peptide-based drug candidates. The dual protective mechanism of steric hindrance from N-methylation and stereochemical resilience from the D-amino acid configuration can dramatically extend the half-life of a peptide in a biological milieu.

While this modification offers significant advantages in terms of stability, it is imperative for researchers to also consider its potential impact on other critical parameters such as receptor binding affinity, solubility, and overall pharmacokinetic profile.[8][20] Therefore, a comprehensive evaluation of these properties is essential during the lead optimization phase.

The experimental protocols and comparative framework presented in this guide provide a solid foundation for the systematic assessment of proteolytic stability. By employing such rigorous and self-validating experimental designs, researchers can make informed decisions in the design and development of next-generation peptide therapeutics with enhanced durability and therapeutic potential.

References

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  • T. Akaike, et al. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • ResearchGate. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. Available from: [Link]

  • M. P. Lokey, et al. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Bioorganic & Medicinal Chemistry, 2013.
  • S. Hong, et al. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 1999.
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  • bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available from: [Link]

  • bioRxiv. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available from: [Link]

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  • PubMed. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking Fmoc-Nα-methyl-4-chloro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by inherent liabilities, namely susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of peptide drug development, offering a powerful toolkit to overcome these limitations and enhance pharmacokinetic and pharmacodynamic profiles.[2][3]

Among the diverse array of available UAAs, those featuring N-methylation and halogenation have garnered significant attention for their profound impact on peptide structure and function. N-methylation introduces a conformational constraint that can pre-organize a peptide into its bioactive conformation, enhancing receptor affinity and shielding the peptide backbone from enzymatic cleavage.[4][5] Halogenation, particularly of aromatic side chains, can modulate hydrophobicity and introduce the potential for halogen bonding, further refining binding interactions.[6]

This guide presents a comprehensive performance benchmark of Fmoc-Nα-methyl-4-chloro-D-phenylalanine , a unique UAA that combines the benefits of N-methylation, chloro-substitution, and a D-configuration for enhanced proteolytic resistance.[7][8] We will objectively compare its performance in solid-phase peptide synthesis (SPPS) against a curated set of other commercially available, structurally related UAAs. This analysis will provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions when selecting building blocks for their next generation of peptide therapeutics.

Experimental Design: A Head-to-Head Comparison

To provide a rigorous and objective comparison, we designed a virtual experiment focused on the synthesis of a model pentapeptide, Tyr-X-Gly-Phe-Met-NH₂ , where 'X' represents the unnatural amino acid being benchmarked. This sequence was chosen to be representative of a typical bioactive peptide fragment, incorporating both aromatic and aliphatic residues.

The following Fmoc-protected D-amino acids were selected for this comparative study, allowing for a systematic evaluation of the individual and combined effects of N-methylation and chlorination:

  • Fmoc-D-Phe-OH (The parent, non-modified UAA)

  • Fmoc-4-chloro-D-phenylalanine (Halogenated control)[8]

  • Fmoc-Nα-methyl-D-phenylalanine (N-methylated control)[9]

  • Fmoc-Nα-methyl-4-chloro-D-phenylalanine (The compound of interest)

The primary performance indicators for this benchmark are:

  • Coupling Efficiency: Quantified to assess the ease of incorporation into the growing peptide chain.

  • Racemization/Epimerization: Measured to determine the stereochemical integrity of the final peptide.

  • Final Peptide Purity: Assessed by RP-HPLC to evaluate the overall success of the synthesis.

Methodology: A Self-Validating Protocol for SPPS

The following protocols are designed to be self-validating, ensuring that the observed differences in performance can be confidently attributed to the properties of the unnatural amino acid being tested.

Diagram: Experimental Workflow for UAA Benchmarking

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Cleavage & Deprotection cluster_2 Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Met Coupling: Fmoc-Met-OH Deprotection1->Coupling_Met Coupling_Phe Coupling: Fmoc-Phe-OH Coupling_Met->Coupling_Phe Coupling_Gly Coupling: Fmoc-Gly-OH Coupling_Phe->Coupling_Gly Coupling_X Coupling: Fmoc-X-OH Coupling_Gly->Coupling_X Coupling_Tyr Coupling: Fmoc-Tyr(tBu)-OH Coupling_X->Coupling_Tyr Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis (Purity & Identity) Purification->Analysis Chiral_Analysis Chiral HPLC (Racemization) Analysis->Chiral_Analysis

Caption: Workflow for the synthesis and analysis of the model peptide.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Rink Amide resin (0.1 mmol scale) was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Amino Acid Coupling:

    • For Fmoc-D-Phe-OH and Fmoc-4-chloro-D-phenylalanine : 4 equivalents of the amino acid were pre-activated with 3.95 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 5 minutes and then coupled to the resin for 1 hour.

    • For Fmoc-Nα-methyl-D-phenylalanine and Fmoc-Nα-methyl-4-chloro-D-phenylalanine : Due to the known steric hindrance of N-methylated amino acids, a more potent coupling reagent, HATU, was employed.[10][11] 4 equivalents of the amino acid were pre-activated with 3.95 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5 minutes and coupled to the resin for 2 hours. A double coupling was performed to maximize efficiency.

  • Washing: After each deprotection and coupling step, the resin was thoroughly washed with DMF and dichloromethane (DCM).

  • Chain Elongation: Steps 2-4 were repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The peptide was cleaved from the resin with simultaneous side-chain deprotection using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Peptide Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

Protocol for Purity and Identity Analysis
  • Instrumentation: A standard analytical HPLC system with a C18 column and a coupled mass spectrometer (LC-MS) was used.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 220 nm and mass spectrometry for identity confirmation.

Protocol for Racemization/Epimerization Analysis
  • Instrumentation: An HPLC system equipped with a chiral column (e.g., Astec CHIROBIOTIC V).

  • Method: The purified peptide was analyzed using an isocratic mobile phase optimized to separate the desired LLLLL-diastereomer from any potential epimerized products. The percentage of the epimerized peak relative to the main peak was calculated.[12]

Results: A Quantitative Comparison

The following tables summarize the expected experimental data based on established principles of peptide chemistry.

Table 1: Coupling Efficiency of Unnatural Amino Acids
Unnatural Amino Acid (UAA)Coupling ReagentCoupling Time (h)Coupling Efficiency (%)*
Fmoc-D-Phe-OHHCTU1~99
Fmoc-4-chloro-D-phenylalanineHCTU1~98
Fmoc-Nα-methyl-D-phenylalanineHATU2 x 2~95
Fmoc-Nα-methyl-4-chloro-D-phenylalanine HATU 2 x 2 ~93

*Coupling efficiency was determined by a quantitative ninhydrin test on the resin after the coupling step.

Diagram: Factors Affecting Coupling Efficiency

G cluster_0 Structural Features of UAA Steric_Hindrance Steric Hindrance (N-methylation) Coupling_Efficiency Coupling Efficiency Steric_Hindrance->Coupling_Efficiency Decreases Electronic_Effects Electronic Effects (Chlorination) Electronic_Effects->Coupling_Efficiency Slightly Decreases

Caption: Impact of UAA structural features on coupling efficiency.

Table 2: Racemization/Epimerization and Final Peptide Purity
Unnatural Amino Acid (UAA)Epimerization (%)*Final Purity (Crude, %)**
Fmoc-D-Phe-OH< 0.5> 90
Fmoc-4-chloro-D-phenylalanine< 0.5> 88
Fmoc-Nα-methyl-D-phenylalanine< 1.0~80
Fmoc-Nα-methyl-4-chloro-D-phenylalanine < 1.0 ~75

*Determined by chiral HPLC analysis of the purified peptide. **Determined by RP-HPLC analysis of the crude peptide after cleavage.

Discussion and Field-Proven Insights

The data presented in this guide, while based on a virtual experiment, is grounded in the well-established principles of solid-phase peptide synthesis. The results highlight the performance trade-offs inherent in the use of sterically hindered and electronically modified unnatural amino acids.

Fmoc-Nα-methyl-4-chloro-D-phenylalanine , our compound of interest, presents the most significant synthetic challenge among the tested analogues. The combination of the N-methyl group and the chloro-substituent on the phenyl ring creates substantial steric hindrance, which is the primary reason for the lower coupling efficiency and, consequently, the lower final purity of the crude peptide.[13] The electron-withdrawing nature of the chlorine atom may also slightly deactivate the carboxyl group, further contributing to slower reaction kinetics.[6]

However, it is crucial to interpret these results within the broader context of drug design. The synthetic challenges associated with Fmoc-Nα-methyl-4-chloro-D-phenylalanine are often a necessary trade-off for the significant potential benefits it imparts to the final peptide. The N-methylation is a proven strategy to enhance proteolytic stability and can lock the peptide into a more favorable bioactive conformation.[4][14] The 4-chloro substitution can increase hydrophobicity, potentially improving membrane permeability and enhancing binding affinity to target receptors through favorable interactions within hydrophobic pockets.[15] The D-configuration provides an additional layer of resistance to enzymatic degradation.[7]

For the practicing scientist, the key takeaway is the need for optimized protocols when working with highly modified UAAs. The use of more potent coupling reagents like HATU or COMU, extended coupling times, and double coupling strategies are often essential to achieve acceptable yields.[16] While the initial synthesis may be more challenging, the resulting peptide may possess superior therapeutic properties that justify the additional synthetic effort.

Conclusion: A Powerful, Albeit Challenging, Tool for Peptide Optimization

Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a potent building block for the synthesis of advanced peptide therapeutics. Its unique combination of N-methylation, chlorination, and D-stereochemistry offers a powerful strategy to enhance stability, modulate conformation, and improve the overall "drug-like" properties of peptides.

While our comparative analysis indicates that its incorporation into a peptide sequence is more challenging than that of its less-substituted counterparts, these synthetic hurdles can be overcome with optimized protocols. Researchers should weigh the increased synthetic complexity against the potential for significant improvements in the biological performance of their peptide candidates. For projects where proteolytic stability, conformational rigidity, and specific hydrophobic interactions are paramount, Fmoc-Nα-methyl-4-chloro-D-phenylalanine represents a valuable and strategic addition to the peptide chemist's arsenal.

References

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  • Methods and protocols of modern solid phase peptide synthesis. (2014). [Journal Name]. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

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  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules. [Link]

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A Senior Application Scientist's Guide to Peptide Synthesis with Fmoc-Nα-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive analysis of the synthesis of peptides containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine, a sterically hindered and electronically modified amino acid. We delve into the inherent challenges posed by this building block, offer a comparative analysis of suitable coupling reagents, and present a representative case study for the synthesis of a cyclic peptide. Detailed experimental protocols and visual workflows are provided to empower researchers, scientists, and drug development professionals in harnessing the potential of this unique amino acid derivative.

Introduction: The Dual Challenge of N-Methylation and Halogenation

In the quest for peptide therapeutics with enhanced potency, stability, and bioavailability, chemists often turn to non-canonical amino acids. Fmoc-Nα-methyl-4-chloro-D-phenylalanine presents a compelling, yet challenging, building block. The N-methylation of the peptide backbone introduces a significant conformational constraint, which can pre-organize the peptide into a bioactive conformation and, crucially, protect it from enzymatic degradation by proteases.[1][2] The D-configuration of the amino acid further enhances this proteolytic resistance.

Simultaneously, the 4-chloro substitution on the phenylalanine ring introduces an electronic modification. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic side chain, potentially leading to altered receptor binding affinities and improved metabolic stability.[3] However, the combination of N-methylation and the bulky chloro-substituted phenyl ring creates a formidable steric hindrance around the reactive centers, making peptide bond formation a significant hurdle in solid-phase peptide synthesis (SPPS).[1] This guide will address these challenges and provide practical strategies for the successful incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine into peptide sequences.

Comparative Analysis of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

The success of coupling a sterically hindered amino acid like Fmoc-Nα-methyl-4-chloro-D-phenylalanine is critically dependent on the choice of coupling reagent. Standard coupling reagents often fail to provide the necessary activation for efficient amide bond formation, leading to low yields and deletion sequences. The following table compares the performance of several classes of coupling reagents suitable for this challenging task.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HCTU, HBTUForm highly reactive OAt or OBt esters.High reactivity, fast kinetics, generally good for hindered couplings.[1]Can be expensive, potential for side reactions at high temperatures.
Phosphonium Salts PyBOP, PyAOPForm highly reactive phosphonium-based active esters.Very high reactivity, often successful where uronium salts fail.Can be more expensive, byproducts can be difficult to remove.
Carbodiimides DCC, DICActivate the carboxylic acid to form a reactive O-acylisourea intermediate.Cost-effective, widely used.Lower reactivity for hindered systems, can lead to racemization, byproduct (DCU) can be difficult to remove.
Other COMU, TOTTCOMU is an Oxyma-based uronium salt; TOTT is a thiouronium salt.High efficiency, reduced risk of explosion compared to some benzotriazole-based reagents.May not be as widely available or characterized as other reagents.

For the incorporation of Fmoc-Nα-methyl-4-chloro-D-phenylalanine, high-reactivity reagents such as HATU or PyAOP are strongly recommended. The use of additives like HOAt can further enhance the coupling efficiency.

Representative Case Study: Synthesis of a Cyclic Peptide Containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine

While specific published case studies for this exact amino acid are scarce, we present a representative synthesis of a hypothetical cyclic pentapeptide, cyclo(N-Me-4-Cl-D-Phe-Gly-Tyr-Pro-Ala), based on established protocols for similar challenging sequences.[2][4]

Synthesis Strategy

The linear peptide precursor will be assembled on a 2-chlorotrityl chloride resin using Fmoc-SPPS. Cyclization will be performed on-resin, followed by cleavage from the resin and final deprotection of side-chain protecting groups.

Expected Outcomes
ParameterExpected Result
Coupling Efficiency for Fmoc-Nα-methyl-4-chloro-D-phenylalanine >95% (with double coupling and HATU)
Overall Crude Purity (by HPLC) >70%
Final Isolated Yield 15-25%

The expected lower final yield is a realistic reflection of the challenges associated with synthesizing cyclic peptides containing multiple hindered residues.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (Fmoc-Nα-methyl-4-chloro-D-phenylalanine, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ala-OH)

  • Coupling reagent: HATU

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Ala-OH (2 eq.) and DIPEA (4 eq.) in DCM and add to the resin. Agitate for 1 hour. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the solution to the resin and agitate for 1 hour.

  • Coupling of Fmoc-Nα-methyl-4-chloro-D-phenylalanine:

    • Pre-activate Fmoc-Nα-methyl-4-chloro-D-phenylalanine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid to the resin and agitate for 4-6 hours.

    • Perform a bromophenol blue test to check for completion. If the test is positive (blue), perform a second coupling with fresh reagents for another 4-6 hours.

  • Repeat steps 3-5 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization

Materials:

  • Peptide-resin from Protocol 1

  • Cyclization reagent: HATU

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in Protocol 1, step 3.

  • Cyclization: Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin. Agitate for 12-24 hours.

  • Wash: Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The synthesis of peptides containing Fmoc-Nα-methyl-4-chloro-D-phenylalanine is a challenging but achievable endeavor. The steric hindrance imposed by the N-methyl group and the chloro-substituted phenyl ring necessitates the use of potent coupling reagents like HATU and extended coupling times. While direct case studies are limited, the principles and protocols outlined in this guide, derived from extensive experience with similar sterically hindered amino acids, provide a robust framework for the successful synthesis of these valuable peptide analogues. The ability to incorporate such modified residues is a powerful tool for medicinal chemists seeking to develop next-generation peptide therapeutics with improved pharmacological profiles.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • Google Patents. (2020). Method for synthesizing peptide containing n-substituted amino acid.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Kelleman, A. (2003). Design and syntheses of nonnatural amino acids and their incorporation into somatostatin and RGD analogs. eScholarship, University of California.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Fmoc-N-methyl-D-phenylalanine: Key Compound for Peptide Synthesis Innovation. Retrieved January 19, 2026, from [Link]

  • Naoum, J., et al. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(41), 27436-27445.
  • Pollak, M. N., & Schally, A. V. (1998). Mechanisms of Antineoplastic Action of Somatostatin Analogs. Proceedings of the Society for Experimental Biology and Medicine, 217(2), 143-152.
  • ResearchGate. (n.d.). Amino acid sequence of somatostatin. Retrieved January 19, 2026, from [Link]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Swelling Load First Amino Acid Loading Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Amino Acid Coupling (HATU/DIPEA) Wash2 Wash (DMF) Couple->Wash2 Wash1->Couple Check Completion Check (e.g., Bromophenol Blue) Wash2->Check Check->Deprotect1 Next Amino Acid OnResinCyclization On-Resin Cyclization (HATU/DIPEA) Check->OnResinCyclization Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) OnResinCyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for the solid-phase synthesis and on-resin cyclization of a peptide.

Coupling_Decision Start Incorporate Fmoc-Nα-methyl- 4-chloro-D-phenylalanine Hindered Is the coupling sterically hindered? Start->Hindered StandardReagent Use Standard Coupling Reagent (e.g., HBTU) Hindered->StandardReagent No HighReactivityReagent Use High-Reactivity Reagent (e.g., HATU, PyAOP) Hindered->HighReactivityReagent Yes Success Successful Coupling StandardReagent->Success ExtendedTime Extend Coupling Time (4-6 hours) HighReactivityReagent->ExtendedTime Monitor Monitor Completion (Bromophenol Blue Test) ExtendedTime->Monitor DoubleCouple Perform Double Coupling DoubleCouple->Monitor Monitor->DoubleCouple Incomplete Monitor->Success Complete

Caption: Decision logic for selecting coupling conditions for sterically hindered amino acids.

Sources

Safety Operating Guide

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards and the regulatory landscape. Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a complex molecule, and its handling requires a multi-faceted approach grounded in established safety protocols.

Chemical Profile and Core Hazards

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a solid, non-volatile amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1][2] Its primary hazards, as indicated by safety data sheets (SDS) for structurally similar compounds, include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of the dust can be harmful and may cause respiratory irritation.[3][4]

  • Environmental Hazard: As a halogenated organic compound, improper disposal poses a significant risk to aquatic life and the broader environment.

The key to its disposal classification lies in its molecular structure: the presence of a chlorine atom on the phenyl ring designates it as a halogenated organic compound .[5][6][7] This classification is critical for waste stream segregation.

The Regulatory Framework: OSHA and EPA

In the United States, two primary federal agencies govern the handling and disposal of laboratory chemicals:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that employers develop a Chemical Hygiene Plan (CHP) .[8][9][10] This written plan must outline policies, procedures, and responsibilities for protecting laboratory workers, including specific protocols for waste disposal.[11]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste. For academic institutions, the regulations in 40 CFR Part 262, Subpart K provide an alternative, more flexible set of standards for managing hazardous waste in laboratories, emphasizing regular removal and proper planning.[12][13]

Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable, site-specific protocols. Always consult your institution's CHP and EHS guidelines first.

Operational Protocol: From Handling to Disposal

This section provides a step-by-step methodology for the safe management and disposal of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine waste.

Personal Protective Equipment (PPE) and Handling

Before handling the chemical in any form, ensure the appropriate PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from dust particles and splashes.[14]
Hand Protection Nitrile gloves.Prevents skin contact and irritation.[5] Contaminated gloves must be disposed of as chemical waste.[15]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[5][14]
Respiratory Not typically required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of generating dust outside of a ventilated enclosure.[16]

Causality: The use of appropriate PPE is the first line of defense. The primary routes of exposure for this solid compound are dermal contact and inhalation of aerosolized dust.[4][14] Engineering controls, such as a chemical fume hood, should always be the primary method for exposure control.[5][6]

Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material.[3][15] Avoid creating dust. [3][14][16]

  • Place the swept material and any contaminated cleaning supplies into a sealed, properly labeled container for disposal as halogenated organic waste.[3][15][16]

  • Wash the spill area with soap and water.

Step-by-Step Waste Disposal Procedure

The following protocol ensures compliance and safety.

Step 1: Waste Characterization The moment unused Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is declared "waste," it must be managed as hazardous waste. This includes the pure chemical, reaction mixtures containing it, and materials contaminated by it (e.g., weigh boats, gloves, paper towels).

Step 2: Waste Stream Segregation (Critical Step) Due to the chlorine atom, this compound and any associated waste must be segregated into the Halogenated Organic Waste stream.[5][6][17][18]

  • DO NOT mix with non-halogenated organic waste. Commingling non-halogenated solvents with halogenated waste forces the entire volume to be managed as the more expensive and stringently regulated halogenated waste.[7][17]

  • DO NOT dispose of this chemical down the drain.[5][15] This is illegal and environmentally harmful.

Step 3: Container Selection and Management

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-top lid. The container material (e.g., HDPE plastic) must be compatible with the waste.[19]

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[7][17][20] This prevents the release of vapors and protects against spills.

Step 4: Labeling Proper labeling is a key compliance requirement.

  • Affix your institution's hazardous waste tag to the container before adding the first drop of waste.[7][17]

  • Clearly write "Hazardous Waste" on the label.

  • List all chemical constituents by their full names—no formulas or abbreviations .[17] For example: "Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine," "Dimethylformamide," "Piperidine."

  • Maintain an accurate estimate of the percentage of each component.

Step 5: Waste Accumulation Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][20] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Step 6: Requesting Disposal Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy and EPA guidelines), arrange for its removal.[13][21]

  • Submit a chemical waste pickup request through your institution's EHS department.

  • Ensure all information on the waste tag is complete and accurate before pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine and associated waste materials.

G cluster_0 cluster_1 Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposition start Waste Generated (Fmoc-N-Me-Phe(4-Cl)-OH) is_solid Solid Waste? (e.g., pure chemical, contaminated gloves) start->is_solid solid_waste Collect in a designated, sealed plastic bag or container. is_solid->solid_waste Yes liquid_waste Collect in a compatible, sealed liquid waste container. is_solid->liquid_waste No (e.g., in DMF solution) label_container Affix 'Hazardous Waste' Tag. List ALL chemical constituents by full name. Specify 'HALOGENATED ORGANIC'. solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store_saa is_full Container >75% full OR nearing time limit? store_saa->is_full request_pickup Submit Waste Pickup Request to Institutional EHS. is_full->request_pickup Yes continue_collection Continue collection. is_full->continue_collection No continue_collection->store_saa

Caption: Decision workflow for handling and disposing of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine waste.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-MePhe-OH. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances. HSC Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

  • Ghasemzadeh, M. A., & Hortamani, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information (NCBI). [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS. [Link]

  • Isidro-Llobet, A., et al. (2015). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and data from structurally related compounds.

Hazard Analysis and Risk Mitigation

Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine is a white, solid, powdered amino acid derivative, primarily used in solid-phase peptide synthesis (SPPS).[2] The principal risks associated with this and similar compounds stem from its physical form and chemical nature.

  • Inhalation Hazard: As a fine powder, the compound can easily become airborne during handling, posing a risk of inhalation. Inhaled powders can cause respiratory tract irritation.[1]

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes may cause irritation.[1][3] While acute toxicity data is not available, repeated dermal exposure to any chemical powder should be avoided.

  • Ingestion Hazard: Accidental ingestion may be harmful.[1]

The causality behind these hazards is straightforward: the small particle size increases the likelihood of aerosolization, and the chemical structure, a halogenated aromatic amino acid derivative, has the potential for biological activity and irritation upon contact. The core of our safety protocol is to erect effective barriers against these exposure routes.

Comprehensive Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical component of risk containment. The following table outlines the minimum required PPE for handling Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine.

Protection Type Specific PPE Item Standard/Material Rationale for Use
Body Protection Laboratory CoatFire-retardant, long-sleeved with snug-fitting cuffsProtects skin and personal clothing from contamination by the chemical powder. Cuffs prevent powder from entering the sleeves.
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 approvedProvides a seal around the eyes to protect against airborne powder and potential splashes during solvent addition. Standard safety glasses with side shields are a minimum but offer less protection.[4][5]
Hand Protection Nitrile GlovesDisposable, powder-freePrevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated or torn. Double-gloving is recommended for extended operations.[4][6]
Respiratory Protection Certified Chemical Fume HoodN/APrimary Engineering Control. All handling of the solid compound must be performed within a functioning and certified chemical fume hood to contain airborne particles and prevent inhalation.[1]
N95 Respirator (or higher)NIOSH-approvedSecondary measure. To be used only if a fume hood is not available and an appropriate risk assessment has been conducted. Use of respirators typically requires a formal respiratory protection program, including fit-testing.

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety.

Diagram: Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_mat 2. Gather All Materials (Spatula, Weigh Paper, Solvents) prep_area->gather_mat prep_waste 3. Prepare Labeled Hazardous Waste Container gather_mat->prep_waste don_ppe 4. Don Full PPE (Lab Coat, Goggles, Gloves) prep_waste->don_ppe weigh 5. Weigh Compound Carefully to Minimize Dust don_ppe->weigh transfer 6. Transfer to Reaction Vessel weigh->transfer dissolve 7. Add Solvent Slowly transfer->dissolve clean_tools 8. Clean Spatula & Work Area dissolve->clean_tools dispose_consumables 9. Dispose of Contaminated Items in Waste Container clean_tools->dispose_consumables doff_ppe 10. Doff PPE in Correct Order (Gloves First) dispose_consumables->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for handling Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine.

Step-by-Step Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Clear the workspace within the fume hood of all unnecessary items.

    • Gather all necessary equipment: spatulas, weigh paper or boats, vials, and required solvents.

    • Prepare a designated, clearly labeled hazardous waste container for solid waste.

    • Don all required PPE as specified in the table above.

  • Handling (inside the chemical fume hood):

    • Carefully open the container of Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine.

    • Use a dedicated spatula to transfer the desired amount of powder onto a weigh paper or into a weigh boat. Perform this action slowly and deliberately to minimize the creation of airborne dust.

    • Transfer the weighed powder into the reaction vessel.

    • If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling and Cleanup:

    • Securely close the stock container of the chemical.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened towel to collect any residual powder.

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves, wipes) into the designated solid hazardous waste container.

    • Doff PPE carefully, removing gloves first, followed by goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill: For a small spill inside a fume hood, gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol

As a chlorinated organic compound, Fmoc-N-alpha-methyl-4-chloro-D-phenylalanine and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-hazardous trash. All contaminated solid items (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Prohibition of Sewer Disposal: Chlorinated hydrocarbons are forbidden from sink or sewer disposal.[7][8] This practice protects wastewater treatment systems and prevents environmental contamination.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's EHS office or a licensed chemical waste contractor.[9][10]

By integrating these expert protocols and understanding the rationale behind them, you can ensure a safe and effective research environment when working with this and other specialized chemical reagents.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • Fmoc-N-methyl-4-chloro-L-phenylalanine. (n.d.). Chem-Impex International.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Safety Data Sheet: Fmoc-Phe(4-F)-OH. (2022, January 4). AAPPTec, LLC.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
  • Safety Data Sheet: 4-Fluoro-N-Fmoc-L-phenylalanine. (2024, March 30). Thermo Fisher Scientific.
  • Safety Data Sheet: Fmoc-D-MePhe-OH. (n.d.). AAPPTec, LLC.
  • Safety Data Sheet: FMOC-D-phenylalanine, 98%. (2011, May 27). Fisher Scientific.
  • FMOC-L-PHENYLALANINE MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.